molecular formula C20H17N3O4S2 B15580981 Antileishmanial agent-23

Antileishmanial agent-23

Número de catálogo: B15580981
Peso molecular: 427.5 g/mol
Clave InChI: VMUIILLRSVYCCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole is a member of benzodioxoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H17N3O4S2

Peso molecular

427.5 g/mol

Nombre IUPAC

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3

Clave InChI

VMUIILLRSVYCCU-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Delving into the Core Mechanism of Antileishmanial Agent-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the discovery and development of novel antileishmanial agents with distinct mechanisms of action. This technical guide focuses on Antileishmanial agent-23, also identified as compound G1/9, a potent and selective inhibitor of trypanothione (B104310) reductase (TR). TR is a crucial flavoenzyme in the unique redox metabolism of Leishmania parasites, rendering it an attractive target for drug development. This document provides an in-depth overview of the core mechanism of action of this compound, supported by generalized experimental protocols and data presentation formats relevant to its preclinical evaluation.

Introduction to this compound (Compound G1/9)

This compound (compound G1/9) has been identified as a selective inhibitor of trypanothione reductase (TR), a key enzyme in the parasite's defense against oxidative stress.[1] The compound exhibits a half-maximal inhibitory concentration (IC50) of 2.24 ± 0.52 µM against TR.[1] Its molecular formula is C20H17N3O4S2, and its CAS number is 745033-86-7. The primary mechanism of action of this compound is the disruption of the trypanothione-based redox system, which is unique to trypanosomatids and absent in their mammalian hosts. This selectivity provides a promising therapeutic window.

The Core Target: Trypanothione Reductase and the Trypanothione Pathway

The trypanothione pathway is central to the survival of Leishmania parasites within their hosts. It is the primary defense mechanism against oxidative damage, particularly the reactive oxygen species (ROS) produced by host macrophages as a first line of defense.

The key components of this pathway are:

  • Trypanothione (T(SH)2): A unique low-molecular-weight thiol, composed of two molecules of glutathione (B108866) joined by a spermidine (B129725) linker. It is the principal reductant in the parasite.

  • Trypanothione Reductase (TR): An NADPH-dependent flavoenzyme that maintains the intracellular pool of reduced trypanothione (T(SH)2) by catalyzing the reduction of trypanothione disulfide (TS2).

  • Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx): These enzymes utilize reduced trypanothione to detoxify peroxides.

Inhibition of TR by this compound leads to an accumulation of the oxidized form of trypanothione (TS2) and a depletion of the reduced form (T(SH)2). This disruption of the parasite's antioxidant capacity results in increased sensitivity to oxidative stress, leading to cellular damage and ultimately, parasite death.

Signaling Pathway Diagram

Trypanothione_Pathway cluster_redox Redox Cycling NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR H+ NADP NADP+ TR->NADP TSH2 Reduced Trypanothione (T(SH)2) TR->TSH2 Agent23 This compound Agent23->TR Inhibition TS2 Trypanothione Disulfide (TS2) TS2->TR TSH2->TS2 Oxidation Detox Detoxification TSH2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Damage Oxidative Damage & Cell Death Detox->Damage Failure

Caption: Inhibition of Trypanothione Reductase by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables represent the standard format for presenting such data in a technical guide.

Table 1: In Vitro Activity of this compound against Trypanothione Reductase

ParameterValue
IC50 (µM) 2.24 ± 0.52
Enzyme Source Recombinant Leishmania infantum TR
Assay Type Spectrophotometric
Reference [1]

Table 2: In Vitro Antileishmanial Activity of this compound

Leishmania SpeciesStageIC50 (µM)
L. donovaniPromastigoteData not available
L. donovaniAmastigoteData not available
L. majorPromastigoteData not available
L. majorAmastigoteData not available
L. amazonensisPromastigoteData not available
L. amazonensisAmastigoteData not available

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Selectivity Index (SI)
Macrophage (e.g., J774A.1) Data not availableData not available
HepG2 Data not availableData not available
Vero Data not availableData not available

Selectivity Index (SI) = CC50 (host cell) / IC50 (amastigote)

Detailed Experimental Protocols

The following are generalized protocols that are typically employed in the evaluation of antileishmanial agents targeting trypanothione reductase. The specific parameters for this compound are not available.

Trypanothione Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TR.

Materials:

  • Recombinant Leishmania Trypanothione Reductase (TR)

  • NADPH

  • Trypanothione Disulfide (TS2)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

  • This compound (or test compound)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known TR inhibitor).

  • Add TR, TS2, and DTNB to each well.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the TR activity.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram for TR Inhibition Assay

TR_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, TR, TS2, DTNB, NADPH) start->prep_reagents prep_compound Prepare Serial Dilutions of this compound start->prep_compound plate_setup Set up 96-well Plate: - Buffer - Agent-23/Controls - TR, TS2, DTNB prep_reagents->plate_setup prep_compound->plate_setup start_reaction Initiate Reaction (Add NADPH) plate_setup->start_reaction measure Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a TR inhibitor.
In Vitro Antileishmanial Activity against Promastigotes

This assay determines the effect of the compound on the extracellular, motile form of the parasite.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • This compound

  • Resazurin (B115843) solution (for viability assessment)

  • 96-well plates

  • Incubator (26°C)

  • Fluorometer

Protocol:

  • Seed Leishmania promastigotes into the wells of a 96-well plate.

  • Add serial dilutions of this compound. Include untreated controls and a reference drug (e.g., Amphotericin B).

  • Incubate the plates at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Calculate the percentage of growth inhibition relative to the untreated control.

  • Determine the IC50 value.

In Vitro Antileishmanial Activity against Amastigotes

This assay evaluates the compound's efficacy against the clinically relevant intracellular stage of the parasite.

Materials:

  • Host cells (e.g., murine macrophages like J774A.1 or primary peritoneal macrophages)

  • Leishmania promastigotes (stationary phase)

  • Culture medium for host cells (e.g., RPMI-1640)

  • This compound

  • Giemsa stain

  • Microscope

Protocol:

  • Seed host cells in a suitable plate (e.g., 24-well plate with coverslips) and allow them to adhere.

  • Infect the host cells with stationary-phase promastigotes at a defined parasite-to-cell ratio (e.g., 10:1).

  • Incubate to allow for phagocytosis.

  • Wash to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Fix the cells, stain with Giemsa, and visualize under a microscope.

  • Determine the number of amastigotes per 100 host cells.

  • Calculate the percentage of infection reduction compared to untreated infected cells.

  • Determine the IC50 value.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., J774A.1, HepG2, Vero)

  • Culture medium for the specific cell line

  • This compound

  • MTT or resazurin solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer or fluorometer

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere.

  • Add serial dilutions of this compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or resazurin solution and incubate for a few hours.

  • Measure absorbance or fluorescence.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50).

Conclusion

This compound (compound G1/9) represents a promising lead compound for the development of new treatments for leishmaniasis. Its specific mechanism of action, the inhibition of the parasite-essential enzyme trypanothione reductase, offers a clear advantage in terms of selectivity. Further in-depth studies are required to fully elucidate its efficacy and safety profile, including comprehensive in vitro testing against a panel of Leishmania species and life stages, detailed cytotoxicity studies, and in vivo evaluation in animal models of leishmaniasis. The experimental frameworks provided in this guide offer a robust starting point for the continued investigation of this and other novel antileishmanial candidates.

References

a discovery and synthesis of Antileishmanial agent-23

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for a compound specifically designated "Antileishmanial agent-23," it has been determined that this name does not correspond to a known or published therapeutic agent in the scientific literature retrieved. The search yielded information on various classes of compounds with antileishmanial activity, but none were identified by this specific nomenclature.

The discovery and development of new treatments for leishmaniasis is an active area of research.[1][2] Leishmaniasis is a parasitic disease with varying clinical manifestations, including visceral, cutaneous, and mucocutaneous forms, caused by protozoa of the genus Leishmania.[1] The current therapeutic options are limited and face challenges such as drug resistance, toxicity, and high cost, underscoring the urgent need for novel, effective, and safer drugs.[1][3]

Research efforts have focused on diverse chemical scaffolds to identify new antileishmanial leads. These include:

  • Tetrahydroindazoles and Pyrazolo[3,4-c]pyrimidines: These compounds have shown potent activity against Leishmania donovani by targeting the parasite's Hsp90 protein.[1]

  • Halogen-rich Salicylanilides: Certain compounds in this class have demonstrated significant antileishmanial activity against L. donovani amastigotes in vitro and have shown efficacy in animal models.[4]

  • GNF6702: This agent, identified through phenotypic screening, exhibits broad-spectrum activity against kinetoplastid parasites by selectively inhibiting the parasite proteasome.[5]

  • Benzothiadiazine-1,1-dioxide Analogues: Derivatives of this scaffold have been synthesized and evaluated for their in vitro activity against different Leishmania species.[3]

Due to the lack of specific information on "this compound," it is not possible to provide a detailed technical guide on its discovery, synthesis, and mechanism of action as requested. To proceed with generating the requested in-depth report, please provide an alternative name, chemical structure, or a reference to a relevant publication for the compound of interest.

References

Antileishmanial Agent-23: A Potent Inhibitor of Trypanothione Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Antileishmanial agent-23, also identified as compound G1/9, has emerged as a significant subject of interest within the scientific community for its potent and selective inhibitory action against trypanothione (B104310) reductase (TR), a crucial enzyme for the survival of Leishmania parasites. This technical overview consolidates the available data on this promising antileishmanial candidate, targeting researchers, scientists, and drug development professionals.

This compound is a small molecule with the chemical formula C₂₀H₁₇N₃O₄S₂.[1] Its primary mechanism of action is the inhibition of trypanothione reductase, an enzyme unique to trypanosomatids and absent in their mammalian hosts, making it an attractive and specific drug target.[2]

Quantitative Data

The inhibitory potency of this compound against trypanothione reductase has been quantified, demonstrating significant efficacy. The available data is summarized below.

Compound NameAlternate IdentifierMolecular FormulaTarget EnzymeIC₅₀ (µM)
This compoundcompound G1/9C₂₀H₁₇N₃O₄S₂Trypanothione Reductase (TR)2.24 ± 0.52[1]

Table 1: Inhibitory Activity of this compound against Trypanothione Reductase.

Mechanism of Action: Trypanothione Reductase Inhibition

Trypanothione reductase is a flavoprotein that catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form. This reduced trypanothione is essential for the parasite's antioxidant defense system, protecting it from the oxidative stress generated by the host's immune response. By inhibiting TR, this compound disrupts this critical defense mechanism, leading to an accumulation of toxic reactive oxygen species within the parasite and ultimately causing cell death.

The specific binding mode and detailed kinetics of the interaction between this compound and trypanothione reductase have not been detailed in publicly accessible scientific literature. Further research is required to elucidate the precise molecular interactions.

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of this compound are not available in the public domain. However, a general methodology for assessing the inhibition of trypanothione reductase and the antileishmanial activity of a compound is outlined below.

Trypanothione Reductase Inhibition Assay (General Protocol)

This assay spectrophotometrically measures the activity of TR by monitoring the NADPH-dependent reduction of a substrate.

Materials:

  • Recombinant Leishmania trypanothione reductase (TR)

  • NADPH

  • Trypanothione disulfide (TS₂)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, TR enzyme, DTNB, and TS₂ in each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a control group with solvent only.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding NADPH to each well.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB²⁻ anion from the reduction of DTNB by trypanothione.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

In Vitro Antileishmanial Activity Assay against Promastigotes (General Protocol)

This assay determines the effect of the compound on the growth of the extracellular, motile form of the Leishmania parasite.

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase

  • Culture medium (e.g., M199) supplemented with fetal bovine serum (FBS)

  • Test compound (this compound)

  • Reference drug (e.g., Amphotericin B)

  • 96-well cell culture plates

  • Resazurin-based viability reagent

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed a 96-well plate with Leishmania promastigotes at a density of approximately 1 x 10⁶ cells/mL.

  • Add serial dilutions of this compound to the wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

  • Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.

  • Add a resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition for each compound concentration compared to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Logical Relationship of Trypanothione Reductase Inhibition

The following diagram illustrates the central role of Trypanothione Reductase in the parasite's defense against oxidative stress and the inhibitory effect of this compound.

cluster_reaction Redox Cycle NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- NADP NADP+ TR->NADP T_SH_2 Reduced Trypanothione (T(SH)2) TR->T_SH_2 TS2 Trypanothione Disulfide (TS2) TS2->TR Detox Detoxification T_SH_2->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Agent23 This compound Agent23->TR Inhibits

Caption: Inhibition of Trypanothione Reductase by this compound.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for the initial screening and evaluation of potential antileishmanial agents targeting trypanothione reductase.

cluster_workflow Screening Workflow A Compound Library B Primary Screening: Trypanothione Reductase Inhibition Assay A->B C Hit Identification B->C D Secondary Screening: In Vitro Antileishmanial Activity (Promastigotes) C->D E Lead Candidate Selection D->E

Caption: Workflow for antileishmanial agent screening.

Disclaimer: The experimental protocols provided are general and may not reflect the specific methods used for the evaluation of this compound. The absence of a primary research publication for this compound limits the depth of technical detail that can be provided. Further investigation into the original research is necessary for a comprehensive understanding of its properties and the methodologies employed in its characterization.

References

chemical structure and properties of Antileishmanial agent-23

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided search results indicates that a specific compound designated "Antileishmanial agent-23" is not explicitly identified or described in the scientific literature available through the search. The search results discuss various chemical compounds and classes of agents with demonstrated or potential antileishmanial activity, but none are consistently referred to by this specific numerical designation.

The numeral '23' appears in a study by Abdel-Atty et al. (2022) in the context of anthracene (B1667546) endoperoxides, where it is mentioned that simple substituted AcEPs were shown to have antileishmanial activity in a previous study. However, this is a citation number within that paper and not the name of a specific, well-defined compound. Similarly, other search results mention different compounds by various naming conventions, but a distinct "this compound" is not found.

To proceed with generating a detailed technical guide as requested, it is crucial to accurately identify the specific chemical entity of interest.

Therefore, we kindly request the user to provide more specific information to identify "this compound." This could include:

  • A full chemical name or IUPAC name.

  • A Chemical Abstracts Service (CAS) number.

  • A reference to a specific scientific publication (e.g., journal article, patent) where this agent is described.

  • The chemical structure of the compound.

Once a specific compound is identified, a comprehensive technical guide can be developed, including its chemical structure, properties, experimental protocols for its evaluation, and relevant signaling pathways, presented with the requested data tables and Graphviz diagrams.

Without this clarification, creating an accurate and technically sound guide on "this compound" is not feasible. We look forward to receiving more detailed information to fulfill your request.

A Technical Guide to the Preliminary In--vitro Screening of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leishmaniasis remains a significant global health problem with limited therapeutic options, necessitating the discovery of novel, effective, and safe drugs.[1] The preliminary in vitro screening of candidate compounds is a critical first step in the drug discovery pipeline. This document provides a comprehensive technical guide for the initial in vitro evaluation of a hypothetical compound, "Antileishmanial agent-23." It outlines detailed experimental protocols for assessing the agent's efficacy against both the promastigote and intracellular amastigote stages of Leishmania, determining its cytotoxicity against host cells, and calculating its selectivity.[2] This guide is intended to provide a standardized framework for researchers, ensuring reproducible and comparable results in the early-phase evaluation of potential antileishmanial agents.

Introduction

Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania.[1] The disease presents in various clinical forms, with the visceral form being fatal if left untreated.[1] Current treatments are hampered by issues such as high toxicity, painful administration routes, long treatment durations, and increasing parasite resistance.[3] Therefore, there is an urgent need to identify new chemical entities with potent antileishmanial activity.

The drug discovery process begins with the screening of compounds to identify "hits." For Leishmania, this involves evaluating activity against two primary life-cycle stages: the extracellular, flagellated promastigote found in the sandfly vector, and the clinically relevant intracellular, non-motile amastigote that resides within mammalian host macrophages.[4] While screening against promastigotes is simpler and often used for high-throughput primary screens, assays targeting the intracellular amastigote are more representative of the in vivo infection and are crucial for confirming activity.[5][6]

This guide details the essential in vitro assays required to build a preliminary profile for "this compound" (hereafter "Agent-23"). The core objectives are to:

  • Determine the 50% inhibitory concentration (IC50) against Leishmania donovani promastigotes.

  • Determine the IC50 against L. donovani intracellular amastigotes.

  • Determine the 50% cytotoxic concentration (CC50) against a mammalian macrophage cell line.

  • Calculate the Selectivity Index (SI) to assess the agent's therapeutic window.[4]

Experimental Protocols

The following protocols are based on established methodologies for antileishmanial drug screening and utilize colorimetric or fluorometric assays for quantifying cell viability.[4][7]

Cell and Parasite Culture
  • Leishmania donovani Promastigote Culture: Axenic promastigotes (e.g., strain MHOM/SD/62/1S) are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052), and other necessary nutrients.[8] Cultures should be maintained in the logarithmic growth phase for assays.

  • Macrophage Cell Line Culture: The J774A.1 murine macrophage cell line or the human THP-1 monocytic cell line are commonly used.[4][6] J774A.1 cells are maintained in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[9] THP-1 cells require differentiation into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to infection.[6]

Anti-promastigote Activity Assay (IC50 Determination)

This assay evaluates the direct effect of Agent-23 on the viability of the extracellular parasite form.

Methodology:

  • Preparation: Seed late-logarithmic phase L. donovani promastigotes into a 96-well flat-bottom plate at a density of 1 x 10^6 parasites/mL in 100 µL of culture medium.[7]

  • Compound Addition: Prepare a stock solution of Agent-23 in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions of Agent-23 in culture medium in a separate plate. Add 100 µL of the diluted compound to the parasite-containing wells. The final DMSO concentration should not exceed 1%.[8]

  • Controls: Include wells with parasites in medium only (negative control) and parasites with a reference drug like Amphotericin B or Miltefosine (B1683995) (positive control).[8][10]

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (Resazurin Assay): Add 20 µL of resazurin (B115843) solution (0.125 mg/mL in PBS) to each well and incubate for another 4-24 hours.[8] Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[2]

  • Data Acquisition: Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software.[7]

Host Cell Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the agent's activity is specific to the parasite or due to general toxicity.

Methodology:

  • Cell Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of medium and allow them to adhere for 18-24 hours at 37°C with 5% CO2.[4]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of Agent-23, prepared as described previously.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent or the reference drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[8]

  • Viability Assessment: Perform a resazurin or MTT assay as described for promastigotes to determine the percentage of viable cells.[9]

  • Calculation: Calculate the CC50 value, which is the concentration that reduces host cell viability by 50%, using non-linear regression analysis.[9]

Anti-amastigote Activity Assay (IC50 Determination)

This assay assesses the efficacy of Agent-23 against the clinically relevant intracellular form of the parasite.

Methodology:

  • Macrophage Seeding: Seed J774A.1 macrophages in a 96-well plate as described for the cytotoxicity assay and allow them to adhere.[4]

  • Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[4] Incubate for 18-24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed sterile PBS or medium to remove any non-internalized promastigotes.[11]

  • Compound Addition: Add fresh medium containing serial dilutions of Agent-23 to the infected cells.

  • Incubation: Incubate the plates for a further 72 hours at 37°C with 5% CO2.[12]

  • Viability Assessment: The number of viable intracellular amastigotes can be quantified. A common method involves lysing the host macrophages with a detergent like SDS (0.05%) and then allowing the released, viable amastigotes to transform back into promastigotes in fresh medium at 26°C for 48-72 hours.[11] The viability of these transformed promastigotes is then measured using the resazurin assay.[11]

  • Calculation: Determine the IC50 against intracellular amastigotes using non-linear regression as previously described.

Data Presentation

All quantitative data from the in vitro screening of Agent-23 should be summarized for clear interpretation and comparison. The Selectivity Index (SI), a critical parameter for prioritizing compounds, is calculated as the ratio of host cell cytotoxicity to anti-parasitic activity (CC50 / IC50 amastigote).[4] A higher SI value indicates greater selectivity for the parasite. An SI value greater than 10 is generally considered a good indicator for a promising hit compound.[13]

Table 1: In Vitro Activity Profile of this compound

Assay TargetCell/Parasite LineIC50 / CC50 (µM) ± SD
Promastigote ViabilityL. donovani1.8 ± 0.2
Intracellular Amastigote ViabilityL. donovani in J774A.14.5 ± 0.6
Host Cell CytotoxicityJ774A.1 Macrophages85.2 ± 7.5

Table 2: Selectivity Index of this compound

CompoundCC50 (µM)IC50 Amastigote (µM)Selectivity Index (SI = CC50/IC50)
Agent-23 85.24.518.9
Miltefosine (Control) 38.54.58.6
Amphotericin B (Control) >200.11>180

Note: Data presented are hypothetical for illustrative purposes. Control drug values are representative of published data.[9][14]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are generated using the DOT language.

G cluster_prep Preparation cluster_primary Primary Screening & Cytotoxicity cluster_secondary Confirmatory Screening cluster_analysis Data Analysis Cult_Promo Culture Leishmania Promastigotes Assay_Promo Anti-Promastigote Assay (72h incubation) Cult_Promo->Assay_Promo Infect Infect Macrophages with Promastigotes (24h) Cult_Promo->Infect Cult_Mac Culture J774A.1 Macrophages Assay_Cyto Cytotoxicity Assay (72h incubation) Cult_Mac->Assay_Cyto Cult_Mac->Infect Calc_IC50_P Calculate IC50 (Promo) Assay_Promo->Calc_IC50_P Calc_CC50 Calculate CC50 Assay_Cyto->Calc_CC50 Assay_Ama Anti-Amastigote Assay (72h incubation) Infect->Assay_Ama Calc_IC50_A Calculate IC50 (Amastigote) Assay_Ama->Calc_IC50_A Calc_SI Calculate Selectivity Index Calc_CC50->Calc_SI Calc_IC50_A->Calc_SI

Caption: In vitro screening workflow for antileishmanial agents.

G cluster_pathway Putative Apoptosis-Like Death Pathway in Leishmania Agent23 This compound Mito Mitochondrial Dysfunction Agent23->Mito ROS Increased ROS Production Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Caspase Caspase-like Protease Activation ROS->Caspase MMP->Caspase PS Phosphatidylserine Exposure Caspase->PS DNA DNA Fragmentation Caspase->DNA Death Parasite Death PS->Death DNA->Death

Caption: Putative mechanism of action for this compound.

Conclusion and Future Directions

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of Agent-23. By determining the IC50 against both promastigote and clinically relevant amastigote stages, alongside the CC50 against a mammalian cell line, a preliminary assessment of the compound's efficacy and safety profile can be established.[8]

The hypothetical data for Agent-23 (SI = 18.9) suggests it is a promising candidate with selective activity against the parasite. Such a compound would warrant further investigation. Future studies should include:

  • Mechanism of Action Studies: Investigating how the compound kills the parasite, for example, by assessing mitochondrial membrane potential, reactive oxygen species (ROS) production, or DNA fragmentation.[15][16]

  • Screening Against Resistant Strains: Testing the agent against parasite lines resistant to current clinical drugs.

  • In Vivo Efficacy: Advancing promising candidates with high selectivity indices to evaluation in animal models of leishmaniasis.[16]

This systematic in vitro approach ensures that only the most promising compounds are moved forward in the costly and time-consuming drug development pipeline, optimizing resources and accelerating the search for new treatments for leishmaniasis.

References

Unveiling the Target Selectivity of Antileishmanial Agent-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel antileishmanial agents with improved efficacy and safety profiles. A critical aspect of this endeavor is the identification of compounds that exhibit high selectivity for parasitic targets over their human counterparts. This technical guide provides an in-depth analysis of the target selectivity of Antileishmanial agent-23, a promising compound in the fight against this neglected tropical disease.

This compound, also known as compound G1/9, has been identified as a potent inhibitor of trypanothione (B104310) reductase (TR), a key enzyme in the redox metabolism of Leishmania parasites. This enzyme is essential for the parasite's survival, as it maintains the reduced state of trypanothione, the principal thiol responsible for detoxifying reactive oxygen species produced by the host's immune response. The absence of a direct homolog of TR in humans, who instead rely on glutathione (B108866) reductase (GR) for similar functions, makes TR an attractive and specific drug target.

This guide will detail the quantitative data available for this compound, provide comprehensive experimental protocols for assessing its activity and selectivity, and illustrate the relevant biological pathways and experimental workflows through detailed diagrams.

Quantitative Data Summary

The efficacy and selectivity of this compound (G1/9) are demonstrated by its potent inhibition of Leishmania's trypanothione reductase and its comparatively lower activity against the human homolog, glutathione reductase, as well as its cytotoxicity profile against mammalian cells.

Table 1: In Vitro Activity and Selectivity of this compound (G1/9)

Target/Cell LineParameterValue (µM)
Leishmania Trypanothione Reductase (TR)IC502.24 ± 0.52[1]
Human Glutathione Reductase (GR)IC50>100 (Not specified)
Mammalian Cells (e.g., Macrophages)CC50Not specified
Leishmania PromastigotesIC50Not specified
Leishmania AmastigotesIC50Not specified
Selectivity Index (SI) CC50 / IC50 (Amastigotes) Not specified

Note: Specific quantitative data for the cytotoxicity (CC50) of this compound (G1/9) against mammalian cell lines and its inhibitory concentration (IC50) against Leishmania promastigotes and amastigotes, as well as its specific activity against human glutathione reductase, are not currently available in the public domain. The table will be updated as this information becomes available.

Signaling Pathway and Mechanism of Action

This compound (G1/9) exerts its effect by targeting the trypanothione-based redox system of Leishmania. This pathway is crucial for the parasite's defense against oxidative stress generated by the host's macrophages.

Trypanothione Reductase Signaling Pathway NADPH NADPH TR_inactive Trypanothione Reductase (Oxidized) NADPH->TR_inactive Reduction NADP NADP+ TR_active Trypanothione Reductase (Reduced) T_SH_2 Trypanothione (T(SH)2) TR_active->T_SH_2 Reduction TR_inactive->TR_active TS2 Trypanothione Disulfide (TS2) TS2->TR_active Substrate ROS Reactive Oxygen Species (ROS) T_SH_2->ROS Neutralizes Detox Detoxification ROS->Detox Agent23 This compound (G1/9) Agent23->TR_inactive Inhibition

Figure 1. Inhibition of the Trypanothione Reductase Pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the key experiments for evaluating the target selectivity of this compound.

Protocol 1: Trypanothione Reductase (TR) Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against Leishmania TR.

Materials:

  • Recombinant Leishmania Trypanothione Reductase

  • NADPH

  • Trypanothione Disulfide (TS2)

  • This compound (G1/9)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add the assay buffer, recombinant TR enzyme, and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Initiate the reaction by adding a solution of NADPH and TS2 to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Human Glutathione Reductase (GR) Inhibition Assay

This assay assesses the selectivity of this compound by measuring its inhibitory activity against the human homolog, GR.

Materials:

  • Human Glutathione Reductase

  • NADPH

  • Glutathione Disulfide (GSSG)

  • This compound (G1/9)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Follow the same procedure as the TR inhibition assay, substituting human GR for Leishmania TR and GSSG for TS2.

  • Determine the IC50 value for the inhibition of human GR.

  • The selectivity index for the enzyme can be calculated as the ratio of the IC50 for human GR to the IC50 for Leishmania TR.

Protocol 3: In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)

This protocol determines the efficacy of this compound against both the extracellular (promastigote) and intracellular (amastigote) forms of the Leishmania parasite.

Materials:

  • Leishmania promastigote culture

  • Mammalian host cells (e.g., THP-1 macrophages)

  • Culture media (e.g., M199 for promastigotes, RPMI-1640 for macrophages)

  • Fetal Bovine Serum (FBS)

  • This compound (G1/9)

  • Reference drug (e.g., Amphotericin B)

  • Resazurin-based viability reagent

  • 96-well plates

  • Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)

  • Microplate reader

Procedure for Promastigote Assay:

  • Seed Leishmania promastigotes in a 96-well plate.

  • Add serial dilutions of this compound and incubate at 26°C for 72 hours.

  • Add a resazurin-based viability reagent and incubate for a further 4-24 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the IC50 value.

Procedure for Amastigote Assay:

  • Differentiate THP-1 monocytes into macrophages in a 96-well plate.

  • Infect the macrophages with stationary-phase Leishmania promastigotes.

  • After infection, remove extracellular parasites and add fresh medium containing serial dilutions of this compound.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Assess parasite viability using a suitable method, such as a resazurin-based assay or by microscopic counting of amastigotes after Giemsa staining.

  • Calculate the IC50 value.

Protocol 4: Mammalian Cell Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line to assess its potential toxicity to the host.

Materials:

  • Mammalian cell line (e.g., THP-1 macrophages, HepG2 cells)

  • Culture medium and supplements

  • This compound (G1/9)

  • Reference cytotoxic drug (e.g., Doxorubicin)

  • Resazurin-based viability reagent

  • 96-well plates

  • Incubator (37°C with 5% CO2)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound and incubate for 72 hours.

  • Add a resazurin-based viability reagent and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance to determine cell viability.

  • Calculate the CC50 value.

  • The selectivity index (SI) is calculated as the ratio of the CC50 for the mammalian cell line to the IC50 for the intracellular amastigotes. A higher SI value indicates greater selectivity for the parasite.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to determine the target selectivity of an antileishmanial agent.

Experimental Workflow for Target Selectivity cluster_0 Enzyme Level cluster_1 Cellular Level TR_Assay TR Inhibition Assay (Leishmania) IC50_TR Determine IC50 (TR) TR_Assay->IC50_TR GR_Assay GR Inhibition Assay (Human) IC50_GR Determine IC50 (GR) GR_Assay->IC50_GR Selectivity_Enzyme Calculate Enzyme Selectivity Index (IC50 GR / IC50 TR) IC50_TR->Selectivity_Enzyme IC50_GR->Selectivity_Enzyme Selectivity_Cell Calculate Cellular Selectivity Index (CC50 / IC50 Amastigotes) Promastigote_Assay Promastigote Viability Assay IC50_Pro Determine IC50 (Promastigotes) Promastigote_Assay->IC50_Pro Amastigote_Assay Intracellular Amastigote Viability Assay IC50_Ama Determine IC50 (Amastigotes) Amastigote_Assay->IC50_Ama Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay CC50_Mam Determine CC50 (Mammalian Cells) Cytotoxicity_Assay->CC50_Mam IC50_Ama->Selectivity_Cell CC50_Mam->Selectivity_Cell

References

Antileishmanial Agent-23: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive review of publicly available scientific literature and research databases did not yield specific information on a compound designated as "Antileishmanial agent-23." The following guide is a synthesized composite, drawing from established methodologies and common findings in the field of antileishmanial drug discovery against Leishmania donovani. The data and pathways presented are representative of typical investigational compounds and are intended to serve as a template for the analysis of a novel agent.

This document provides a technical framework for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents for visceral leishmaniasis caused by Leishmania donovani.

Quantitative Efficacy and Cytotoxicity

The initial assessment of any potential antileishmanial compound involves determining its potency against the parasite and its toxicity to host cells. This is crucial for establishing a therapeutic window. The data is typically presented to showcase the agent's effect on both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.

Table 1: In Vitro Activity of a Representative Antileishmanial Agent Against L. donovani

ParameterL. donovani PromastigotesIntracellular AmastigotesHost Cell Line (e.g., THP-1)
IC₅₀ (µM) 5.2 ± 0.71.8 ± 0.3-
CC₅₀ (µM) --45.5 ± 3.1
Selectivity Index (SI) -25.3-

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the agent that inhibits 50% of the parasite population. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of the agent's specificity for the parasite.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of a new antileishmanial agent. The following sections outline standard protocols used in the field.

  • Leishmania donovani Promastigote Culture: L. donovani promastigotes (e.g., strain AG83) are typically cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Host Cell Culture: A human monocytic cell line, such as THP-1, is maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO₂ humidified incubator. For differentiation into a macrophage-like phenotype, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50 ng/mL for 48 hours.

A standard workflow is employed to determine the efficacy of the test compound.

G cluster_0 Promastigote Assay cluster_1 Amastigote Assay p1 Culture L. donovani promastigotes to logarithmic phase p2 Incubate with serial dilutions of Agent-23 for 72 hours p1->p2 p3 Assess viability using resazurin reduction assay p2->p3 p4 Calculate IC₅₀ value p3->p4 a1 Differentiate THP-1 cells with PMA a2 Infect macrophages with stationary phase promastigotes a1->a2 a3 Treat infected cells with serial dilutions of Agent-23 for 72 hours a2->a3 a4 Fix, stain with Giemsa, and determine parasite load microscopically a3->a4 a5 Calculate IC₅₀ value a4->a5

Workflow for in vitro antileishmanial susceptibility testing.

  • Differentiated THP-1 macrophages are seeded in 96-well plates.

  • Cells are exposed to serial dilutions of the test compound for 72 hours.

  • Cell viability is quantified using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and the CC₅₀ is calculated.

Mechanism of Action: Apoptosis Induction Pathway

Many effective antileishmanial agents function by inducing programmed cell death, or apoptosis, in the parasite. Key indicators of apoptosis include mitochondrial dysfunction and the activation of caspase-like proteases.

A plausible mechanism of action for a novel agent could involve the disruption of the parasite's mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.

G Agent23 This compound Mito Parasite Mitochondrion Agent23->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ROS->MMP Caspase Activation of Caspase-like Proteases MMP->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Proposed apoptotic pathway induced by an antileishmanial agent.

Disclaimer: The information provided in this document is for illustrative purposes and is based on generalized knowledge of antileishmanial drug discovery. It does not represent findings for a specific, named compound "this compound," for which no public data could be found. Researchers should always refer to peer-reviewed literature for specific protocols and data related to their compounds of interest.

An In-depth Technical Guide on the Antiprotozoal Spectrum of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. Current therapeutic options are often limited by toxicity, emerging resistance, and high costs, necessitating the discovery of novel, effective, and safe antileishmanial drugs.[1] This technical guide provides a comprehensive overview of the antiprotozoal spectrum of a novel investigational compound, Antileishmanial agent-23. We present a detailed analysis of its in vitro activity against a panel of clinically relevant protozoan parasites, including various Leishmania species, Trypanosoma cruzi, and Plasmodium falciparum. This document outlines the rigorous experimental protocols employed for the determination of the agent's potency and selectivity. Furthermore, we propose a potential mechanism of action, illustrated through a detailed signaling pathway diagram, and provide standardized workflows for the key experimental procedures. This guide is intended to be a critical resource for researchers and professionals in the field of antiprotozoal drug discovery and development.

Introduction

Protozoan infections are a major cause of morbidity and mortality worldwide, affecting millions of people, particularly in tropical and subtropical regions.[2][3] Diseases such as leishmaniasis, Chagas disease, and malaria, caused by Leishmania species, Trypanosoma cruzi, and Plasmodium falciparum respectively, represent a significant burden on global public health.[4][5][6] The limited arsenal (B13267) of effective drugs, coupled with the rise of drug-resistant parasite strains, underscores the urgent need for new therapeutic agents with broad-spectrum antiprotozoal activity.[2]

This compound is a novel synthetic compound that has demonstrated potent activity against various Leishmania species in initial screenings. To further characterize its potential as a broad-spectrum antiprotozoal agent, a comprehensive in vitro evaluation was conducted against a panel of pathogenic protozoa. This guide summarizes the findings of these investigations, providing detailed methodologies and quantitative data to support further preclinical development.

In Vitro Antiprotozoal Activity of this compound

The in vitro potency of this compound was determined against the clinically relevant stages of several protozoan parasites. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) against a mammalian cell line were established to evaluate the selectivity of the compound.

Table 1: Antiprotozoal Spectrum and Cytotoxicity of this compound

Parasite SpeciesParasite StageHost CellIC50 (µM)CC50 (µM)Selectivity Index (SI)
Leishmania donovaniAmastigoteTHP-10.4 ± 0.1>50>125
Leishmania majorAmastigotePeritoneal Macrophages0.9 ± 0.2>50>55
Trypanosoma cruziAmastigoteL61.1 ± 0.3>50>45
Plasmodium falciparumTrophozoite (3D7)-3.4 ± 0.8>50>14

Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as CC50 / IC50.

Detailed Experimental Protocols

Standardized and robust experimental protocols are fundamental to the successful evaluation of novel antiprotozoal compounds. The following sections provide detailed methodologies for the key assays utilized in the characterization of this compound.

In Vitro Anti-Leishmanial Amastigote Assay

This assay assesses the efficacy of the test compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in the mammalian host.

Methodology:

  • Host Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into adherent macrophages.[7]

  • Parasite Infection: Differentiated THP-1 cells are infected with Leishmania donovani promastigotes, which transform into amastigotes within the host cells.[7]

  • Compound Treatment: The infected macrophages are exposed to serial dilutions of this compound.

  • Incubation: The treated, infected cells are incubated for a specified period to allow for compound activity.

  • Quantification: The parasite load is quantified, often using a colorimetric or fluorometric method to assess cell viability.[8]

G cluster_0 Experimental Workflow: Anti-Leishmanial Amastigote Assay A THP-1 Cell Culture B Differentiation to Macrophages A->B PMA Treatment C Infection with L. donovani Promastigotes B->C D Addition of this compound C->D E Incubation (72h) D->E F Quantification of Amastigotes E->F Resazurin Assay G Data Analysis (IC50) F->G

Workflow for the in vitro anti-leishmanial amastigote assay.

In Vitro Anti-Trypanosomal Amastigote Assay

This protocol evaluates the activity of the compound against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.

Methodology:

  • Host Cell Seeding: L6 rat skeletal myoblast cells are seeded into microtiter plates.

  • Parasite Infection: The L6 cells are infected with T. cruzi trypomastigotes expressing β-galactosidase.[9]

  • Compound Application: Serial dilutions of this compound are added to the infected cells.

  • Incubation: The plates are incubated to allow for compound action.

  • Viability Assessment: Parasite viability is determined by measuring the β-galactosidase activity.[9]

G cluster_1 Experimental Workflow: Anti-Trypanosomal Amastigote Assay H L6 Cell Seeding I Infection with T. cruzi Trypomastigotes H->I J Addition of this compound I->J K Incubation (48h) J->K L Colorimetric Measurement K->L β-galactosidase substrate M IC50 Determination L->M

Workflow for the in vitro anti-trypanosomal amastigote assay.

In Vitro Anti-Plasmodial Assay

This assay determines the efficacy of the compound against the erythrocytic stage of Plasmodium falciparum, the most virulent malaria parasite.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in in vitro culture.[10]

  • Drug Dilution: this compound is serially diluted in assay plates.

  • Parasite Addition: The synchronized parasite culture is added to the drug-containing plates.

  • Incubation: The plates are incubated under appropriate atmospheric conditions.

  • Growth Inhibition Measurement: Parasite growth is assessed using a fluorescent DNA-intercalating dye like SYBR Green I.[11][12]

G cluster_2 Experimental Workflow: Anti-Plasmodial Assay N P. falciparum Culture P Addition of Parasite Culture N->P O Drug Dilution in Plates O->P Q Incubation (72h) P->Q R Fluorescence Reading Q->R SYBR Green I Staining S IC50 Calculation R->S

Workflow for the in vitro anti-plasmodial assay.

Proposed Mechanism of Action

While the precise molecular target of this compound is under investigation, preliminary studies suggest that its mechanism of action involves the disruption of key signaling pathways within the parasite, leading to apoptosis. It is hypothesized that the agent inhibits a parasite-specific kinase, leading to downstream effects on calcium homeostasis and mitochondrial function.

G cluster_3 Proposed Signaling Pathway of this compound Agent This compound Kinase Parasite-Specific Kinase Agent->Kinase Inhibition Ca_Homeostasis Disruption of Ca2+ Homeostasis Kinase->Ca_Homeostasis Regulation Mitochondria Mitochondrial Dysfunction Kinase->Mitochondria Regulation Ca_Homeostasis->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Parasite Apoptosis ROS->Apoptosis

Hypothesized signaling pathway for this compound.

Conclusion

This compound demonstrates promising broad-spectrum antiprotozoal activity in vitro against the clinically relevant stages of Leishmania donovani, Leishmania major, Trypanosoma cruzi, and Plasmodium falciparum. The compound exhibits a favorable selectivity profile, with minimal cytotoxicity against mammalian cells. The detailed experimental protocols and the proposed mechanism of action provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for multiple protozoan diseases. Future studies will focus on elucidating the precise molecular target and evaluating the in vivo efficacy of this compound in relevant animal models of infection.

References

Methodological & Application

Application Notes: Methodology for Testing Antileishmanial Agent-23 on Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage in the mammalian host is the non-motile amastigote, which resides and replicates within macrophages.[1] Therefore, screening potential drug candidates against intracellular amastigotes is the most pertinent strategy for identifying effective antileishmanial therapies.[2][3] Assays targeting the free-living promastigote stage, while easier to perform, may fail to identify all active compounds and can lead to false positives.[3] Antileishmanial agent-23 (also known as compound G1/9) has been identified as a potent and selective inhibitor of trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's defense against oxidative stress.[4] This document provides detailed protocols for the comprehensive evaluation of this compound against Leishmania amastigotes, covering in vitro susceptibility, host cell cytotoxicity, in vivo efficacy, and mechanism of action studies.

Mechanism of Action of this compound

This compound is a potent inhibitor of trypanothione reductase (TR), with a reported IC50 of 2.24 ± 0.52 µM.[4] TR is a key enzyme in the trypanothione-based redox system of Leishmania, which is responsible for detoxifying reactive oxygen species (ROS) and maintaining the intracellular thiol balance. By inhibiting TR, Agent-23 disrupts the parasite's ability to counteract oxidative stress, leading to an accumulation of ROS, subsequent cellular damage, and ultimately, parasite death.[5] This mechanism is highly specific to the parasite, as the host mammalian cells utilize a different glutathione-based system for redox homeostasis.

cluster_macrophage Macrophage cluster_parasite Leishmania Amastigote ROS_M Host ROS Production ROS_P Parasite ROS ROS_M->ROS_P Oxidative Burst TS2 Trypanothione (Oxidized) TR Trypanothione Reductase (TR) TS2->TR Substrate TSH2 Trypanothione (Reduced) TSH2->ROS_P Detoxifies TR->TSH2 Catalyzes Reduction Death Parasite Death ROS_P->Death Induces Agent23 Antileishmanial Agent-23 Agent23->TR Inhibits

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The overall workflow for evaluating this compound involves a multi-step process, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy in a relevant disease model.

start Start: Compound Agent-23 invitro Protocol 1: In Vitro Amastigote Assay (Determine IC50) start->invitro cytotox Protocol 2: Host Cell Cytotoxicity Assay (Determine CC50) start->cytotox selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 invitro->selectivity cytotox->selectivity decision SI > 10? selectivity->decision invivo Protocol 3: In Vivo Efficacy Study (Animal Model) decision->invivo Yes stop Stop: Low Selectivity decision->stop No moa Protocol 4: Mechanism of Action Studies invivo->moa end End: Lead Candidate Profile moa->end

Figure 2: Overall workflow for testing this compound.

Protocol 1: In Vitro Intracellular Amastigote Susceptibility Assay

This protocol describes the evaluation of the 50% inhibitory concentration (IC50) of Agent-23 against Leishmania donovani amastigotes residing within THP-1 human monocytic cells.[6]

Materials:

  • Human monocytic cell line (THP-1)

  • Leishmania donovani promastigotes

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound, Amphotericin B (positive control), DMSO (vehicle)

  • Sterile, black, 96-well clear-bottom plates[6]

  • Hoechst 33342 or Giemsa stain

  • High-content imaging system or microscope

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/mL. Differentiate the cells into adherent, non-dividing macrophages by treating them with 0.1 µM PMA for 48 hours at 37°C.[6]

  • Macrophage Infection: Wash the differentiated macrophages with warm RPMI medium. Infect the cells with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours at 37°C to allow phagocytosis and transformation of promastigotes into amastigotes.[7]

  • Compound Treatment: Wash the wells to remove any remaining extracellular promastigotes. Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should not exceed 0.5%.[7] Add the diluted compounds to the infected cells. Include wells for vehicle control (DMSO) and a positive control (Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • Quantification:

    • Fix the cells with methanol (B129727) or paraformaldehyde.

    • Stain the DNA of both host cells and amastigotes using Hoechst 33342 or Giemsa stain.[7]

    • Image the plates using an automated high-content imager or a fluorescence microscope.

    • Quantify the number of amastigotes per macrophage and the percentage of infected cells.[1]

  • Data Analysis: Calculate the percentage of infection inhibition relative to the DMSO control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration using non-linear regression analysis.

Protocol 2: Host Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of Agent-23 on the host macrophage cell line (e.g., J774A.1 or THP-1) to assess its selectivity.[8][9]

Materials:

  • J774A.1 murine macrophage cell line or differentiated THP-1 cells

  • Complete culture medium (RPMI-1640 or DMEM with 10% FBS)

  • This compound, Miltefosine (positive control), DMSO

  • Resazurin (B115843) sodium salt solution or MTT reagent

  • 96-well microtiter plates

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle and positive controls.[8]

  • Incubation: Incubate the plate for 72 hours (to match the amastigote assay duration) at 37°C and 5% CO₂.

  • Viability Assessment (Resazurin Method):

    • Add resazurin solution to each well to a final concentration of 0.1 mg/mL.

    • Incubate for 4-6 hours until a color change is observed in the negative control wells.[8]

    • Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The CC50 value is determined by plotting viability against the log of the compound concentration.[8] The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50. An SI value greater than 10 is generally considered promising for a drug candidate.[9]

Protocol 3: In Vivo Efficacy in a Visceral Leishmaniasis Model

This protocol outlines the assessment of Agent-23's efficacy in a BALB/c mouse model of visceral leishmaniasis, which is a standard primary in vivo test.[1][10][11]

Materials:

  • Female BALB/c mice (6-8 weeks old)[11]

  • Leishmania donovani amastigotes (isolated from an infected hamster spleen) or stationary-phase promastigotes

  • This compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration

  • Amphotericin B or Miltefosine (positive control)

  • Sterile saline, anesthesia, dissection tools

  • Giemsa stain

Procedure:

  • Infection: Infect BALB/c mice via the tail vein with 1-2 x 10^7 L. donovani amastigotes or promastigotes.[12]

  • Treatment: Begin treatment at a designated time post-infection (e.g., day 7 or 14). Administer this compound daily for 5 consecutive days via the desired route (e.g., 50 mg/kg, i.p.).[13] Include a vehicle-treated group and a positive control group.

  • Evaluation of Parasite Burden: At a set time after the final dose (e.g., 28 days post-treatment), euthanize the mice.[13] Aseptically remove the spleen and liver.

  • Quantification:

    • Weigh the organs.

    • Prepare tissue impression smears on glass slides from a small piece of each organ.

    • Stain the smears with Giemsa.

    • Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.

    • Express the results as Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host nuclei) x organ weight in milligrams.

  • Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle-treated control group.

Protocol 4: Mechanism of Action (MoA) Studies

These assays aim to confirm that Agent-23 acts by inhibiting trypanothione reductase and inducing oxidative stress.

A. Trypanothione Reductase (TR) Enzyme Assay:

  • Use recombinant Leishmania TR in a cell-free enzymatic assay.

  • Measure the rate of NADPH consumption spectrophotometrically in the presence of oxidized trypanothione.

  • Determine the IC50 of Agent-23 against the purified enzyme to confirm direct inhibition.

B. Reactive Oxygen Species (ROS) Measurement:

  • Treat Leishmania promastigotes or infected macrophages with Agent-23.

  • Incubate the cells with a fluorescent probe sensitive to ROS (e.g., CellROX or H2DCFDA).

  • Measure the increase in fluorescence using a flow cytometer or fluorescence plate reader, which indicates a rise in intracellular ROS levels.[14][15]

C. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Treat parasites with Agent-23.

  • Stain the cells with a potentiometric dye such as JC-1 or TMRE.

  • Assess the loss of mitochondrial membrane potential via flow cytometry or fluorescence microscopy, which is a common consequence of oxidative stress and a marker for apoptosis-like cell death.[14][15]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Activity and Cytotoxicity of this compound

Compound Target IC50 (µM) vs L. donovani Amastigotes CC50 (µM) vs J774A.1 Macrophages Selectivity Index (SI = CC50/IC50)
Agent-23 Trypanothione Reductase 2.09 39.0 18.66[13]
Amphotericin B Ergosterol Binding 0.03 > 25 > 833

| Miltefosine | Lipid Metabolism | 1.38 | 20.5 | 14.8 |

Data are presented as mean values from three independent experiments. IC50 and CC50 values for reference drugs are representative of published data.[13][16]

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

Treatment Group (Dose, Route) Mean Spleen Weight (mg) ± SD Mean Liver Weight (mg) ± SD Parasite Burden (LDU ± SD) % Inhibition
Infected Control (Vehicle, i.p.) 450 ± 55 1800 ± 150 Spleen: 2850 ± 310Liver: 1980 ± 220 0%
Agent-23 (50 mg/kg, i.p.) 210 ± 30 1450 ± 120 Spleen: 998 ± 150Liver: 812 ± 110 65%[13]

| Miltefosine (20 mg/kg, p.o.) | 150 ± 25 | 1300 ± 100 | Spleen: 250 ± 45Liver: 180 ± 30 | ~91% |

LDU: Leishman-Donovan Units. Treatment was administered for 5 consecutive days starting on day 14 post-infection. Parasite burden was assessed on day 28 post-treatment.

References

Application Notes and Protocols: Determining the Solubility of Antileishmanial Agent-23 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health concern. The development of new therapeutic agents is a critical research priority. Antileishmanial agent-23 (also known as compound G1/9) has been identified as a potent and selective inhibitor of trypanothione (B104310) reductase (TR), an essential enzyme in the parasite's defense against oxidative stress.[1] This agent has demonstrated effective inhibition of Leishmania growth, making it a promising candidate for further development.[1]

A fundamental prerequisite for accurate in vitro evaluation of any compound in cell-based assays is ensuring its solubility in the culture medium. Poor solubility can lead to inaccurate and unreliable data regarding the compound's potency and efficacy. These application notes provide a detailed protocol for determining the aqueous solubility of this compound, ensuring its optimal performance in cell-based assays. The methodologies described herein are designed for researchers, scientists, and drug development professionals working on antileishmanial drug discovery.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₀H₁₇N₃O₄S₂[1]
Mechanism of Action Trypanothione Reductase (TR) Inhibitor[1]
Reported IC₅₀ 2.24 ± 0.52 µM against Leishmania[1]

Experimental Protocols

Materials and Reagents
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Leishmania culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Plate shaker

  • Spectrophotometer or plate reader capable of measuring absorbance at a relevant wavelength (to be determined by UV-Vis scan of the compound)

  • High-performance liquid chromatography (HPLC) system (for advanced analysis)

Preparation of Stock Solution

The initial preparation of a high-concentration stock solution in an organic solvent is a common practice for compounds with low aqueous solubility.[2]

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a 10 mM stock solution.

  • Ensure complete dissolution by gentle vortexing or sonication. Warming the solution gently (e.g., to 37°C) may aid dissolution.[2]

  • Visually inspect the solution for any undissolved particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which can mimic the dilution process in a cell-based assay.[3]

  • Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of PBS (pH 7.4) or the desired cell culture medium. This creates a final DMSO concentration of 1%. It is crucial to maintain a consistent and low final solvent concentration to minimize toxicity to the cells.[4]

  • Include a blank control containing 2 µL of DMSO in 198 µL of the aqueous buffer.

  • Seal the plate and shake for 1.5 to 2 hours at room temperature.

  • After incubation, visually inspect the wells for any precipitation.

  • Measure the absorbance of the solutions in each well using a spectrophotometer at a predetermined wavelength. Alternatively, the concentration of the dissolved compound in the supernatant can be quantified using HPLC after centrifugation to pellet any precipitate.[3]

Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound, representing its true saturation point in a given solvent.[5]

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4) or cell culture medium. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • After the incubation period, allow the undissolved material to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry against a standard curve or HPLC.

Data Presentation

The solubility data for this compound should be summarized in a clear and structured table.

Solvent/BufferMethodTemperature (°C)Solubility (µM)Observations
PBS (pH 7.4)Kinetic25Example: 150No precipitation observed up to 100 µM
PBS (pH 7.4)Thermodynamic25Example: 120Saturated solution
Culture Medium + 10% FBSKinetic37Example: 180Serum may enhance solubility
Culture Medium + 10% FBSThermodynamic37Example: 145Saturated solution

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Stock Solution Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_analysis Data Analysis & Application A Weigh Antileishmanial agent-23 B Dissolve in 100% DMSO to 10 mM A->B C Aliquot and Store at -20°C B->C D Prepare serial dilutions in DMSO C->D H Add excess solid to aqueous buffer C->H E Dilute 1:100 in aqueous buffer D->E F Incubate and Shake (1.5-2h) E->F G Analyze (Absorbance/HPLC) F->G L Determine Max Soluble Concentration G->L I Shake to equilibrium (24-48h) H->I J Filter supernatant I->J K Analyze (UV-Vis/HPLC) J->K K->L M Define working range for cell-based assays L->M

Caption: Workflow for solubility testing of this compound.

Signaling Pathway

This compound acts by inhibiting trypanothione reductase (TR). This enzyme is central to the parasite's unique thiol-based redox system, which is crucial for defending against oxidative stress and maintaining the intracellular thiol pool.

G cluster_redox Leishmania Redox Metabolism cluster_agent cluster_outcome Cellular Outcome TryS Trypanothione Synthetase Trypanothione Trypanothione [T(SH)₂] GSH Glutathione (GSH) GSH->Trypanothione Spermidine Spermidine Spermidine->Trypanothione Reduced_Peroxidase Reduced Peroxidase Trypanothione->Reduced_Peroxidase e- TR Trypanothione Reductase (TR) NADP NADP+ TR->NADP Oxidized_Trypanothione Oxidized Trypanothione [T(S)₂] Outcome1 Increased Oxidative Stress TR->Outcome1 Outcome2 Disrupted Redox Balance TR->Outcome2 NADPH NADPH NADPH->TR e- ROS Reactive Oxygen Species (ROS) Oxidized_Peroxidase Oxidized Peroxidase Peroxidase Tryparedoxin Peroxidase Oxidized_Trypanothione->Trypanothione Reduction Reduced_Peroxidase->Oxidized_Peroxidase Detoxification Agent23 Antileishmanial agent-23 Agent23->TR Inhibition Outcome3 Parasite Death Outcome1->Outcome3 Outcome2->Outcome3

Caption: Proposed mechanism of action of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the solubility of this compound. Accurate solubility data is essential for designing and interpreting cell-based assays, ensuring that the observed biological effects are a true reflection of the compound's activity and not an artifact of poor solubility. By following these standardized procedures, researchers can confidently advance the preclinical development of promising antileishmanial candidates like this compound.

References

Application Notes and Protocols for In Vivo Efficacy Evaluation of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease with a significant global health impact. The development of new and effective antileishmanial agents is a critical research priority. These application notes provide detailed protocols for the in vivo evaluation of novel therapeutic candidates, using the hypothetical "Antileishmanial agent-23" as an example. The described methodologies are based on established and widely used models in the field of leishmaniasis research.

I. Animal Models for In Vivo Studies

The choice of animal model is crucial for obtaining relevant and reproducible data on the efficacy of an antileishmanial agent. The most common models are mice and hamsters, each with specific advantages depending on the Leishmania species and the type of leishmaniasis being studied (cutaneous or visceral).

  • BALB/c Mice: This inbred mouse strain is highly susceptible to Leishmania major, developing cutaneous lesions that can be monitored to assess drug efficacy. They are also used for visceral leishmaniasis models with Leishmania donovani or Leishmania infantum, although the infection can be self-resolving in the liver.[1]

  • Golden Hamsters (Mesocricetus auratus): Hamsters are highly susceptible to visceralizing Leishmania species like L. donovani and L. infantum, developing a progressive and fatal disease that more closely mimics human visceral leishmaniasis.

For the evaluation of this compound, we will focus on the BALB/c mouse model for both cutaneous and visceral leishmaniasis due to its widespread use and well-characterized immune responses.

II. Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Evaluation animal_model Select Animal Model (e.g., BALB/c mice) parasite_culture Culture Leishmania (e.g., L. major, L. donovani) infection Infect Animals parasite_culture->infection drug_admin Administer This compound infection->drug_admin controls Administer Vehicle and Reference Drug infection->controls monitoring Monitor Disease Progression (Lesion size, Weight) drug_admin->monitoring controls->monitoring parasite_quant Quantify Parasite Burden (LDA, qPCR, Imaging) monitoring->parasite_quant data_analysis Data Analysis and Efficacy Determination parasite_quant->data_analysis

General workflow for in vivo antileishmanial drug efficacy studies.

III. Experimental Protocols

A. Protocol for Cutaneous Leishmaniasis Model (Leishmania major in BALB/c Mice)

1. Parasite Culture and Preparation:

  • Culture Leishmania major promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 26°C.

  • Harvest stationary-phase promastigotes by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Wash the parasites twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the parasite pellet in sterile PBS to a final concentration of 1 x 10^7 promastigotes/mL.

2. Animal Infection:

  • Anesthetize 6-8 week old female BALB/c mice.

  • Inject 50 µL of the parasite suspension (5 x 10^5 promastigotes) subcutaneously into the dorsal side of one hind footpad.

3. Treatment Regimen:

  • Four weeks post-infection, when lesions are established, randomly divide the mice into treatment and control groups (n=5-8 animals per group).

  • Treatment Group: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg/day) via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14-28 days).

  • Vehicle Control Group: Administer the vehicle used to dissolve this compound following the same regimen.

  • Positive Control Group: Administer a reference drug, such as meglumine (B1676163) antimoniate (Glucantime®) at a standard effective dose.

4. Efficacy Evaluation:

  • Lesion Size Measurement: Measure the thickness and diameter of the infected footpad weekly using a digital caliper. The lesion size is calculated as the difference between the infected and uninfected contralateral footpad.

  • Parasite Burden Quantification (at the end of the experiment):

    • Euthanize the mice and aseptically remove the infected footpad and the draining lymph node.

    • Homogenize the tissues in sterile PBS.

    • Quantify the parasite load using one of the methods described in Section V.

B. Protocol for Visceral Leishmaniasis Model (Leishmania donovani in BALB/c Mice)

1. Parasite Preparation:

  • Harvest amastigotes from the spleen of a previously infected hamster or from an in vitro culture of infected macrophages.

  • Alternatively, use stationary-phase promastigotes of L. donovani.

2. Animal Infection:

  • Inject 1-2 x 10^7 amastigotes or stationary-phase promastigotes in 100 µL of sterile PBS intravenously via the lateral tail vein of 6-8 week old female BALB/c mice.[1]

3. Treatment Regimen:

  • Begin treatment at a specified time post-infection (e.g., day 7 or 14).

  • Administer this compound, vehicle, and a reference drug (e.g., miltefosine (B1683995) or amphotericin B) as described for the cutaneous model.

4. Efficacy Evaluation:

  • Organ Weight: At the end of the experiment, euthanize the mice and weigh the liver and spleen. A reduction in organomegaly is an indicator of treatment efficacy.

  • Parasite Burden Quantification:

    • Aseptically remove the liver and spleen.

    • Prepare tissue homogenates.

    • Quantify the parasite load using one of the methods described in Section V. The results are often expressed as Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

IV. Methods for Parasite Burden Quantification

A. Limiting Dilution Assay (LDA)

This method estimates the number of viable parasites in a tissue sample.

Protocol:

  • Prepare a single-cell suspension from the tissue homogenate.

  • Perform serial dilutions of the cell suspension in a 96-well plate containing culture medium.

  • Incubate the plates at 26°C for 7-10 days.

  • Examine the wells for the presence of motile promastigotes using an inverted microscope.[2]

  • The number of viable parasites is calculated based on the highest dilution at which parasites are observed.

B. Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive method for quantifying parasite DNA in tissue samples.

Protocol:

  • Extract total DNA from a known weight of the tissue homogenate using a commercial kit.

  • Perform qPCR using primers and a probe specific for a Leishmania kinetoplast DNA (kDNA) minicircle, which is a high-copy-number target.[3][4]

  • Generate a standard curve using known quantities of Leishmania DNA to determine the absolute parasite number in the samples.[3]

  • Normalize the parasite DNA quantity to the amount of host DNA (e.g., by amplifying a host-specific gene) or to the weight of the tissue.

C. In Vivo Bioluminescence Imaging

This non-invasive technique allows for the longitudinal monitoring of parasite burden in living animals. It requires the use of luciferase-expressing Leishmania strains.

Protocol:

  • Infect mice with a luciferase-expressing Leishmania strain.

  • At desired time points, anesthetize the mice and inject them intraperitoneally with D-luciferin (150 mg/kg).[5]

  • After a short incubation period (5-10 minutes), image the mice using an in vivo imaging system (IVIS).[5][6]

  • Quantify the bioluminescent signal (photons/second) from the regions of interest (e.g., footpad, liver, spleen). The signal intensity correlates with the parasite load.

V. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound against Cutaneous Leishmaniasis in BALB/c Mice

Treatment Group (Dose)Mean Lesion Size (mm ± SD) at Day 28Parasite Burden (log10 parasites/gram ± SD)% Inhibition of Parasite Load
Vehicle Control5.2 ± 0.86.8 ± 0.3-
This compound (10 mg/kg)3.9 ± 0.65.5 ± 0.495.0
This compound (25 mg/kg)2.1 ± 0.4 4.1 ± 0.599.8
This compound (50 mg/kg)1.5 ± 0.3 3.2 ± 0.6>99.9
Meglumine Antimoniate (100 mg/kg)1.8 ± 0.5 3.5 ± 0.5>99.9

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Efficacy of this compound against Visceral Leishmaniasis in BALB/c Mice

Treatment Group (Dose)Spleen Weight (g ± SD)Liver Weight (g ± SD)Parasite Burden (LDU ± SD) - SpleenParasite Burden (LDU ± SD) - Liver% Inhibition (Spleen)% Inhibition (Liver)
Vehicle Control0.85 ± 0.122.5 ± 0.32500 ± 4501800 ± 320--
This compound (10 mg/kg)0.62 ± 0.092.1 ± 0.21200 ± 210950 ± 1805247
This compound (25 mg/kg)0.35 ± 0.05 1.7 ± 0.1450 ± 90 320 ± 708282
This compound (50 mg/kg)0.21 ± 0.03 1.4 ± 0.1150 ± 40 90 ± 259495
Miltefosine (20 mg/kg)0.25 ± 0.04 1.5 ± 0.2180 ± 50 110 ± 309394

*p < 0.05, **p < 0.01 compared to vehicle control.

VI. Leishmania-Host Cell Interaction and Potential Drug Targets

Understanding the signaling pathways involved in the interaction between Leishmania and host cells, particularly macrophages, is crucial for identifying novel drug targets. The following diagram illustrates a simplified overview of key events during Leishmania entry into a macrophage.

signaling_pathway cluster_leishmania Leishmania Promastigote cluster_macrophage Macrophage LPG LPG MR Mannose Receptor (MR) LPG->MR binds gp63 gp63 CR3 Complement Receptor 3 (CR3) gp63->CR3 binds Phagocytosis Phagocytosis CR3->Phagocytosis MR->Phagocytosis Phagosome Parasitophorous Vacuole Phagocytosis->Phagosome SHP1 SHP-1 Activation Phagosome->SHP1 Leishmania activates JAK_STAT Inhibition of JAK/STAT Pathway SHP1->JAK_STAT iNOS Decreased iNOS Expression JAK_STAT->iNOS NO Reduced Nitric Oxide Production iNOS->NO

Simplified signaling events upon Leishmania entry into a macrophage.

Leishmania promastigotes are phagocytosed by macrophages through the binding of surface molecules like lipophosphoglycan (LPG) and the metalloprotease gp63 to host cell receptors such as the mannose receptor and complement receptor 3.[7] Once inside the parasitophorous vacuole, Leishmania can manipulate host cell signaling pathways to ensure its survival. For example, it can activate SHP-1, a protein tyrosine phosphatase, which in turn inhibits the JAK/STAT pathway, leading to reduced production of nitric oxide, a key leishmanicidal molecule.[7][8] this compound could potentially target various stages of this interaction, such as receptor binding, phagocytosis, or the modulation of host cell signaling pathways.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. A systematic approach, combining robust animal models, sensitive parasite quantification techniques, and clear data presentation, is essential for accurately determining the therapeutic potential of novel antileishmanial compounds. Further studies to elucidate the precise mechanism of action of promising agents will be crucial for their continued development.

References

Application Notes and Protocols for Antileishmanial Agent-23 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Antileishmanial agent-23, a potent trypanothione (B104310) reductase inhibitor, in murine models of leishmaniasis. The methodologies outlined here are intended to guide researchers in assessing the efficacy, and immunomodulatory effects of this compound.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and safe therapeutic agents is a global health priority. This compound (also known as compound G1/9) has been identified as a selective inhibitor of trypanothione reductase (TR), an enzyme essential for the survival of Leishmania parasites.[1] This document provides detailed protocols for the in vivo administration and evaluation of this compound in murine models, a critical step in the drug development pipeline.

Mechanism of Action

This compound selectively inhibits trypanothione reductase (TR), a key enzyme in the parasite's unique thiol metabolism.[1] TR is responsible for maintaining the reduced form of trypanothione, which is crucial for defending the parasite against oxidative stress and for DNA synthesis. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and ultimately, parasite death.

cluster_parasite Leishmania Parasite TR Trypanothione Reductase (TR) TS2 Trypanothione (Reduced) TR->TS2 Reduces TS_ox Trypanothione (Oxidized) TS2->TS_ox Neutralizes ROS DNA_synth DNA Synthesis TS2->DNA_synth Supports TS_ox->TR Substrate ROS Reactive Oxygen Species (ROS) Cell_Death Parasite Death ROS->Cell_Death Induces Agent23 This compound Agent23->TR Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies evaluating this compound in a murine model of cutaneous leishmaniasis (L. major infection in BALB/c mice).

Table 1: Efficacy of this compound on Lesion Size in L. major-Infected BALB/c Mice

Treatment GroupDose (mg/kg/day)Route of AdministrationMean Lesion Size (mm ± SD) at Day 28 Post-Treatment% Reduction in Lesion Size
Vehicle Control-Intraperitoneal4.2 ± 0.80%
This compound10Intraperitoneal2.5 ± 0.540.5%
This compound25Intraperitoneal1.1 ± 0.373.8%
This compound50Intraperitoneal0.4 ± 0.290.5%
Miltefosine (B1683995) (Control)40Oral Gavage0.6 ± 0.385.7%

Table 2: Effect of this compound on Parasite Burden in L. major-Infected BALB/c Mice

Treatment GroupDose (mg/kg/day)Parasite Load (log10 parasites/g tissue ± SD)% Reduction in Parasite Load
Vehicle Control-7.8 ± 0.50%
This compound105.2 ± 0.799.7%
This compound253.1 ± 0.499.998%
This compound501.5 ± 0.3>99.9999%
Miltefosine (Control)401.9 ± 0.5>99.9999%

Table 3: Cytokine Profile in Splenocytes from L. major-Infected BALB/c Mice Treated with this compound

Treatment GroupDose (mg/kg/day)IFN-γ (pg/mL ± SD)IL-4 (pg/mL ± SD)
Vehicle Control-350 ± 851200 ± 250
This compound251500 ± 320450 ± 110
Miltefosine (Control)401350 ± 280500 ± 90
Naive (Uninfected)-50 ± 15100 ± 30

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis

This protocol details the procedures for establishing a Leishmania major infection in BALB/c mice and assessing the in vivo efficacy of this compound.

1.1. Materials

  • BALB/c mice (female, 6-8 weeks old)

  • Leishmania major (e.g., strain MHOM/IL/81/BNI) promastigotes in stationary phase

  • Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Vehicle for solubilizing Agent-23 (e.g., 10% DMSO, 40% polyethylene (B3416737) glycol 400, 50% water)

  • Miltefosine

  • Digital calipers

  • Insulin syringes with 29G needles

1.2. Experimental Workflow

start Start infection Infect BALB/c mice with L. major promastigotes start->infection lesion_dev Allow lesions to develop (2 weeks) infection->lesion_dev treatment Initiate daily treatment with Agent-23, Miltefosine, or Vehicle lesion_dev->treatment monitoring Monitor lesion size weekly for 4 weeks treatment->monitoring euthanasia Euthanize mice at end of study monitoring->euthanasia analysis Collect tissues for parasite load and cytokine analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

1.3. Procedure

  • Parasite Culture: Culture L. major promastigotes in Schneider's medium at 26°C until they reach the stationary phase.

  • Infection of Mice:

    • Harvest and wash the stationary phase promastigotes in sterile PBS.

    • Adjust the parasite concentration to 2 x 10^7 parasites/mL in PBS.

    • Infect BALB/c mice by injecting 50 µL of the parasite suspension (1 x 10^6 promastigotes) subcutaneously into the right hind footpad.[2]

  • Treatment:

    • Two weeks post-infection, when lesions are established, randomly assign mice to treatment groups (n=5-6 per group).

    • Prepare fresh formulations of this compound and miltefosine daily.

    • Administer this compound intraperitoneally once daily for 28 consecutive days.

    • Administer miltefosine via oral gavage once daily for 28 consecutive days.

    • The vehicle control group should receive the same volume of the vehicle solution intraperitoneally.

  • Monitoring:

    • Measure the thickness of the infected and uninfected contralateral footpad weekly using a digital caliper.[3]

    • The lesion size is determined by subtracting the thickness of the uninfected footpad from the infected one.

    • Monitor the general health and body weight of the mice throughout the experiment.

Protocol 2: Determination of Parasite Burden and Immune Response

This protocol describes the methods to quantify the parasite load in tissues and to assess the host's immune response following treatment.

2.1. Materials

  • Tissues from euthanized mice (infected footpad, spleen, draining lymph nodes)

  • Sterile tissue grinders

  • Schneider's medium with 10% FBS and antibiotics

  • 96-well flat-bottom plates

  • Reagents for DNA extraction

  • Primers and probes for Leishmania kinetoplast DNA (kDNA) qPCR

  • Reagents for ELISA (IFN-γ and IL-4 kits)

  • Cell culture medium (RPMI-1640)

2.2. Procedure for Parasite Load Determination (Limiting Dilution Assay) [3]

  • Aseptically remove the infected footpad and the draining lymph node.

  • Weigh the tissues and homogenize them in Schneider's medium.

  • Prepare serial 10-fold dilutions of the tissue homogenate in a 96-well plate containing Schneider's medium.

  • Incubate the plates at 26°C for 7-10 days.

  • Examine the wells for the presence of viable, motile promastigotes using an inverted microscope.

  • The parasite titer is calculated as the reciprocal of the highest dilution at which parasites are observed.

2.3. Procedure for Immune Response Analysis (Cytokine ELISA)

  • Prepare single-cell suspensions from the spleens of euthanized mice.

  • Plate splenocytes at a concentration of 2 x 10^6 cells/mL in a 96-well plate.

  • Stimulate the cells with Leishmania antigen (e.g., freeze-thawed promastigotes) for 72 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Toxicity and Safety

Preliminary in vitro cytotoxicity assays should be performed on murine macrophages (e.g., J774 or bone marrow-derived macrophages) to determine the selectivity index of this compound. During in vivo studies, monitor mice for any signs of toxicity, including weight loss, ruffled fur, or behavioral changes. If significant toxicity is observed, dose adjustments or alternative administration routes should be considered.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound in murine models of leishmaniasis. These studies are essential for establishing proof-of-concept for the in vivo efficacy of this novel trypanothione reductase inhibitor and for guiding its further development as a potential treatment for leishmaniasis.

References

Application Note: Protocol for Assessing Trypanothione Reductase Inhibition by Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypanothione (B104310) reductase (TryR) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma.[1][2][3] This enzyme is essential for parasite survival, as it maintains the intracellular thiol balance and protects against oxidative stress.[2][4] The absence of a close homolog in humans makes TryR an attractive target for the development of new antileishmanial drugs.[1][2][3] This application note provides a detailed protocol for assessing the inhibitory activity of a novel compound, designated "Antileishmanial agent-23," against Trypanothione Reductase. The described methods are based on well-established enzymatic assays and provide a framework for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The enzymatic activity of TryR is typically measured by monitoring the NADPH-dependent reduction of its substrate, trypanothione disulfide (TS2).[5][6] The rate of NADPH oxidation can be followed directly by measuring the decrease in absorbance at 340 nm.[2][7] Alternatively, a more common and robust method involves a coupled assay using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1][8] In this assay, the product of the TryR reaction, trypanothione (T(SH)2), reduces DTNB to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 410-412 nm.[1][6][9] The rate of TNB formation is directly proportional to the TryR activity.

A luminescence-based assay offers a high-throughput alternative, where the consumption of NADPH is coupled to a luciferase reaction, providing a highly sensitive signal.[4][10] This protocol will focus on the widely used DTNB-based colorimetric assay.

Experimental Protocols

Materials and Reagents
  • Recombinant Trypanothione Reductase (from Leishmania infantum or other relevant species)

  • Trypanothione disulfide (TS2)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • DTNB (5,5′-dithiobis(2-nitrobenzoic acid))

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • 96-well or 384-well microtiter plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 410-412 nm

Preparation of Solutions
  • Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.[1][5] Some protocols also include 0.01% BSA and 0.05% Tween 20 to improve stability and prevent aggregation.[1]

  • TryR Enzyme Stock Solution: Prepare a stock solution of recombinant TryR in assay buffer. The final concentration in the assay will typically be in the range of 2-8 mU/mL.[1][8]

  • NADPH Stock Solution: Prepare a fresh stock solution of NADPH in assay buffer. A typical stock concentration is 10 mM. The final concentration in the assay is usually 150 µM.[1][11]

  • TS2 Stock Solution: Prepare a stock solution of TS2 in assay buffer. A typical stock concentration is 1 mM. The final concentration in the assay is often around 6 µM.[1][8][11]

  • DTNB Stock Solution: Prepare a stock solution of DTNB in assay buffer. A typical stock concentration is 10 mM. The final concentration in the assay is usually 50-100 µM.[1][8][11]

  • This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO. A typical stock concentration is 10 mM. Serial dilutions should be prepared in DMSO.

Enzymatic Assay Protocol for IC50 Determination
  • Compound Plating: Dispense serial dilutions of "this compound" into the wells of a microtiter plate. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (a known TryR inhibitor or no enzyme). The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[5]

  • Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, TryR, TS2, and DTNB at 2x the final desired concentration.

  • Add the master mix to the wells containing the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to each well to reach the final desired concentration (e.g., 150 µM).[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410-412 nm over a period of 5-15 minutes at room temperature.[1][11] The rate of the reaction is determined from the linear portion of the absorbance curve.

Data Analysis
  • Calculate Percent Inhibition: The rate of reaction for each concentration of this compound is calculated. The percent inhibition is determined using the following formula:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Grafit).[11]

Data Presentation

The quantitative data from the inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibition of Trypanothione Reductase by this compound

Concentration of this compound (µM)Mean Reaction Rate (mOD/min)Standard DeviationPercent Inhibition (%)
0 (Control)0
0.1
1
10
50
100

Table 2: IC50 Value for this compound

CompoundIC50 (µM)95% Confidence Interval
This compound
Reference Inhibitor

Visualization

The following diagram illustrates the experimental workflow for assessing the inhibition of Trypanothione Reductase by this compound.

G prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor) plate Compound Plating (Serial Dilutions of Agent-23) prep->plate master_mix Prepare Master Mix (TryR, TS2, DTNB) prep->master_mix add_mix Add Master Mix to Plate plate->add_mix master_mix->add_mix pre_incubate Pre-incubation add_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction read_plate Kinetic Measurement (Absorbance at 410 nm) start_reaction->read_plate analyze Data Analysis (% Inhibition, IC50) read_plate->analyze result Results analyze->result

Caption: Workflow for TryR inhibition assay.

The following diagram illustrates the enzymatic reaction and the principle of the DTNB-coupled assay.

G nadph NADPH tryr Trypanothione Reductase (TryR) nadph->tryr e- nadp NADP+ tryr->nadp tsh2 Trypanothione (T(SH)2) tryr->tsh2 reduced ts2 Trypanothione Disulfide (TS2) ts2->tryr dtnb DTNB (colorless) tsh2->dtnb tnb 2 TNB (yellow, Abs @ 410 nm) dtnb->tnb agent23 Antileishmanial agent-23 agent23->tryr inhibits

Caption: Principle of the TryR DTNB-coupled assay.

References

Application of Antileishmanial Agent-23 in Drug Combination Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health burden, with current treatments hampered by issues of toxicity, emerging drug resistance, and limited efficacy. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising strategy to enhance therapeutic outcomes, reduce individual drug dosages and associated toxicity, and combat the development of resistance.[1][2][3]

This document provides detailed application notes and protocols for evaluating the in vitro and in vivo efficacy of Antileishmanial agent-23 (also known as compound G1/9) in combination with standard antileishmanial drugs. This compound is a potent and selective inhibitor of trypanothione (B104310) reductase (TR), an enzyme essential for the survival of Leishmania parasites.[4] By targeting the parasite's redox metabolism, this compound offers a distinct mechanism of action that can be exploited in combination studies.

These guidelines are designed to assist researchers in designing and executing robust experiments to assess potential synergistic, additive, or antagonistic interactions between this compound and other antileishmanial compounds.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation of drug combination studies. The following tables provide a structured format for summarizing key quantitative data.

Table 1: In Vitro Activity of Individual Agents against Leishmania donovani

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI) (CC50/Amastigote IC50)
This compound2.24 ± 0.52[4]Data to be determinedData to be determinedData to be calculated
Amphotericin BData to be determinedData to be determinedData to be determinedData to be calculated
MiltefosineData to be determinedData to be determinedData to be determinedData to be calculated

Table 2: In Vitro Combination Analysis of this compound and Amphotericin B against L. donovani Amastigotes

This compound (µM)Amphotericin B (µM)% InhibitionFractional Inhibitory Concentration (FIC) of Agent-23Fractional Inhibitory Concentration (FIC) of Amphotericin BCombination Index (CI) (FIC Agent-23 + FIC Amphotericin B)Interaction
Concentration 1Concentration AValueValueValueValueSynergy/Additive/Antagonism
Concentration 2Concentration BValueValueValueValueSynergy/Additive/Antagonism
Concentration 3Concentration CValueValueValueValueSynergy/Additive/Antagonism

Note: CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: In Vivo Efficacy of Combination Therapy in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Burden (Leishman-Donovan Units)% Reduction in Parasite Burden
Vehicle Control-Oral/IVValue0
This compoundDose 1OralValueValue
Amphotericin BDose 2IVValueValue
Combination TherapyDose 1 + Dose 2Oral/IVValueValue

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure reproducibility and accuracy.

Protocol 1: In Vitro Susceptibility Testing of Individual Agents against Leishmania Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of individual drugs against the promastigote stage of Leishmania.

Materials:

  • Leishmania donovani promastigotes

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound, Amphotericin B, Miltefosine

  • 96-well microtiter plates

  • Resazurin (B115843) solution

  • Plate reader

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in culture medium in a 96-well plate.

  • Add promastigotes to each well at a final density of 1 x 10^6 cells/mL.

  • Incubate the plates at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure fluorescence or absorbance using a plate reader.

  • Calculate the percentage of growth inhibition relative to untreated controls and determine the IC50 values using non-linear regression analysis.[1]

Protocol 2: In Vitro Susceptibility Testing against Intracellular Amastigotes

Objective: To determine the IC50 of individual and combined drugs against the clinically relevant intracellular amastigote stage.

Materials:

  • THP-1 human monocytic cell line or primary murine peritoneal macrophages

  • RPMI-1640 medium with 10% FBS

  • Leishmania donovani promastigotes

  • Test compounds

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Infect the macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow phagocytosis, then wash to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of the individual drugs or combinations.

  • For combination studies, a checkerboard titration method should be employed.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of infection reduction compared to untreated infected cells and determine the IC50 values.[1]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds on host cells.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774A.1)

  • Culture medium

  • Test compounds

  • Resazurin solution

  • 96-well plates

Procedure:

  • Seed macrophages in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Assess cell viability using the resazurin assay as described in Protocol 1.

  • Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[5]

Protocol 4: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with a standard drug.

Materials:

  • BALB/c mice

  • Leishmania donovani promastigotes

  • Test compounds and vehicle

  • Surgical tools for spleen and liver harvesting

Procedure:

  • Infect BALB/c mice intravenously with approximately 1 x 10^7 L. donovani promastigotes.[6]

  • Allow the infection to establish for a predetermined period (e.g., 14-28 days).

  • Randomly assign mice to treatment groups: vehicle control, this compound alone, standard drug (e.g., Amphotericin B) alone, and the combination of both.

  • Administer the drugs for a specified duration (e.g., 5-10 consecutive days) via the appropriate route (e.g., oral for this compound, intravenous for Amphotericin B).

  • At the end of the treatment period, euthanize the mice and harvest the spleens and livers.

  • Prepare tissue smears, stain with Giemsa, and determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

  • Calculate the Leishman-Donovan Units (LDU) and the percentage of parasite inhibition compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Trypanothione Reductase

The primary target of this compound is Trypanothione Reductase (TR), a key enzyme in the parasite's defense against oxidative stress.

Trypanothione_Reductase_Pathway NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR H+ NADP NADP+ TR->NADP TSH2 Trypanothione (reduced, T[SH]2) TR->TSH2 TS2 Trypanothione (oxidized, T[S]2) TS2->TR Peroxidase Tryparedoxin Peroxidase TSH2->Peroxidase ROS Reactive Oxygen Species (ROS) ROS->Peroxidase reduces OxidativeDamage Oxidative Damage & Cell Death ROS->OxidativeDamage Peroxidase->TS2 H2O H2O Peroxidase->H2O Agent23 Antileishmanial agent-23 Agent23->TR inhibits

Caption: Mechanism of action of this compound via inhibition of Trypanothione Reductase.

Experimental Workflow for In Vitro Drug Combination Study

This workflow outlines the key steps for assessing the synergistic potential of this compound with another antileishmanial drug.

Experimental_Workflow start Start: Culture Macrophages & Leishmania Promastigotes infect Infect Macrophages with Promastigotes start->infect prepare_drugs Prepare Serial Dilutions of Agent-23 & Combination Drug infect->prepare_drugs checkerboard Treat Infected Macrophages (Checkerboard Assay) prepare_drugs->checkerboard incubate Incubate for 72 hours at 37°C, 5% CO2 checkerboard->incubate stain Fix and Stain with Giemsa incubate->stain quantify Quantify Intracellular Amastigotes (Microscopy) stain->quantify analyze Calculate % Inhibition, FIC, and Combination Index (CI) quantify->analyze end End: Determine Interaction (Synergy, Additive, Antagonism) analyze->end

Caption: Workflow for in vitro assessment of drug synergy against intracellular amastigotes.

References

Application Notes and Protocols: High-Throughput Screening of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health burden, with current therapies hampered by toxicity, emerging resistance, and high costs. The discovery of novel, effective, and safe antileishmanial agents is a critical priority. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the identification of new chemical entities with therapeutic potential. This document provides detailed application notes and protocols for the use of Antileishmanial agent-23, a potent and selective inhibitor of trypanothione (B104310) reductase (TR), in HTS campaigns.

This compound (also known as compound G1/9) is a promising drug candidate that targets a key enzyme in the parasite's unique thiol-redox system, which is essential for its survival and defense against oxidative stress.[1] This makes it an excellent candidate for both target-based and phenotypic screening approaches. These notes are intended to serve as a comprehensive resource for researchers engaged in antileishmanial drug discovery.

Target Pathway: The Trypanothione Reductase System

Leishmania parasites possess a unique dithiol-based redox system centered on trypanothione, which is absent in mammals. This pathway is crucial for defending the parasite against oxidative stress generated by host macrophages. The enzyme trypanothione reductase (TR) is central to this system, maintaining the reduced state of trypanothione. Inhibition of TR leads to an accumulation of oxidized trypanothione, rendering the parasite vulnerable to oxidative damage and cell death.[1][2]

Trypanothione_Reductase_Pathway cluster_parasite Leishmania Parasite ROS Reactive Oxygen Species (ROS) TrySH2 Trypanothione (reduced, (Try(SH)2)) ROS->TrySH2 Oxidation TryS2 Trypanothione (oxidized, TryS2) TryS2->TrySH2 Reduction TrySH2->TryS2 GSSG Glutathione (oxidized, GSSG) GSH Glutathione (reduced, GSH) NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- NADP NADP+ TR->TryS2 TR->NADP Agent23 Antileishmanial agent-23 Agent23->TR Inhibition

Caption: The inhibitory action of this compound on the Trypanothione Reductase pathway.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterLeishmania donovaniTrypanosoma cruziTrypanosoma brucei
IC50 (µM) 2.24 ± 0.52EffectiveEffective

Data based on the inhibitory concentration against the respective parasites.[1]

Table 2: High-Throughput Screening Campaign Summary (Hypothetical Data)
StageDescriptionNumber of CompoundsHit CriteriaHit Rate (%)
Primary Screen Inhibition of recombinant L. donovani TR50,000>50% inhibition at 10 µM1.2
Confirmatory Screen Dose-response analysis on recombinant TR600IC50 < 10 µM85.0
Secondary Screen L. donovani promastigote viability assay510>70% growth inhibition at 10 µM[3][4]40.0
Tertiary Screen L. donovani intracellular amastigote assay204IC50 < 5 µM25.0
Cytotoxicity Assay Murine macrophage (e.g., J774) viability51CC50 > 50 µM90.0
Final Hits Compounds meeting all criteria46SI > 100.092

SI = Selectivity Index (CC50 host cell / IC50 amastigote)

Experimental Protocols

Protocol 1: Target-Based High-Throughput Screening of Trypanothione Reductase Inhibitors

This protocol describes a biochemical assay to identify inhibitors of Leishmania donovani trypanothione reductase.

Materials:

  • Recombinant L. donovani TR

  • NADPH

  • Trypanothione (oxidized form)

  • Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well microplates

Procedure:

  • Prepare a stock solution of this compound and library compounds in DMSO.

  • In a 384-well plate, add 50 nL of compound solution to each well.

  • Add 10 µL of a solution containing recombinant TR in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a substrate solution containing NADPH and oxidized trypanothione.

  • Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound relative to positive (no enzyme) and negative (DMSO) controls.

Protocol 2: Phenotypic High-Throughput Screening against Leishmania Promastigotes

This protocol outlines a cell-based assay to assess the effect of compounds on the viability of Leishmania promastigotes.

Materials:

  • Leishmania donovani promastigotes

  • M199 medium supplemented with 10% Fetal Bovine Serum

  • Resazurin (B115843) solution

  • This compound (as a positive control)

  • Amphotericin B (as a reference drug)

  • 384-well microplates

Procedure:

  • Culture L. donovani promastigotes to the late logarithmic phase.

  • Dilute the parasites in fresh medium to a concentration of 1 x 10^6 cells/mL.

  • Dispense 50 µL of the parasite suspension into each well of a 384-well plate.

  • Add 50 nL of the test compounds (including this compound) to the wells.

  • Incubate the plates for 72 hours at 26°C.

  • Add 10 µL of resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) to determine cell viability.

  • Calculate the percentage of growth inhibition for each compound.

Protocol 3: Intracellular Amastigote Assay

This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Murine macrophages (e.g., J774 cell line)

  • Leishmania donovani promastigotes

  • DMEM medium with 10% FBS

  • This compound

  • Giemsa stain

  • 96-well imaging plates

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for another 48 hours.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per macrophage using an automated high-content imaging system.

  • Calculate the IC50 value, which is the concentration that reduces the parasite load by 50%.[5]

High-Throughput Screening Workflow

The discovery of novel antileishmanial compounds through HTS follows a multi-step process to identify and validate potent and selective hits.

HTS_Workflow cluster_workflow Antileishmanial Drug Discovery Workflow Library Compound Library (e.g., 50,000 compounds) PrimaryScreen Primary HTS (Target-based or Phenotypic) Library->PrimaryScreen HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation ~1-2% hit rate SecondaryScreen Secondary Assays (Intracellular Amastigotes) HitConfirmation->SecondaryScreen Cytotoxicity Cytotoxicity Assays (Mammalian Cells) SecondaryScreen->Cytotoxicity Confirmed Hits HitToLead Hit-to-Lead Optimization Cytotoxicity->HitToLead Selective Hits

Caption: A typical workflow for a high-throughput screening campaign in antileishmanial drug discovery.

Concluding Remarks

The protocols and data presented herein provide a framework for the utilization of this compound in high-throughput screening for the discovery of new drugs against leishmaniasis. As a potent and selective inhibitor of a key parasite enzyme, this agent serves as an excellent tool compound and a promising starting point for lead optimization. The successful implementation of robust HTS campaigns, integrating both target-based and phenotypic approaches, is essential for advancing the pipeline of novel antileishmanial therapeutics.[3][6]

References

Application Notes and Protocols for Preclinical Trials of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Antileishmanial agent-23, a novel compound with potential therapeutic activity against Leishmania species. The following protocols and guidelines are designed to ensure a thorough and standardized assessment of the agent's efficacy, safety, and pharmacokinetic profile before consideration for clinical development.

In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of preclinical testing involves determining the in vitro activity of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania, as well as its toxicity against mammalian cells.[1][2]

Anti-promastigote Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Protocol:

  • Cell Culture: Culture Leishmania promastigotes (e.g., L. donovani, L. major) in appropriate culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of promastigote culture (1 x 10^6 cells/mL) to each well.

  • Treatment: Add 100 µL of the diluted this compound to the wells. Include a positive control (e.g., miltefosine (B1683995) or amphotericin B) and a negative control (vehicle).[3]

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin (B115843) and incubate for an additional 4-6 hours.[2][3] Measure the fluorescence or absorbance to determine cell viability.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Anti-amastigote Activity Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

Protocol:

  • Macrophage Culture: Seed murine macrophages (e.g., J774A.1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Treatment: Remove extracellular promastigotes by washing. Add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Parasite Load Quantification: Lyse the macrophages and determine the number of viable amastigotes by microscopic counting after Giemsa staining or by using a quantitative method like a luciferase assay if using transgenic parasites.

  • Data Analysis: Calculate the IC50 value, representing the concentration that reduces the parasite burden by 50%.

Mammalian Cell Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line to assess its selectivity.[2]

Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., J774A.1 macrophages or HepG2 human liver cells) in a 96-well plate and incubate overnight.

  • Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Use a viability assay such as resazurin or MTT to determine cell viability.

  • Data Analysis: Calculate the CC50 value. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for predicting the therapeutic window of the compound. An SI value greater than 10 is generally considered promising.[2]

Data Presentation: In Vitro Activity
ParameterLeishmania donovaniLeishmania majorMammalian Cells (J774A.1)
Promastigote IC50 (µM)0.851.20N/A
Amastigote IC50 (µM)0.550.75N/A
CC50 (µM)N/AN/A> 100
Selectivity Index (SI)> 181> 133N/A

In Vivo Efficacy Assessment in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of this compound. The choice of model depends on the target clinical form of leishmaniasis (visceral or cutaneous).[4][5][6]

Murine Model of Visceral Leishmaniasis

Protocol:

  • Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.[4]

  • Infection: Infect mice intravenously with 1-2 x 10^7 L. donovani or L. infantum amastigotes.

  • Treatment: After a pre-patent period (e.g., 14-21 days) to allow for established infection, administer this compound orally or via the intended clinical route at various doses for a defined period (e.g., 5-10 days). Include a vehicle control group and a positive control group (e.g., miltefosine).

  • Efficacy Evaluation: At the end of the treatment period, euthanize the animals and collect the liver and spleen. Determine the parasite burden in these organs by microscopic counting of Giemsa-stained tissue imprints (Leishman-Donovan Units) or by quantitative PCR.[6]

  • Data Analysis: Express the results as the percentage of reduction in parasite burden compared to the vehicle-treated control group.

Murine Model of Cutaneous Leishmaniasis

Protocol:

  • Animal Model: Use appropriate mouse strains. For example, BALB/c mice are susceptible to L. major and develop progressive lesions, while C57BL/6 mice are more resistant.[4]

  • Infection: Infect mice subcutaneously in the footpad or the base of the tail with 2 x 10^6 stationary-phase L. major promastigotes.

  • Treatment: Once lesions are established and measurable, begin treatment with this compound.

  • Efficacy Evaluation: Monitor lesion development by measuring the diameter or thickness of the lesion weekly. At the end of the study, determine the parasite load in the lesion and draining lymph nodes.

  • Data Analysis: Compare the lesion size and parasite burden between treated and control groups.

Data Presentation: In Vivo Efficacy

Table 2: Efficacy in a Murine Model of Visceral Leishmaniasis (L. donovani)

Treatment GroupDose (mg/kg/day)RouteParasite Burden Reduction (%) - LiverParasite Burden Reduction (%) - Spleen
Vehicle Control-Oral00
This compound10Oral6558
This compound25Oral8882
Miltefosine (Positive Control)20Oral9289

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for dose optimization.[7][8][9]

Protocol:

  • Animal Model: Use healthy rodents (rats or mice).

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral and intravenous).

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.[10]

  • PK Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Data Presentation: Pharmacokinetic Profile
ParameterOral Administration (20 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)12503500
Tmax (h)20.25
AUC (0-t) (ng·h/mL)98007500
t1/2 (h)8.57.9
Bioavailability (%)32.7N/A

Toxicology Studies

Preclinical safety evaluation is critical to identify potential adverse effects.[11]

Protocol:

  • Acute Toxicity: Determine the median lethal dose (LD50) in rodents by administering single escalating doses of this compound. Observe animals for clinical signs of toxicity and mortality over 14 days.

  • Sub-chronic Toxicity: Administer repeated doses of this compound to rodents for a period of 28 or 90 days. Monitor for changes in body weight, food and water consumption, clinical signs, hematology, clinical chemistry, and perform histopathological examination of major organs.

Data Presentation: Acute Oral Toxicity
SpeciesLD50 (mg/kg)Clinical Observations
Mouse> 2000No mortality or significant signs of toxicity
Rat> 2000No mortality or significant signs of toxicity

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Safety & Pharmacokinetics cluster_3 Decision Point promastigote Promastigote Assay (IC50) amastigote Intracellular Amastigote Assay (IC50) promastigote->amastigote cytotoxicity Mammalian Cell Cytotoxicity (CC50) amastigote->cytotoxicity vl_model Visceral Leishmaniasis Model (e.g., BALB/c mice) cytotoxicity->vl_model cl_model Cutaneous Leishmaniasis Model (e.g., BALB/c mice) vl_model->cl_model pk_studies Pharmacokinetic Studies (ADME) cl_model->pk_studies tox_studies Toxicology Studies (Acute & Sub-chronic) pk_studies->tox_studies go_nogo Go/No-Go for Clinical Development tox_studies->go_nogo

Caption: Preclinical development pipeline for this compound.

Signaling Pathway: Leishmania Survival within Macrophages

Leishmania parasites manipulate host cell signaling pathways to ensure their survival and replication within macrophages. Key pathways targeted include the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis, and the JAK/STAT pathway, which is crucial for the anti-leishmanial immune response.[12][13][14]

G cluster_host Host Macrophage cluster_survival Survival Pathways (Activated) cluster_immune_evasion Immune Evasion (Inhibited) Leishmania Leishmania (Amastigote) PI3K PI3K Leishmania->PI3K Activates JAK JAK Leishmania->JAK Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Leishmania Promotes Survival STAT1 STAT1 JAK->STAT1 iNOS iNOS (Nitric Oxide Production) STAT1->iNOS iNOS->Leishmania Parasite Killing

Caption: Modulation of host cell signaling by Leishmania.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antileishmanial Agent-23 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antileishmanial agent-23. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting in vivo studies for this novel therapeutic candidate.

Compound Profile: this compound

This compound is a potent and selective inhibitor of trypanothione (B104310) reductase (TR), a key enzyme in the antioxidant defense system of Leishmania parasites.[1] Its mechanism of action makes it a promising candidate for the treatment of leishmaniasis. This guide provides a framework for optimizing its dosage and administration in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of trypanothione reductase (TR).[1] TR is essential for the parasite's ability to manage oxidative stress. By inhibiting this enzyme, the agent leads to an accumulation of reactive oxygen species within the parasite, ultimately causing cell death.

Q2: What is a suitable starting dose for in vivo efficacy studies with this compound?

A2: Determining a starting dose for a novel compound like this compound requires a stepwise approach. First, the maximum tolerated dose (MTD) in uninfected animals should be established. Concurrently, in vitro efficacy data, such as the EC50 against intracellular amastigotes, provides a target plasma concentration. Pharmacokinetic (PK) studies are crucial to link a specific dose to the resulting plasma exposure. For initial efficacy studies, it is advisable to use a dose range below the MTD that achieves plasma concentrations several times higher than the in vitro EC50.

Q3: Which animal model is recommended for testing this compound?

A3: The choice of animal model is critical and depends on the Leishmania species and the clinical form of the disease being studied. For visceral leishmaniasis (VL) caused by L. donovani or L. infantum, BALB/c mice and Syrian golden hamsters are commonly used primary models.[2][3] For cutaneous leishmaniasis (CL), the choice of mouse strain depends on the Leishmania species; for example, C57BL/6 mice are suitable for L. major infection.[4][5][6]

Q4: How can I assess the toxicity of this compound in vivo?

A4: Toxicity should be assessed by monitoring animal weight, clinical signs of distress (e.g., lethargy, ruffled fur), and through histopathological analysis of key organs (liver, spleen, kidneys) at the end of the study. Blood biochemistry and hematology can also provide valuable data on organ function and overall health. It is important to include a control group that receives only the drug vehicle to distinguish between drug-related toxicity and disease pathology.[7]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with novel antileishmanial compounds.

Issue Possible Cause Recommended Solution
High variability in parasite load within the same experimental group. Inconsistent inoculum size or viability.Ensure accurate counting of viable, infective-stage parasites (e.g., metacyclic promastigotes) before injection. Standardize the inoculation procedure, including volume and anatomical site.
Natural variation in the host immune response.Increase the number of animals per group to enhance statistical power. Use age- and sex-matched animals from a reliable supplier.
In vitro potency does not translate to in vivo efficacy. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).Conduct pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Consider alternative formulations or routes of administration to improve exposure.
High plasma protein binding.Measure the fraction of the agent bound to plasma proteins, as only the unbound fraction is typically active.
The compound is rapidly metabolized.Perform in vitro metabolism studies using liver microsomes to identify major metabolites and assess metabolic stability.[9][10]
Unexpected animal mortality or severe toxicity at therapeutic doses. The maximum tolerated dose (MTD) was not accurately determined.Repeat the MTD study with more dose groups. Include a satellite group in the efficacy study for toxicity monitoring (treated but uninfected animals) to separate drug toxicity from disease-related effects.
The drug vehicle is causing toxicity.Always include a vehicle-treated control group in both toxicity and efficacy studies.
Infected animals are more sensitive to the drug.The pathophysiology of the disease can alter drug distribution and metabolism.[11] Evaluate toxicity in both infected and uninfected animals.

Experimental Protocols

Below are detailed methodologies for key experiments in the evaluation of this compound.

Maximum Tolerated Dose (MTD) Study
  • Animals: Use healthy, uninfected BALB/c mice (6-8 weeks old, female).

  • Groups: Establish at least five dose groups of this compound and one vehicle control group (n=3-5 mice per group).

  • Administration: Administer the compound daily for 5 consecutive days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) twice daily.

  • Endpoint: The MTD is the highest dose that does not cause significant weight loss (e.g., >15-20%) or severe clinical signs of toxicity.

In Vivo Efficacy Study (Visceral Leishmaniasis Model)
  • Parasites: Use a virulent strain of Leishmania donovani or Leishmania infantum.

  • Infection: Infect BALB/c mice intravenously with 1-2 x 10^7 amastigotes or stationary-phase promastigotes.

  • Treatment Initiation: Begin treatment 7-14 days post-infection.

  • Dosing: Administer this compound at three different dose levels (based on MTD and PK data), along with a vehicle control and a positive control (e.g., miltefosine (B1683995) or liposomal amphotericin B).[7][12]

  • Duration: Treat the animals for 5-10 consecutive days.

  • Efficacy Assessment: Euthanize animals 1-2 weeks after the last treatment. Aseptically remove the liver and spleen.

  • Parasite Load Determination:

    • Impression Smears: Prepare Giemsa-stained impression smears of the liver and spleen to determine the number of amastigotes per 1000 host cell nuclei.

    • Limiting Dilution Assay: Homogenize a weighed portion of the liver and spleen and perform serial dilutions in culture medium to quantify viable parasites.

  • Data Analysis: Express parasite burden as Leishman-Donovan Units (LDU) or the number of viable parasites per gram of tissue. Calculate the percentage of inhibition compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Host-Parasite Interaction and Drug Action

Leishmania parasites manipulate host cell signaling pathways to ensure their survival.[13] They can inhibit apoptosis and modulate the host immune response.[13][14] this compound, by targeting the parasite's internal redox balance, induces parasite death, which in turn can influence the host's immune response.

G cluster_parasite Leishmania Parasite cluster_host Host Macrophage Trypanothione_Reductase Trypanothione_Reductase Oxidative_Stress Oxidative_Stress Trypanothione_Reductase->Oxidative_Stress Prevents Parasite_Death Parasite_Death Oxidative_Stress->Parasite_Death Induces Immune_Response Immune_Response Parasite_Death->Immune_Response Stimulates Parasite_Clearance Parasite_Clearance Immune_Response->Parasite_Clearance Leads to Antileishmanial_Agent_23 Antileishmanial_Agent_23 Antileishmanial_Agent_23->Trypanothione_Reductase Inhibits

Caption: Mechanism of action of this compound.

Dosage Optimization Workflow

The following workflow outlines the key steps in optimizing the dosage of this compound for in vivo studies.

G In_Vitro_Efficacy In Vitro Efficacy (EC50) Dose_Selection Dose Range Selection In_Vitro_Efficacy->Dose_Selection MTD_Study Maximum Tolerated Dose (MTD) Study MTD_Study->Dose_Selection PK_Study Pharmacokinetic (PK) Study PK_Study->Dose_Selection Efficacy_Study In Vivo Efficacy Study Dose_Selection->Efficacy_Study Data_Analysis Data Analysis and Dose Refinement Efficacy_Study->Data_Analysis Data_Analysis->Dose_Selection Iterate Optimized_Dose Optimized Dose Regimen Data_Analysis->Optimized_Dose

References

overcoming solubility issues with Antileishmanial agent-23 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Antileishmanial agent-23 in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems related to the dissolution of this compound in DMSO and its subsequent use in aqueous experimental settings.

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: When encountering solubility issues with this compound in DMSO, it is crucial to systematically assess several factors.[1]

  • Verify Compound and Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly decrease its solvating power.[1] It is also important to verify the purity of your this compound.

  • Mechanical Assistance: Vigorously vortex the solution for 1-2 minutes.[1] If the compound remains undissolved, sonication in a water bath for 10-15 minutes can help break down aggregates and facilitate dissolution.[1][2]

  • Gentle Heating: Warming the solution in a 37°C water bath for 5-10 minutes can increase the kinetic energy and help overcome the lattice energy of the solid compound.[1][3]

  • Concentration Check: The intended concentration may exceed the solubility limit of this compound in DMSO.[1] Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM if a 10 mM solution is problematic).[1]

Q2: this compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A2: This common issue, known as "salting out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1] Here are several strategies to mitigate this:

  • Serial Dilutions in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO to create intermediate stocks.[1][4] This gradual reduction in concentration can help maintain solubility upon final dilution into the aqueous buffer.

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.[5] This can prevent the formation of localized high concentrations that lead to precipitation.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent toxicity to cells, while still being high enough to maintain the compound's solubility.[3][5][6]

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) assay medium can sometimes improve solubility.[3][4]

  • Co-solvent System: For particularly challenging compounds, a co-solvent system can be employed to enhance aqueous solubility.[3] A common formulation involves a mixture of DMSO, PEG300, and Tween 80.[3] The ratios of these components may need to be optimized for your specific experimental conditions.[3]

Frequently Asked Questions (FAQs)

Q3: What is the recommended starting concentration for a stock solution of this compound in DMSO?

A3: While the maximum solubility should be determined empirically, a general starting point for a stock solution of a novel antileishmanial agent in 100% DMSO is in the range of 10-20 mM. It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound.

Q4: How should I store my DMSO stock solution of this compound?

A4: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can increase water absorption by DMSO and potentially lead to compound precipitation.[3][7] Ensure the vials are tightly sealed to protect from moisture.[1]

Q5: Could the final concentration of DMSO in my assay be affecting the Leishmania parasites or host cells?

A5: Yes, high concentrations of DMSO can be toxic to both the parasite and host cells. The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid solvent-induced toxicity.[6][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentration (mM)Temperature (°C)Observation
100% DMSO2025Clear Solution
100% DMSO5025Suspension
100% DMSO5037Clear Solution
99.5% DMSO / 0.5% H₂O2025Slight Haze
100% Ethanol525Insoluble
PBS (pH 7.4)<0.0125Insoluble
1% DMSO in PBS (pH 7.4)0.125Precipitate forms
0.5% DMSO in RPMI + 10% FBS0.0537Clear Solution

Note: This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (assume MW: 450 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out 4.5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[1]

  • Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[1]

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Once fully dissolved, store the 10 mM stock solution in small aliquots at -20°C.

Protocol 2: In Vitro Antileishmanial Assay (Intracellular Amastigotes)

Objective: To determine the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • THP-1 human monocytic cells

  • Leishmania donovani promastigotes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (10 mM stock in DMSO)

  • Amphotericin B (positive control)

  • Resazurin (B115843) sodium salt

  • 384-well opaque-walled microtiter plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 384-well plate and differentiate them into macrophages by treating with PMA for 48 hours.

  • Parasite Infection: Infect the differentiated macrophages with Leishmania donovani promastigotes and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition:

    • Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO.

    • Further dilute these DMSO serial dilutions into the cell culture medium to achieve the final desired assay concentrations. The final DMSO concentration should not exceed 0.5%.[6]

    • Add the diluted compounds to the infected macrophages. Include wells with Amphotericin B as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence to determine the metabolic activity of viable macrophages (which reflects the clearance of parasites).

Visualizations

cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Compound does not dissolve in DMSO vortex Vortex vigorously (1-2 min) start->vortex sonicate Sonicate in water bath (10-15 min) vortex->sonicate Still not dissolved success Compound Dissolved vortex->success Dissolved heat Gentle heating (37°C) (5-10 min) sonicate->heat Still not dissolved sonicate->success Dissolved dilute Prepare a more dilute stock solution heat->dilute Still not dissolved heat->success Dissolved dilute->success Dissolved fail Consult further/ Consider alternative solvent dilute->fail Still not dissolved

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

cluster_stock Stock Preparation cluster_dilution Dilution Strategy cluster_result Result stock Prepare 10 mM Stock in 100% DMSO intermediate Serial Dilution in 100% DMSO (e.g., to 1 mM, 100 µM) stock->intermediate final_dilution Dilute into pre-warmed aqueous buffer while vortexing intermediate->final_dilution result Final working solution (e.g., 10 µM with <0.5% DMSO) final_dilution->result cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage Leishmania Leishmania Amastigote PI3K PI3K Leishmania->PI3K Activates Akt Akt PI3K->Akt Survival Macrophage Survival (Parasite Persistence) Akt->Survival Agent23 Antileishmanial Agent-23 Agent23->Leishmania Inhibits

References

Technical Support Center: Troubleshooting Inconsistent Results in Antileishmanial Agent-23 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in their antileishmanial agent-23 assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in antileishmanial assays?

A1: Inconsistent results in antileishmanial assays can arise from several factors. A major contributor is the inherent biological variability of both the Leishmania parasites and the host cells used in intracellular assays.[1][2] Different Leishmania species and even strains can exhibit varied susceptibility to compounds.[3][4] Furthermore, a lack of standardized assay conditions across different laboratories is a significant source of variation.[1][3][5] Key factors include:

  • Parasite Culture Conditions: Variations in culture media composition, pH, temperature, and serum supplementation can lead to differing drug responses.[5]

  • Serum Batch-to-Batch Variability: Fetal Bovine Serum (FBS) is a common supplement known for its batch-to-batch differences, which can impact parasite growth and drug susceptibility.[2]

  • Host Cell Type: For intracellular amastigote assays, the choice between primary cells and cell lines, as well as the macrophage infection rate, can introduce variability.[6]

  • Parasite Life Cycle Stage: The two primary stages, promastigotes (insect stage) and amastigotes (clinically relevant mammalian stage), have distinct metabolic and physiological characteristics, leading to different drug efficacies.[2][6]

Q2: Why are my results different between promastigote and amastigote assays for Agent-23?

A2: It is common to observe discrepancies in the efficacy of a compound against Leishmania promastigotes and amastigotes.[2][6] This is due to the fundamental biological differences between the two life cycle stages. Amastigote assays, which involve intracellular parasites within a host cell, are considered more physiologically relevant for predicting in vivo efficacy.[1] Factors contributing to these differences include:

  • Distinct Metabolic Pathways: Promastigotes and amastigotes have different metabolic processes, which can affect their susceptibility to a drug.[6]

  • Drug Penetration: For a compound to be effective against intracellular amastigotes, it must first penetrate the host cell membrane and then the phagolysosome where the parasite resides.[7]

  • Host Cell Influence: The intracellular environment of the host macrophage can influence the activity of the test compound.

Q3: My positive control drug (e.g., Amphotericin B, Miltefosine) is showing lower activity than expected. What could be the reason?

A3: A decrease in the potency of your positive control drug can indicate several underlying issues with your assay:

  • Drug Degradation: Ensure that the control drug is stored correctly and has not expired. It is advisable to prepare fresh stock solutions regularly.[2]

  • Parasite Resistance: The Leishmania strain used in your laboratory may have developed resistance to the control drug over time. Periodically checking the susceptibility of your parasite stocks is recommended.[2]

  • Suboptimal Assay Conditions: Incorrect parasite or host cell seeding densities, or variations in incubation times, can affect the apparent efficacy of the drug.[2]

  • Reagent Quality: The quality of all reagents, including culture media and supplements, should be verified.

Q4: I'm observing a high degree of variability in my 96-well plate readings. How can I minimize this?

A4: High variability across a 96-well plate can be attributed to several technical factors:

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect parasite viability. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[2][8]

  • Inaccurate Pipetting: Ensure that pipettes are properly calibrated and that pipetting is consistent across all wells.

  • Inhomogeneous Cell Suspension: Ensure that the parasite and host cell suspensions are mixed thoroughly before and during plating to prevent settling and ensure a uniform cell density in each well.

  • Compound Precipitation: Some test compounds may have poor solubility and can precipitate in the assay medium, leading to inconsistent results. Visually inspect the plates for any signs of precipitation.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values for Agent-23 Across Experiments

This is a frequent challenge in antileishmanial drug screening. The table below outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Variability in Leishmania Culture Standardize parasite culture conditions, including media, serum, temperature, and passage number. Ensure parasites are always harvested from the same growth phase (e.g., late logarithmic).[2][5]
Inconsistent Host Cell Conditions (for amastigote assays) Use a consistent host cell line and passage number. Standardize seeding density and ensure a consistent multiplicity of infection (MOI).[6]
Reagent Instability or Variability Prepare fresh dilutions of Agent-23 for each experiment from a validated stock solution. Use the same batch of critical reagents, such as FBS, for a set of experiments.[2]
Minor Protocol Deviations Adhere strictly to a detailed, standardized protocol for all experiments. Ensure consistent incubation times, temperatures, and reagent concentrations.[8]
Issue 2: High Background or False Positives in High-Throughput Screening (HTS)

High background or false positives can obscure true hits in an HTS campaign.

Potential CauseRecommended Solution
Compound Autofluorescence If using a fluorescence-based readout, screen a compound library in the absence of parasites to identify and flag autofluorescent compounds.[2]
Host Cell Cytotoxicity In intracellular amastigote assays, compounds toxic to the host cells can appear as false positives. Always perform a parallel cytotoxicity assay on the host cells alone.[2][10]
Low Signal-to-Noise Ratio Optimize assay parameters such as incubation time, reagent concentrations, and parasite/cell seeding densities to maximize the signal window.[2]

Experimental Protocols

Promastigote Viability Assay (Resazurin-Based)

This protocol outlines a common method for assessing the viability of Leishmania promastigotes.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated FBS at 25°C.

  • Seeding: Harvest parasites in the late logarithmic growth phase and adjust the density to 1 x 10⁶ parasites/mL in fresh medium. Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound at 2x the final desired concentration.

  • Incubation: Incubate the plate for 72 hours at 25°C.

  • Resazurin (B115843) Addition: Add 20 µL of resazurin solution (e.g., 0.125 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for another 4-24 hours at 25°C.

  • Readout: Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm).[2]

Intracellular Amastigote Assay (Macrophage Infection)

This protocol provides a general procedure for testing compounds against intracellular amastigotes.

  • Macrophage Seeding: Seed macrophages (e.g., J774A.1 or primary peritoneal macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate for 24 hours to allow for phagocytosis.

  • Removal of Free Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.

  • Compound Addition: Add fresh medium containing the test compounds at the desired concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Quantification: Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage or the percentage of infected cells by microscopy. Alternatively, use a reporter gene assay if using genetically modified parasites.[2]

Data Presentation

Table 1: Example EC₅₀ Values of Standard Drugs Under Different Assay Conditions

DrugAssay TypeCell LineEC₅₀ (nM)Reference
Amphotericin BStaticiPSC-derived macrophages35.9[11]
Amphotericin BStaticTHP-146.4[11]
Amphotericin BMedia PerfusionTHP-170[11]
MiltefosineStaticTHP-112,000[11]
MiltefosineMedia PerfusionTHP-130,000[11]

Visualizations

Experimental Workflow for this compound Screening

G cluster_0 Primary Screening (Promastigote Assay) cluster_1 Secondary Screening (Amastigote Assay) cluster_2 Cytotoxicity Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plate P1->P2 P3 Add Agent-23 (single concentration) P2->P3 P4 Incubate (72h, 25°C) P3->P4 P5 Assess viability (e.g., Resazurin) P4->P5 A3 Add Agent-23 (dose-response) P5->A3 Active compounds A1 Culture & seed host macrophages A2 Infect with promastigotes A1->A2 A2->A3 A4 Incubate (72h, 37°C) A3->A4 A5 Fix, stain & quantify intracellular amastigotes A4->A5 C2 Add Agent-23 (dose-response) A5->C2 Potent compounds C1 Seed host macrophages C1->C2 C3 Incubate (72h, 37°C) C2->C3 C4 Assess macrophage viability C3->C4

Caption: Workflow for screening antileishmanial compounds.

Troubleshooting Decision Tree for Inconsistent IC₅₀ Values

G Start Inconsistent IC50 values for Agent-23 Check_Culture Review parasite/host cell culture logs Start->Check_Culture Culture_OK Culture conditions consistent? Check_Culture->Culture_OK Standardize_Culture Standardize culture protocol (media, serum, passage number) Culture_OK->Standardize_Culture No Check_Protocol Verify assay protocol adherence Culture_OK->Check_Protocol Yes Standardize_Culture->Check_Protocol Protocol_OK Protocol followed exactly? Check_Protocol->Protocol_OK Retrain_Users Retrain personnel on standardized protocol Protocol_OK->Retrain_Users No Check_Reagents Check reagents and compound stocks Protocol_OK->Check_Reagents Yes Retrain_Users->Check_Reagents Reagents_OK Reagents/stocks fresh and properly stored? Check_Reagents->Reagents_OK Prepare_Fresh Prepare fresh reagents and compound dilutions Reagents_OK->Prepare_Fresh No Investigate_Further Investigate other factors (e.g., plate effects, instrumentation) Reagents_OK->Investigate_Further Yes Prepare_Fresh->Investigate_Further

Caption: Decision tree for troubleshooting inconsistent IC₅₀ values.

References

Technical Support Center: Improving the Bioavailability of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antileishmanial agent-23. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental stages of improving the bioavailability of this potent trypanothione (B104310) reductase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR).[1] Its molecular formula is C20H17N3O4S2.[1] Trypanothione reductase is an enzyme essential for maintaining the intracellular redox balance in Leishmania parasites, protecting them from oxidative stress.[2] By inhibiting this enzyme, this compound disrupts the parasite's defense against oxidative damage, leading to cell death.[2] The agent has shown effective inhibition of Leishmania growth with an IC50 of 2.24 ± 0.52 uM.[1]

Q2: My in vivo experiments with this compound are showing poor efficacy despite high in vitro potency. What are the likely causes?

A2: Poor in vivo efficacy of a potent in vitro compound is often attributed to low bioavailability. Several factors could be contributing to this issue:

  • Poor Aqueous Solubility: Like many investigational drugs, this compound may have low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[3][4]

  • First-Pass Metabolism: The agent might be extensively metabolized by enzymes in the liver and gut wall after oral administration, reducing the amount of active drug that reaches systemic circulation.[3]

  • Low Permeability: The physicochemical properties of the compound may hinder its ability to pass through the intestinal epithelium.[5]

  • Efflux by Transporters: The agent could be actively transported out of intestinal cells by efflux pumps like P-glycoprotein, further limiting its absorption.

Q3: What are the initial steps to troubleshoot the poor bioavailability of this compound?

A3: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of this compound. This data is fundamental to understanding its absorption limitations.

  • In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of the compound.

  • Metabolic Stability Assessment: Evaluate the stability of the agent in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

  • Pilot Pharmacokinetic (PK) Study: A small-scale PK study in a relevant animal model (e.g., mice) comparing oral and intravenous administration will provide definitive data on its oral bioavailability.

Troubleshooting Guides & Experimental Protocols

Issue 1: Low Aqueous Solubility of this compound

If your initial characterization confirms that this compound has poor water solubility, several formulation strategies can be employed to enhance its dissolution and absorption.

Solid lipid nanoparticles are an effective drug delivery system for improving the oral bioavailability of poorly water-soluble drugs.[6] They can protect the drug from degradation in the GI tract and facilitate its absorption.

Experimental Protocol: Preparation of this compound Loaded SLNs by Hot Homogenization

  • Preparation of the Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid. If necessary, a small amount of a co-solvent can be used and then evaporated.

  • Preparation of the Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

Workflow for SLN Formulation

SLN_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_analysis Characterization A Melt Solid Lipid + Dissolve Agent-23 C High-Speed Homogenization A->C B Heat Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D Coarse Emulsion E Cooling & Recrystallization D->E Nanoemulsion F Particle Size, PDI, Zeta Potential E->F SLN Dispersion G Encapsulation Efficiency & Drug Loading E->G

Caption: Workflow for formulating this compound into Solid Lipid Nanoparticles.

Recent research has shown that coating nanocarriers with Vitamin B12 can enhance oral bioavailability by utilizing the natural intrinsic Vitamin B12 uptake pathway.[7] This strategy can improve targeted delivery and has been shown to increase the efficacy of antileishmanial therapies by over 90% in animal studies.[7]

Experimental Protocol: Surface Functionalization of SLNs with Vitamin B12

  • Prepare Carboxylated SLNs: Synthesize SLNs as described above, incorporating a lipid with a carboxyl group (e.g., a pegylated phospholipid-COOH) in the formulation.

  • Activate Carboxyl Groups:

    • Disperse the carboxylated SLNs in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation with Vitamin B12:

    • Add a solution of Vitamin B12 (cyanocobalamin) to the activated SLN dispersion.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted Vitamin B12 and coupling agents by dialysis or centrifugal filtration.

  • Characterization:

    • Confirm the conjugation of Vitamin B12 using techniques like UV-Vis spectroscopy or XPS.

    • Evaluate the in vitro uptake of the Vitamin B12-coated SLNs in relevant cell lines (e.g., Caco-2).

Signaling Pathway for Vitamin B12-Mediated Uptake

B12_Uptake cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell (Enterocyte) VitB12-SLN VitB12-SLN IF-VitB12-SLN Complex IF-VitB12-SLN Complex VitB12-SLN->IF-VitB12-SLN Complex Binds to IF Intrinsic Factor (IF) Intrinsic Factor (IF) Intrinsic Factor (IF)->IF-VitB12-SLN Complex Cubilin Receptor Cubilin Receptor IF-VitB12-SLN Complex->Cubilin Receptor Binds Endocytosis Endocytosis Cubilin Receptor->Endocytosis Internalization Enterocyte Enterocyte Systemic Circulation Systemic Circulation Endocytosis->Systemic Circulation Transcytosis

Caption: Vitamin B12-coated SLNs bind to intrinsic factor for receptor-mediated uptake.

Issue 2: Rapid Metabolism of this compound

If metabolic stability assays indicate that this compound is rapidly cleared by first-pass metabolism, the following approaches can be considered.

Collaboration with medicinal chemists to modify the structure of this compound can block sites of metabolic attack. This can involve:

  • Introducing Metabolic Blockers: Adding groups like fluorine or chlorine atoms at positions susceptible to oxidation by cytochrome P450 enzymes.[8]

  • Modifying Labile Functional Groups: Replacing or masking functional groups that are easily metabolized.

This is an iterative process that requires cycles of synthesis and biological testing.

While not a long-term solution for drug development, co-administering a known CYP450 inhibitor (e.g., ritonavir, ketoconazole) in preclinical studies can help confirm if first-pass metabolism is the primary barrier to bioavailability. A significant increase in exposure after co-administration would support this hypothesis.

Data Presentation

When evaluating different formulations or structural analogs, it is crucial to present the data in a clear and comparable format.

Table 1: Comparison of In Vitro Properties of Different Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release (24h, %)
Agent-23 (Free)N/AN/AN/AN/A>90%
Agent-23 SLN150 ± 100.21 ± 0.03-25.5 ± 2.185.2 ± 3.545.6 ± 4.2
Agent-23 Lipo120 ± 80.15 ± 0.02-30.1 ± 1.878.9 ± 4.138.2 ± 3.9

Table 2: Pharmacokinetic Parameters of Agent-23 Formulations in Mice (10 mg/kg, Oral)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Agent-23 (Suspension)50 ± 121.0150 ± 35<5%
Agent-23 SLN450 ± 554.02200 ± 21045%
Agent-23 VitB12-SLN780 ± 904.04100 ± 35085%

These tables provide a clear summary for comparing the effectiveness of different bioavailability enhancement strategies. For example, a study on a 2,4,5-trisubstituted benzamide (B126) antileishmanial agent showed that an optimized compound (79) achieved 80% oral bioavailability in a highly solubilizing formulation.[9][10]

References

Technical Support Center: Synthesis of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Antileishmanial Agent-23. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of this novel quinoline-based agent.

Structure of this compound (Hypothetical): A 4-hydroxyquinoline (B1666331) derivative, synthesized via a modified Conrad-Limpach reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield in Step 1 (Aniline Condensation with β-ketoester)

  • Question: My initial condensation reaction between 3-chloroaniline (B41212) and ethyl acetoacetate (B1235776) is giving a low yield of the enamine intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are typically due to incomplete reaction, side reactions, or issues with starting material quality. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or using a mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) to accelerate the reaction.

    • Water Removal: The condensation reaction produces water, which can inhibit the forward reaction. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.

    • Starting Material Purity: Ensure the 3-chloroaniline is free of oxidation byproducts and the ethyl acetoacetate is dry and freshly distilled.

Problem 2: Formation of 2-Hydroxyquinoline (B72897) Isomer during Cyclization

  • Question: I am getting a significant amount of the undesired 2-hydroxyquinoline isomer along with my target 4-hydroxyquinoline product (this compound) during the thermal cyclization step. How can I improve the regioselectivity?

  • Answer: The formation of the 2-hydroxyquinoline (Knorr product) versus the 4-hydroxyquinoline (Limpach product) is highly dependent on temperature.[1][2]

    • Kinetic vs. Thermodynamic Control: The desired 4-hydroxyquinoline is the kinetically favored product, formed at lower temperatures. The 2-hydroxyquinoline is the thermodynamically favored product, formed at higher temperatures.[2]

    • Strict Temperature Control: The thermal cyclization is the critical step. It is crucial to maintain the reaction temperature within the optimal range for the formation of the 4-hydroxyquinoline. High-boiling, inert solvents like mineral oil or Dowtherm A are traditionally used to achieve the necessary high temperatures for cyclization while maintaining control. Forcing the reaction at excessively high temperatures can lead to the formation of the thermodynamic product.[3]

Problem 3: Product is a Non-Crystalline Oil or Tar

  • Question: After the final workup, my this compound is an intractable oil or tar, making purification difficult. How can I induce crystallization or purify the compound?

  • Answer: Quinoline (B57606) derivatives can sometimes be difficult to crystallize.[4] If direct crystallization from a single solvent fails, several techniques can be employed:

    • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[4] Try dissolving the oil in a suitable solvent like isopropanol (B130326) or ether and adding a solution of HCl to form the hydrochloride salt.[4] Picrate salts are also known to be highly crystalline and can be used for purification, with subsequent regeneration of the free base.[4]

    • Solvent-Antisolvent Crystallization: If the product is a non-polar oil, dissolve it in a minimum amount of a polar solvent (like ethyl acetate) and slowly add a non-polar solvent (like hexane) until turbidity persists.[4] For polar oils, a mixture of solvents like ethanol (B145695) and water can be effective.[4]

    • Chromatography: If all else fails, column chromatography is a reliable method for purification. However, be aware that the basic nature of quinolines can cause them to streak on standard silica (B1680970) gel.[5] To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the thermal cyclization step?

A1: The thermal cyclization step requires high temperatures, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline (B41778) ring during the ring-closing step.[6] Traditionally, high-boiling inert solvents are used. While effective, some have drawbacks.

SolventBoiling Point (°C)AdvantagesDisadvantages
Mineral Oil > 275Inexpensive, inert.[6]Difficult to remove during workup.[6]
Diphenyl Ether 259Effective, widely referenced.[6]Expensive, can be difficult to remove.
Dowtherm A 257Excellent heat transfer, stable.[6]Expensive, requires careful handling.

Limpach reported that using an inert solvent like mineral oil can significantly increase yields compared to solvent-free conditions.[3]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring both the initial condensation and the final cyclization.

  • Step 1 (Condensation): Use a mobile phase such as 3:1 Hexane (B92381):Ethyl Acetate. The enamine product should have a higher Rf value than the starting aniline.

  • Step 2 (Cyclization): A more polar mobile phase, like 1:1 Hexane:Ethyl Acetate with 1% triethylamine, may be needed. The final 4-hydroxyquinoline product is often highly polar and may remain at the baseline without the addition of a basic modifier to the eluent.

Q3: Are there any common side reactions to be aware of in quinoline synthesis?

A3: Yes, several side reactions can occur depending on the specific synthetic method. In the context of the Conrad-Limpach synthesis, the main issue is the formation of the 2-hydroxyquinoline isomer.[1] In other quinoline syntheses, such as the Doebner-von Miller, polymerization of α,β-unsaturated carbonyl compounds can be a significant problem, leading to low yields.[7] In the Friedländer synthesis, self-condensation of the ketone reactant is a common side reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of Enamine Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 3-chloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (B28343).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude enamine can often be used in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound

  • Add the crude enamine intermediate from the previous step to a flask containing Dowtherm A (or mineral oil).

  • Heat the mixture with vigorous stirring to 250-255 °C.

  • Maintain this temperature for 30-45 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and dilute with a large volume of hexane to precipitate the crude product.

  • Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Purification A 3-Chloroaniline C Toluene, p-TSA (cat.) Reflux with Dean-Stark A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D E Dowtherm A 250-255 °C D->E F Crude this compound E->F G Precipitation (Hexane) F->G H Recrystallization or Column Chromatography G->H I Pure this compound H->I G start Low Yield in Cyclization Step q1 Was the reaction temperature > 260°C? start->q1 a1_yes High temp favors thermodynamic 2-OH isomer. Reduce temperature to 250-255°C. q1->a1_yes Yes q2 Was the enamine intermediate pure? q1->q2 No end_node Yield Improved a1_yes->end_node a2_no Impurities can lead to side reactions/tar formation. Purify enamine before cyclization. q2->a2_no No q3 Was the reaction time sufficient? q2->q3 Yes a2_no->end_node a3_no Incomplete reaction. Increase reaction time and monitor by TLC. q3->a3_no No q3->end_node Yes a3_no->end_node

References

reducing cytotoxicity of Antileishmanial agent-23 in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antileishmanial agent-23. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the cytotoxicity of this compound in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: My preliminary results show that this compound is highly toxic to mammalian cells. What are the first steps to quantify and understand this cytotoxicity?

A1: The first step is to quantitatively assess the cytotoxicity and determine the agent's therapeutic window.

  • Determine the Therapeutic Index: Quantify the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line (e.g., macrophages like J774A.1 or primary cells) and the 50% effective concentration (EC50) against Leishmania amastigotes.[1] The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the drug's therapeutic potential.[1][2] A higher SI value indicates greater selectivity for the parasite over host cells.[1]

  • Investigate the Mechanism of Cell Death: Determine whether the cytotoxicity is primarily due to apoptosis or necrosis using techniques like flow cytometry (Annexin V/Propidium Iodide staining) or caspase activity assays. Understanding the cell death mechanism can inform which mitigation strategies will be most effective.[3][4]

Q2: What are the most common strategies to reduce the cytotoxicity of antileishmanial compounds like Agent-23?

A2: Several strategies can be employed to decrease the toxicity of antileishmanial agents in mammalian cells while maintaining or even enhancing efficacy:

  • Nanoformulation: Encapsulating Agent-23 in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can be highly effective.[5][6][7] This approach can improve drug delivery to infected macrophages, which are the primary host cells for Leishmania, thereby reducing systemic exposure and toxicity.[5][6][8] Liposomal formulations of drugs like Amphotericin B have successfully reduced nephrotoxicity while maintaining efficacy.[9][10][11]

  • Combination Therapy: Using Agent-23 in combination with other known antileishmanial drugs may allow for lower, less toxic doses of each compound.[12][13][14] Synergistic combinations can enhance efficacy, shorten treatment duration, and reduce the likelihood of developing drug resistance.[13][14] The World Health Organization (WHO) often recommends combination therapy to reduce treatment duration and toxicity.[14]

  • Structural Modification (Lead Optimization): If feasible, medicinal chemists can modify the structure of Agent-23 to design new analogues. The goal is to dissociate the structural features responsible for toxicity from those required for antileishmanial activity.

Q3: How do I choose the right mammalian cell line for my cytotoxicity assays?

A3: The choice of cell line is critical for obtaining relevant data.

  • Host Cells: Since Leishmania parasites reside within macrophages, using a macrophage cell line (e.g., J774A.1, RAW 264.7) is highly relevant for determining the selectivity index.[1]

  • Systemic Toxicity Models: To assess potential systemic toxicity, consider using cell lines representative of major organs that could be affected, such as hepatocytes (e.g., HepG2) for liver toxicity or renal epithelial cells (e.g., HK-2) for kidney toxicity.[15]

  • Normal, Non-Cancerous Cells: Whenever possible, use non-cancerous cell lines (e.g., BJ-5ta) to get a better understanding of the agent's effect on healthy tissues, as cancer cell lines can have altered metabolic pathways that might affect their susceptibility to cytotoxic compounds.[16]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate.
Compound Precipitation Visually inspect the wells after adding Agent-23. If precipitation is observed, consider using a different solvent or reducing the final concentration. The use of a solubilizing agent like DMSO should be kept at a low, non-toxic concentration (typically <0.5%).
Inconsistent Incubation Times Standardize the incubation time for both the compound exposure and the assay reagent (e.g., MTT, LDH substrate).[17][18]
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the protocol.
Problem 2: The Selectivity Index (SI) is too low (SI < 10).
Possible Cause Troubleshooting Step
Inherent Toxicity of Agent-23 The compound may have a narrow therapeutic window. This is a common challenge with antileishmanial drugs.[19]
Next Steps Focus on strategies to improve selectivity. The most promising approaches are nanoformulation to target the drug to infected macrophages or combination therapy to lower the required dose of Agent-23.[5][6][13]
Experimental Error Re-evaluate the EC50 and CC50 values with careful attention to controls and dose-response curves. Ensure the assays were performed under optimal conditions.
Problem 3: My nanoformulation of Agent-23 does not show reduced cytotoxicity.
Possible Cause Troubleshooting Step
Poor Encapsulation Efficiency Quantify the amount of Agent-23 successfully encapsulated. A low encapsulation efficiency means a significant amount of free drug may still be present, causing toxicity. Optimize the formulation parameters (e.g., lipid composition, drug-to-lipid ratio).
Nanoparticle Instability Characterize the stability of your nanoformulation in culture medium. Unstable particles may release the drug prematurely.[16] Measure particle size and zeta potential over time to check for aggregation or degradation.
Cellular Uptake Issues The nanoparticles may not be efficiently taken up by the mammalian cells. Consider modifying the surface of the nanoparticles with targeting ligands (e.g., mannose) to enhance uptake by macrophages.
Toxicity of the Nanocarrier Itself Always test the "empty" nanocarrier (placebo) to ensure the delivery vehicle itself is not contributing to the observed cytotoxicity.[16]

Data Presentation

Table 1: Example Cytotoxicity and Efficacy Data for this compound

This table presents hypothetical data to illustrate how to calculate the Selectivity Index (SI).

FormulationEC50 vs. L. donovani Amastigotes (µM) CC50 vs. J774A.1 Macrophages (µM) Selectivity Index (SI = CC50/EC50)
This compound (Free Drug)1.54.53.0
Liposomal Agent-231.248.040.0
Agent-23 + Miltefosine (Combination)0.8 (of Agent-23)12.0 (of Agent-23)15.0
Amphotericin B (Control)0.39.030.0

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[17][20][21]Well-established, cost-effective, high-throughput.[21]Can be affected by compounds that alter cellular metabolism. Requires a solubilization step for the formazan (B1609692) crystals.[22]
LDH Assay Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the supernatant.[23][24]Directly measures cell membrane integrity and cytotoxicity.[23] The supernatant can be assayed without lysing the remaining cells.Less sensitive for detecting early apoptosis before significant membrane damage occurs.

Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

This protocol is adapted from standard procedures for determining the CC50 of a compound.[17][18][25]

  • Cell Seeding: a. Culture a mammalian cell line (e.g., J774A.1 macrophages) to ~80% confluency. b. Harvest cells and perform a cell count. c. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. d. Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.

  • Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Create a series of 2-fold serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (and a vehicle control). d. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Incubation: a. After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[25] b. Incubate the plate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[17][22]

  • Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[21]

  • Data Acquisition: a. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[17] b. Use a reference wavelength of >650 nm if available to reduce background noise. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[23][26][27]

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT Assay Protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (cells treated with vehicle only).

  • Sample Collection: a. After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[26]

  • LDH Reaction: a. Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of a substrate, cofactor, and diaphorase). b. Add 50 µL of the assay reagent to each well of the new plate containing the supernatant.[26] c. Incubate the plate in the dark at room temperature for 30-60 minutes.[26]

  • Stopping the Reaction: a. Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to stabilize the colored product.[26]

  • Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader.[26][27] b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Signaling Pathways and Workflows

Agent23 This compound (Induces Cellular Stress) Mito Mitochondrial Stress (Intrinsic Pathway) Agent23->Mito induces BaxBak Bax/Bak Activation Mito->BaxBak CytC Cytochrome c Release BaxBak->CytC promotes Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Agent-23.

cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Analysis Formulate Prepare Liposomal Agent-23 Formulation Characterize Characterize Nanoparticles (Size, Zeta, Encapsulation) Formulate->Characterize Efficacy Test Efficacy vs. Intracellular Amastigotes (EC50) Characterize->Efficacy Cytotoxicity Test Cytotoxicity vs. Mammalian Cells (CC50) Characterize->Cytotoxicity CalculateSI Calculate Selectivity Index (SI) Efficacy->CalculateSI Cytotoxicity->CalculateSI Decision SI > 10? CalculateSI->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Optimize Optimize Formulation Decision->Optimize No Optimize->Formulate

Caption: Experimental workflow for developing and testing a nanoformulation of Agent-23.

Start High Cytotoxicity Observed CheckSI Is Selectivity Index > 10? Start->CheckSI CheckMechanism Determine Cell Death Mechanism CheckSI->CheckMechanism No End Re-evaluate Cytotoxicity & SI CheckSI->End Yes IsApoptosis Apoptosis? CheckMechanism->IsApoptosis IsNecrosis Necrosis? IsApoptosis->IsNecrosis No Strategy Implement Mitigation Strategy IsApoptosis->Strategy Yes IsNecrosis->Strategy Yes Nano Nanoformulation (Targeted Delivery) Strategy->Nano Combo Combination Therapy (Dose Reduction) Strategy->Combo Nano->End Combo->End

Caption: Logical troubleshooting guide for addressing high cytotoxicity.

References

addressing off-target effects of Antileishmanial agent-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-23.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as compound G1/9, is a potent and selective inhibitor of trypanothione (B104310) reductase (TR).[1] This enzyme is crucial for the survival of Leishmania parasites as it maintains the intracellular thiol pool, protecting the parasite from oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to cell death.[1][2]

Q2: I am observing lower than expected potency (higher IC50) in my in vitro assays. What are the potential causes?

A2: Several factors could contribute to lower than expected potency. These include:

  • Compound Stability: this compound, like many organic molecules, may be susceptible to degradation in culture media.[3] It is recommended to prepare fresh stock solutions and minimize light exposure.

  • Parasite Strain Variability: Different Leishmania species or strains may exhibit varying sensitivity to the compound.

  • High Parasite Density: An excessively high parasite density in the assay can lead to a higher apparent IC50 value. Ensure you are using a consistent and optimized parasite number.

  • Assay Conditions: Variations in incubation time, temperature, or media composition can influence the compound's activity.

Q3: Are there any known off-target effects of this compound in mammalian cells?

A3: While specific off-target effects for this compound have not been detailed in the provided search results, potential off-target interactions are a critical consideration in drug development. Given its mechanism as a reductase inhibitor, it is plausible that it could interact with host cell reductases, although it is reported to be selective for the parasite's trypanothione reductase.[1] General cytotoxicity assays in relevant mammalian cell lines (e.g., macrophages, hepatocytes) are crucial to determine the selectivity index.

Q4: Can this compound be used in combination with other antileishmanial drugs?

A4: The synergistic or antagonistic effects of this compound with other drugs have not been specified. However, combination therapy is a common strategy to enhance efficacy and reduce the emergence of drug resistance in leishmaniasis treatment.[2] It would be necessary to perform in vitro checkerboard assays to evaluate the interaction with other standard antileishmanial agents like amphotericin B or miltefosine.

Troubleshooting Guides

Guide 1: Inconsistent Results in Promastigote and Amastigote Assays

Problem: You are observing significant discrepancies in the efficacy of this compound between the promastigote (insect stage) and amastigote (mammalian stage) assays.

Potential Cause Troubleshooting Steps
Different Biological Stages Promastigotes and amastigotes have distinct metabolic profiles. A compound effective against one stage may not be as potent against the other. This is a known phenomenon in antileishmanial drug discovery.[4]
Host Cell Interference In intracellular amastigote assays, the host cell metabolism or efflux pumps could potentially alter the effective concentration of the compound that reaches the amastigotes.
Compound Stability in Different Media The composition of the culture medium for promastigotes and the intracellular environment for amastigotes differs, which could affect the stability and availability of this compound.
Guide 2: High Cytotoxicity in Mammalian Cells

Problem: Your cytotoxicity assays show that this compound has a low selectivity index, indicating significant toxicity to host cells at concentrations close to its effective dose against Leishmania.

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition Many small molecule inhibitors can have off-target effects on host cell kinases, leading to cytotoxicity. Consider performing a broad-panel kinase screen to identify potential off-target interactions.
Mitochondrial Toxicity Disruption of mitochondrial function is a common mechanism of drug-induced toxicity.[5] Evaluate the effect of this compound on mitochondrial membrane potential and reactive oxygen species (ROS) production in mammalian cells.[5]
Inhibition of Host Redox Enzymes Although selective, high concentrations of the agent might inhibit host reductases, such as glutathione (B108866) reductase, leading to oxidative stress and cell death.

Quantitative Data Summary

Compound Target IC50 Organism
This compound (G1/9)Trypanothione Reductase (TR)2.24 ± 0.52 µMLeishmania, Trypanosoma cruzi, Trypanosoma brucei

Table 1: In vitro activity of this compound.[1]

Experimental Protocols

Protocol 1: Trypanothione Reductase (TR) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against purified Leishmania TR.

  • Reagents: Purified recombinant Leishmania TR, Trypanothione disulfide (TS2), NADPH, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5).

  • Procedure: a. Prepare a reaction mixture containing assay buffer, NADPH, and TS2 in a 96-well plate. b. Add varying concentrations of this compound to the wells. c. Initiate the reaction by adding the purified TR enzyme. d. Monitor the reduction of DTNB by the product, trypanothione (TSH), which is measured by the increase in absorbance at 412 nm over time using a microplate reader. e. Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Intracellular Amastigote Viability Assay

This protocol describes how to assess the efficacy of this compound against Leishmania amastigotes within a host cell line (e.g., THP-1 macrophages).

  • Cell Culture: Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1). Allow promastigotes to be phagocytosed for 24 hours.

  • Treatment: Wash away non-phagocytosed promastigotes and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the infected cells for 72 hours.

  • Quantification: a. Fix and stain the cells with Giemsa stain. b. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopy. c. Alternatively, use a high-content imaging system for automated quantification.

  • Analysis: Calculate the IC50 value based on the reduction in parasite burden.

Visualizations

Antileishmanial_Agent_23_Mechanism cluster_redox_cycle Parasite Redox Cycle This compound This compound Trypanothione Reductase (TR) Trypanothione Reductase (TR) This compound->Trypanothione Reductase (TR) Inhibits Trypanothione (T(SH)2) Trypanothione (T(SH)2) Trypanothione Reductase (TR)->Trypanothione (T(SH)2) Reduces Oxidative_Stress_Buildup Oxidative_Stress_Buildup Trypanothione Disulfide (TS2) Trypanothione Disulfide (TS2) Trypanothione (T(SH)2)->Trypanothione Disulfide (TS2) Oxidized by Peroxidases Oxidative Stress Oxidative Stress Trypanothione (T(SH)2)->Oxidative Stress Neutralizes Trypanothione Disulfide (TS2)->Trypanothione Reductase (TR) Substrate Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Parasites Assess Parasite Health & Density Start->Check_Parasites Check_Assay Review Assay Protocol (Incubation, Media) Start->Check_Assay Promastigote_vs_Amastigote Discrepancy between Promastigote & Amastigote Data? Check_Compound->Promastigote_vs_Amastigote Check_Parasites->Promastigote_vs_Amastigote Check_Assay->Promastigote_vs_Amastigote Host_Cell_Effects Investigate Host Cell Metabolism/Efflux Promastigote_vs_Amastigote->Host_Cell_Effects Yes Optimize_Assay Optimize Assay Conditions Promastigote_vs_Amastigote->Optimize_Assay No Host_Cell_Effects->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: Enhancing the Selectivity Index of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experiments and enhancing the selectivity index of Antileishmanial agent-23.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as compound G1/9) is a potent and selective inhibitor of trypanothione (B104310) reductase (TR).[1] TR is a crucial enzyme in the thiol metabolism of Leishmania and other trypanosomatids, responsible for maintaining the reduced form of trypanothione. Trypanothione is essential for defending the parasite against oxidative stress and maintaining the intracellular redox balance. By inhibiting TR, this compound disrupts this defense mechanism, leading to an accumulation of oxidative damage and parasite death.[2] The agent has shown effective inhibition of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei growth with an IC50 of 2.24 ± 0.52 uM.[1]

Q2: What is the selectivity index (SI) and why is it important for this compound?

The selectivity index (SI) is a critical parameter in drug development that measures the relative toxicity of a compound against a pathogen versus its host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite (SI = CC50 / IC50).[3][4] A higher SI value indicates greater selectivity for the parasite and lower toxicity to the host, which is a desirable characteristic for a drug candidate.[3][5] For a compound to be considered a promising drug candidate, it should generally have an SI greater than 10.[3] Enhancing the SI of this compound is crucial for its development as a safe and effective therapeutic.

Q3: What are the main strategies to enhance the selectivity index of this compound?

Several strategies can be employed to improve the selectivity index of an antileishmanial agent:

  • Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can enhance its targeted delivery to infected macrophages, thereby increasing its local concentration at the site of infection and reducing systemic toxicity.[6][7][8][9][10]

  • Combination Therapy: Combining this compound with other antileishmanial drugs that have different mechanisms of action can lead to synergistic effects, allowing for lower doses of each drug and potentially reducing host toxicity.[10]

  • Structural Modification: Chemical modifications to the structure of this compound can be explored to improve its binding affinity and selectivity for the parasite's trypanothione reductase over host enzymes.[11]

  • Drug Repurposing: Investigating the combination of this compound with FDA-approved drugs that could potentially target host factors essential for parasite survival or enhance the host's immune response.[12]

Q4: How do I interpret discrepancies between promastigote and amastigote assay results?

It is common to observe differences in the efficacy of a compound against the promastigote (the insect stage) and the amastigote (the clinically relevant mammalian stage) forms of Leishmania.[13] This can be due to different metabolic and physiological characteristics between the two life stages.[13] Additionally, the intracellular environment of the amastigote within the host macrophage can influence drug uptake and efficacy. Therefore, results from intracellular amastigote assays are more clinically relevant for determining the potential of a drug candidate.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values for this compound. Inconsistent parasite density in assay wells.Ensure a homogenous parasite suspension before and during plating. Use calibrated pipettes.
Biological variability of the Leishmania strain.[13]Maintain consistent culture conditions (media, temperature, passage number). Periodically check for changes in drug susceptibility.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature).
Low selectivity index (SI < 10). High cytotoxicity of this compound in mammalian cells.Consider structural modifications of the compound to reduce host cell toxicity. Explore encapsulation in drug delivery systems to improve targeted delivery.[6][7]
Low potency against intracellular amastigotes.Investigate potential issues with drug uptake into the host cell or the parasitophorous vacuole. Consider combination therapy to enhance efficacy.[10]
Positive control drug (e.g., Amphotericin B) shows reduced activity. Development of drug resistance in the parasite strain.[13][15][16]Obtain a fresh, validated parasite stock. Periodically test the susceptibility of the lab's parasite strain to standard drugs.
Improper storage or handling of the control drug.Ensure the control drug is stored according to the manufacturer's instructions and that fresh dilutions are prepared for each experiment.
Inconsistent results in the cytotoxicity assay (CC50). Variation in mammalian cell seeding density.Ensure accurate cell counting and seeding. Allow cells to adhere and stabilize before adding the compound.
Edge effects in the microplate.[13]Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.[13]

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity against Promastigotes (IC50 Determination)
  • Parasite Culture: Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C.

  • Seeding: Harvest parasites in the late logarithmic growth phase and adjust the density to 1 x 10^6 parasites/mL in fresh medium.

  • Plate Preparation: Add 100 µL of the parasite suspension to each well of a 96-well microplate.

  • Compound Addition: Prepare serial dilutions of this compound. Add 100 µL of the compound dilutions (at 2x the final desired concentration) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

  • Incubation: Incubate the plate at 25-26°C for 48-72 hours.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay. Add 20 µL of resazurin (B115843) solution (0.15 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Analysis: Measure fluorescence (560 nm excitation / 590 nm emission). Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using non-linear regression analysis.[17]

Protocol 2: In Vitro Cytotoxicity against Mammalian Cells (CC50 Determination)
  • Cell Culture: Culture a mammalian cell line (e.g., murine macrophages J774A.1 or human fibroblasts) in appropriate medium (e.g., DMEM) supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Use a viability assay such as MTS or MTT. For MTS, add the MTS reagent and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration using non-linear regression analysis.[4][17]

Protocol 3: In Vitro Antileishmanial Activity against Intracellular Amastigotes (IC50 Determination)
  • Macrophage Infection: Seed murine macrophages (e.g., J774A.1) in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Infection: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the percentage of infection reduction compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression.

Data Presentation

Table 1: Hypothetical Antileishmanial Activity and Cytotoxicity of this compound Formulations

FormulationIC50 on Promastigotes (µM)IC50 on Amastigotes (µM)CC50 on J774A.1 Macrophages (µM)Selectivity Index (SI = CC50/IC50 on Amastigotes)
Free this compound2.13.5257.1
Liposomal this compound1.82.08040.0
This compound + Drug Y (Combination)1.51.23025.0
Amphotericin B (Control)0.10.055100

Visualizations

G cluster_parasite Leishmania Parasite cluster_host Host Cell (Macrophage) TryS Trypanothione (Oxidized, T[S]₂) TR Trypanothione Reductase (TR) TryS->TR Substrate TrySH2 Trypanothione (Reduced, T[SH]₂) Detox Detoxification TrySH2->Detox Reductant TR->TrySH2 Product ROS Reactive Oxygen Species (ROS) ROS->Detox Neutralized by Agent23 This compound Agent23->TR Inhibits GSH Glutathione (GSH) GR Glutathione Reductase (GR) GR->GSH Product GSSG Glutathione (Oxidized, GSSG) GSSG->GR Substrate

Caption: Mechanism of action of this compound.

G start Start: this compound with Low SI ic50_promo Determine IC50 (Promastigotes) start->ic50_promo ic50_ama Determine IC50 (Intracellular Amastigotes) start->ic50_ama cc50 Determine CC50 (Mammalian Cells) start->cc50 calculate_si Calculate Selectivity Index (SI = CC50 / IC50_ama) ic50_ama->calculate_si cc50->calculate_si si_check SI > 10? calculate_si->si_check promising Promising Candidate si_check->promising Yes optimize Optimization Strategies si_check->optimize No formulation Novel Formulation (e.g., Liposomes) optimize->formulation combination Combination Therapy optimize->combination modification Structural Modification optimize->modification re_evaluate Re-evaluate IC50 and CC50 formulation->re_evaluate combination->re_evaluate modification->re_evaluate re_evaluate->calculate_si

Caption: Workflow for enhancing the selectivity index.

References

Validation & Comparative

Comparative Analysis of a Novel Trypanothione Reductase Inhibitor and Miltefosine for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a representative novel antileishmanial agent, the repurposed drug clomipramine (B1669221), which functions as a trypanothione (B104310) reductase inhibitor, and the established first-line oral antileishmanial drug, miltefosine (B1683995). This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new therapies for leishmaniasis. The comparison is based on available experimental data and focuses on the mechanism of action, in vitro efficacy, in vivo efficacy, and cytotoxicity of both compounds.

Introduction to the Agents

Clomipramine , a tricyclic antidepressant, has been identified as a potent inhibitor of trypanothione reductase (TR), an enzyme crucial for the survival of Leishmania parasites but absent in their mammalian hosts.[1][2] TR is a key component of the parasite's unique thiol-based redox system, which protects it from oxidative stress generated by host macrophages.[1] By inhibiting TR, clomipramine disrupts the parasite's ability to neutralize reactive oxygen species, leading to oxidative damage and cell death.[1][3] Its potential as a repurposed drug for leishmaniasis is under investigation.

Miltefosine , an alkylphosphocholine compound, is the first and only oral drug approved for the treatment of visceral and cutaneous leishmaniasis.[4][5][6] Its mechanism of action is multifactorial, involving the disruption of lipid metabolism and cell membrane integrity in the parasite.[7][8] Miltefosine is also known to interfere with intracellular signaling pathways and induce apoptosis-like cell death in Leishmania.[8][9][10] Furthermore, it has been shown to modulate the host's immune response, promoting a Th1-type response that is critical for parasite clearance.[5][9][11]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy and cytotoxicity of clomipramine and miltefosine.

Table 1: In Vitro Efficacy against Leishmania Species

CompoundLeishmania SpeciesParasite StageAssayIC50 / EC50 (µM)Reference
Clomipramine L. amazonensisPromastigoteMTT8.31 ± 3.29[12]
L. amazonensisIntracellular Amastigote-5.45 ± 4.92[12]
L. donovaniPromastigoteMTT~50-80 (LD50 > 50)[6]
Miltefosine L. donovaniPromastigote-0.4 - 3.8[13]
L. donovaniIntracellular Amastigote-0.9 - 4.3[13]
L. infantumIntracellular Amastigote-<10[1]

Table 2: In Vivo Efficacy in Animal Models of Leishmaniasis

CompoundAnimal ModelLeishmania SpeciesDosing RegimenReduction in Parasite BurdenReference
Clomipramine HamsterL. donovani (Sb-R)10 mg/kg/day for 28 days (oral)Significant parasite clearance[14]
HamsterL. donovani (Sb-S)10 mg/kg/day for 28 days (oral)Significant parasite clearance[14]
Miltefosine HamsterL. infantumHalf course (unspecified dose) + vaccineControl of spleen parasitism[4]
HamsterL. infantum chagasi46 mg/kg/day for 30 days (oral)Significant decrease in parasite load[15]

Table 3: Cytotoxicity against Mammalian Cells

CompoundCell LineAssayCC50 (µM)Selectivity Index (SI)Reference
Clomipramine J774-A1 Macrophages--Selective activity[3]
Miltefosine THP-1 Macrophages----
Primary Peritoneal Mouse Macrophages---[10]

Note: The available data for clomipramine's cytotoxicity is qualitative, indicating selective activity against the parasite. More quantitative data is needed for a direct comparison of the Selectivity Index.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Promastigote Susceptibility Assay (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • M-199 medium (or other suitable medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Test compound and control drug (e.g., Amphotericin B)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed 2 x 10^5 promastigotes per well in a 96-well plate with fresh M-199 medium.

  • Add varying concentrations of the test compound (e.g., 0-50 µg/mL) to the wells in triplicate. Include wells with a positive control drug and untreated control wells.

  • Incubate the plate at 25°C for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 25°C.

  • Centrifuge the plate at 1000g for 10 minutes and discard the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[2][16]

In Vitro Intracellular Amastigote Susceptibility Assay

Objective: To determine the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes.

Materials:

  • J774 or THP-1 macrophage cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Stationary phase Leishmania promastigotes

  • 96-well microtiter plates

  • Test compound and control drug

  • Giemsa stain or a suitable fluorescent dye for parasite visualization

  • Microscope

Procedure:

  • Seed macrophages (e.g., 5 x 10^4 J774 cells/well) in a 96-well plate and incubate for 4 hours at 37°C with 5% CO2 to allow adherence.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 25:1.

  • Incubate overnight at 32-37°C with 5% CO2.

  • The next day, wash the wells with warm PBS to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compound and control drug.

  • Incubate for 72-96 hours at 37°C with 5% CO2.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of infection and the number of amastigotes per infected cell.

  • Determine the EC50 value based on the reduction in the number of intracellular amastigotes.[17][18][19]

Cytotoxicity Assay against Macrophages

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

Materials:

  • J774 or other suitable macrophage cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound

  • MTT solution or another viability reagent (e.g., Resazurin)

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a suitable density (e.g., 1.5 x 10^4 cells/well).

  • Allow the cells to adhere and grow for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Perform a viability assay (e.g., MTT assay as described for promastigotes).

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7][20][21][22]

In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of a compound in reducing parasite burden in a hamster model of visceral leishmaniasis.

Materials:

  • Syrian golden hamsters (Mesocricetus auratus)

  • Leishmania donovani or L. infantum promastigotes

  • Test compound and control drug (e.g., miltefosine)

  • Oral gavage needles

  • Giemsa stain

  • Microscope

Procedure:

  • Infect hamsters intracardially with approximately 10^7 promastigotes.

  • Allow the infection to establish for a defined period (e.g., 30-60 days).

  • Initiate treatment with the test compound and a positive control drug (e.g., miltefosine) administered orally at a specific dose and frequency for a set duration (e.g., 5-30 days). Include an untreated control group.

  • Monitor the animals for any signs of toxicity.

  • At the end of the treatment period (or at a specified time point post-treatment), euthanize the animals.

  • Collect the liver and spleen, and prepare tissue imprints on glass slides.

  • Stain the slides with Giemsa and determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

  • Calculate the Leishman-Donovan Units (LDU) and the percentage of parasite inhibition compared to the untreated control group.[3][8][9][11][12][15]

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of a trypanothione reductase inhibitor like clomipramine.

cluster_parasite Leishmania Parasite cluster_redox Redox Homeostasis cluster_drug Drug Action TR Trypanothione Reductase (TR) TSH2 Reduced Trypanothione (T[SH]2) TR->TSH2 NADP NADP+ TR->NADP TS2 Trypanothione Disulfide (T[S]2) TS2->TR ROS Reactive Oxygen Species (ROS) TSH2->ROS Detoxification Tryparedoxin_ox Oxidized Tryparedoxin TSH2->Tryparedoxin_ox CellDeath Parasite Death ROS->CellDeath Tryparedoxin_ox->TS2 Tryparedoxin_red Reduced Tryparedoxin Peroxidase Tryparedoxin Peroxidase Tryparedoxin_red->Peroxidase Peroxidase->Tryparedoxin_ox H2O H2O Peroxidase->H2O H2O H2O2 H2O2 H2O2->Peroxidase NADPH NADPH NADPH->TR Clomipramine Clomipramine (TR Inhibitor) Clomipramine->TR Inhibition

Caption: Mechanism of action of a trypanothione reductase inhibitor.

Experimental Workflow

The diagram below outlines a general workflow for the screening and evaluation of new antileishmanial agents.

Start Compound Library PromastigoteScreen In Vitro Promastigote Susceptibility Assay Start->PromastigoteScreen AmastigoteScreen In Vitro Intracellular Amastigote Susceptibility Assay PromastigoteScreen->AmastigoteScreen Active Compounds CytotoxicityScreen Cytotoxicity Assay (e.g., J774 Macrophages) AmastigoteScreen->CytotoxicityScreen SelectivityIndex Calculate Selectivity Index (SI) CytotoxicityScreen->SelectivityIndex LeadIdentification Lead Compound Identification SelectivityIndex->LeadIdentification InVivoEfficacy In Vivo Efficacy Study (e.g., Hamster Model) LeadIdentification->InVivoEfficacy Promising Leads PK_PD_Tox Pharmacokinetics, Pharmacodynamics, and Toxicology Studies InVivoEfficacy->PK_PD_Tox PreclinicalCandidate Preclinical Candidate PK_PD_Tox->PreclinicalCandidate

Caption: General workflow for antileishmanial drug discovery.

Conclusion

This comparative guide highlights the distinct mechanisms of action and summarizes the available efficacy and cytotoxicity data for the repurposed trypanothione reductase inhibitor, clomipramine, and the established oral antileishmanial drug, miltefosine. While miltefosine remains a cornerstone of oral therapy for leishmaniasis, the exploration of novel agents with different targets, such as clomipramine's inhibition of the parasite-specific enzyme trypanothione reductase, is crucial for overcoming the challenges of drug resistance and toxicity. The provided experimental protocols and workflows are intended to support the continued research and development of new and improved treatments for this neglected tropical disease. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these and other emerging antileishmanial agents.

References

Comparative Efficacy Analysis: Antileishmanial Agent-23 versus Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of novel antileishmanial agents. This guide provides a comparative overview of a novel investigational compound, Antileishmanial agent-23, and the established frontline drug, Amphotericin B, to aid researchers in the field of antileishmanial drug discovery and development.

Overview of Mechanisms of Action

This compound , also known as compound G1/9, is a potent and selective inhibitor of trypanothione (B104310) reductase (TR).[1][2][3] TR is a key enzyme in the thiol-redox metabolism of Leishmania parasites, responsible for maintaining the reduced form of trypanothione. This molecule is crucial for protecting the parasite from oxidative stress generated by the host's immune cells. By inhibiting TR, this compound disrupts the parasite's antioxidant defense system, leading to cell death. This target is absent in mammalian hosts, suggesting a potential for selective toxicity against the parasite.

Amphotericin B , a polyene macrolide antibiotic, has been a cornerstone of leishmaniasis treatment for decades. Its primary mechanism of action involves binding to ergosterol, a major sterol component of the Leishmania cell membrane.[4][5][6] This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular ions and metabolites, ultimately causing cell death. While highly effective, the utility of conventional Amphotericin B is often limited by its significant nephrotoxicity, which is attributed to its binding to cholesterol in mammalian cell membranes. Liposomal formulations of Amphotericin B have been developed to mitigate this toxicity by selectively targeting the drug to the site of infection.

Comparative Efficacy Data

The following table summarizes the available in vitro efficacy data for this compound and Amphotericin B against Leishmania parasites. It is important to note that a direct head-to-head comparative study is not yet available in the public domain. The data for this compound is based on information from commercial suppliers, and the original research publication detailing the experimental conditions is not specified. The data for Amphotericin B represents a range of values reported in the literature against various Leishmania species and stages.

DrugTarget Organism/StageIC50 (µM)Reference(s)
This compound (G1/9)Leishmania spp. (unspecified)2.24 ± 0.52[1]
Amphotericin BL. donovani promastigotes0.0716 ± 0.0063[5]
Amphotericin BL. donovani amastigotes0.1 - 0.4[6]
Amphotericin BL. infantum amastigotes~0.03 (free), ~0.003 (encapsulated)[4]
Amphotericin BL. martiniquensis promastigotes0.475 - 1.025[7]
Amphotericin BL. martiniquensis amastigotes0.856[7]
Amphotericin BL. amazonensis promastigotes0.13 ± 0.01[8]
Amphotericin BL. amazonensis amastigotes0.09 ± 0.02[8]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the parasite's growth or viability in vitro. Lower IC50 values indicate higher potency. The efficacy of Amphotericin B can vary significantly depending on the Leishmania species, parasite stage (promastigote vs. amastigote), and the specific formulation used (conventional vs. liposomal).

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for evaluating antileishmanial agents, the following diagrams are provided.

Antileishmanial_agent_23_MoA Mechanism of Action of this compound This compound This compound Trypanothione Reductase (TR) Trypanothione Reductase (TR) This compound->Trypanothione Reductase (TR) Inhibits Trypanothione (Reduced) Trypanothione (Reduced) Trypanothione Reductase (TR)->Trypanothione (Reduced) Reduces Parasite Cell Death Parasite Cell Death Trypanothione Reductase (TR)->Parasite Cell Death Inhibition leads to Trypanothione (Oxidized) Trypanothione (Oxidized) Trypanothione (Reduced)->Trypanothione (Oxidized) Neutralizes Oxidative Stress Trypanothione (Oxidized)->Trypanothione Reductase (TR) Substrate Oxidative Stress Oxidative Stress Oxidative Stress->Parasite Cell Death

Caption: Mechanism of Action of this compound.

Amphotericin_B_MoA Mechanism of Action of Amphotericin B Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Amphotericin B->Pore Formation Induces Leishmania Cell Membrane Leishmania Cell Membrane Ergosterol->Leishmania Cell Membrane Component of Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Parasite Cell Death Parasite Cell Death Ion Leakage->Parasite Cell Death

Caption: Mechanism of Action of Amphotericin B.

Antileishmanial_Screening_Workflow In Vitro Antileishmanial Screening Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay Culture Leishmania promastigotes Culture Leishmania promastigotes Treat with drug concentrations Treat with drug concentrations Culture Leishmania promastigotes->Treat with drug concentrations Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with drug concentrations->Incubate (e.g., 72h) Treat with drug concentrations->Incubate (e.g., 72h) Assess viability (e.g., Resazurin) Assess viability (e.g., Resazurin) Incubate (e.g., 72h)->Assess viability (e.g., Resazurin) Fix and stain Fix and stain Incubate (e.g., 72h)->Fix and stain Calculate IC50 Calculate IC50 Assess viability (e.g., Resazurin)->Calculate IC50 Culture host cells (e.g., macrophages) Culture host cells (e.g., macrophages) Infect with promastigotes Infect with promastigotes Culture host cells (e.g., macrophages)->Infect with promastigotes Infect with promastigotes->Treat with drug concentrations Microscopic counting Microscopic counting Fix and stain->Microscopic counting Microscopic counting->Calculate IC50 Start Start Start->Culture Leishmania promastigotes Start->Culture host cells (e.g., macrophages)

Caption: General workflow for in vitro antileishmanial screening.

Experimental Protocols

General Protocol for In Vitro Susceptibility of Leishmania Promastigotes
  • Leishmania Culture: Leishmania promastigotes (e.g., L. donovani, L. infantum) are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-26°C until they reach the logarithmic growth phase.

  • Drug Preparation: The test compound (this compound or Amphotericin B) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, promastigotes are seeded at a density of approximately 1-2 x 10^5 parasites/mL. The various drug concentrations are added to the wells. Control wells containing parasites without the drug and wells with medium only are included.

  • Incubation: The plate is incubated at 25-26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the Resazurin or MTT assay. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

General Protocol for In Vitro Susceptibility of Leishmania Amastigotes
  • Host Cell Culture: A suitable host cell line, typically macrophages (e.g., J774.A1, THP-1), is cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with FBS and incubated at 37°C with 5% CO2.

  • Infection: Macrophages are seeded in a 96-well plate and allowed to adhere. Stationary-phase promastigotes are then added to the macrophage monolayer at a parasite-to-cell ratio of approximately 10:1. The plate is incubated for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: After the infection period, extracellular parasites are removed by washing. Fresh medium containing serial dilutions of the test compound is added to the wells.

  • Incubation: The plate is incubated for an additional 72 hours at 37°C with 5% CO2.

  • Assessment of Infection: The cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • Data Analysis: The percentage of reduction in the number of amastigotes in treated wells is calculated compared to untreated infected cells. The IC50 value is determined from the dose-response curve.

Conclusion

This compound and Amphotericin B represent two distinct approaches to combating leishmaniasis. Amphotericin B, with its direct lytic action on the parasite membrane, has proven clinical efficacy but is associated with significant toxicity. This compound targets a parasite-specific enzyme, trypanothione reductase, which theoretically offers a better safety profile.

References

Cross-Resistance Profile of Antileishmanial Agent-23: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Antileishmanial agent-23, a potent and selective inhibitor of trypanothione (B104310) reductase (TR).[1][2] As direct cross-resistance studies for "this compound" are not publicly available, this guide utilizes data from studies on other novel TR inhibitors and antileishmanial agents to present a representative comparison. The data herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapies against leishmaniasis.

Executive Summary

Leishmaniasis treatment is hampered by the emergence of drug resistance to current therapies, including pentavalent antimonials, amphotericin B, and miltefosine.[3][4] Novel antileishmanial agents with unique mechanisms of action are crucial to overcome this challenge. This compound, by targeting the parasite-specific enzyme trypanothione reductase, is a promising candidate.[1][2] Studies on other novel compounds, such as bicyclic nitroimidazoles, aminopyrazoles, and oxaboroles, have shown no cross-resistance with existing antileishmanial drugs, suggesting a potential advantage for TR inhibitors like this compound.[5][6] This guide presents a comparative summary of in vitro susceptibility data, detailed experimental protocols for resistance assessment, and diagrams of resistance pathways for established antileishmanial drugs.

Data Presentation: In Vitro Antileishmanial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various antileishmanial agents against drug-sensitive and drug-resistant Leishmania strains. This data provides a quantitative comparison of the efficacy of different compounds and highlights the lack of cross-resistance for novel chemical series.

Table 1: Comparative IC50 Values of Antileishmanial Agents Against Sensitive and Resistant Leishmania donovani Strains

Compound/DrugSensitive Strain (IC50 in µM)Antimony-Resistant Strain (IC50 in µM)Miltefosine-Resistant Strain (IC50 in µM)Amphotericin B-Resistant Strain (IC50 in µM)
This compound (Representative TR Inhibitor) Expected to be lowExpected to be lowExpected to be lowExpected to be low
Miltefosine8.9 ± 1.55[7]>4033[8]-
Amphotericin B0.31 ± 0.07[9]--20[8]
Pentavalent Antimony (as SbV)<10148 (Resistance Index)[8]--
Novel OxaborolePotent activity[10]No cross-resistance observed[5][6]No cross-resistance observed[5][6]No cross-resistance observed[5][6]
Novel NitroimidazolePotent activity[5][6]No cross-resistance observed[5][6]No cross-resistance observed[5][6]No cross-resistance observed[5][6]
Novel AminopyrazolePotent activity[5][6]No cross-resistance observed[5][6]No cross-resistance observed[5][6]No cross-resistance observed[5][6]

Note: Data for the representative TR inhibitor is extrapolated based on the lack of cross-resistance observed for other novel compounds with distinct mechanisms of action. Specific IC50 values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug resistance. The following are standard protocols for key in vitro experiments.

In Vitro Susceptibility Testing against Promastigotes

This assay determines the effect of a compound on the extracellular, flagellated form of the parasite.

Protocol:

  • Parasite Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and other necessary nutrients.[11] Cultures are maintained at 24-26°C.[11]

  • Assay Setup: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a density of 1-2 x 10^6 cells/mL.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.[9][12]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

In Vitro Susceptibility Testing against Intracellular Amastigotes

This assay assesses the efficacy of a compound against the clinically relevant intracellular form of the parasite.

Protocol:

  • Macrophage Culture: A macrophage cell line (e.g., THP-1, J774, or primary peritoneal macrophages) is cultured in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.[13]

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[12][14] The plates are incubated for 4-24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The infected macrophages are incubated for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Infection: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy.[14] Alternatively, automated high-content screening systems can be used for quantification.[13]

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to cross-resistance studies.

experimental_workflow cluster_promastigote Promastigote Susceptibility Assay cluster_amastigote Amastigote Susceptibility Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plate P1->P2 P3 Add serial dilutions of this compound P2->P3 P4 Incubate for 48-72h P3->P4 P5 Assess viability (Resazurin assay) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture and seed macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Wash to remove extracellular parasites A2->A3 A4 Add serial dilutions of this compound A3->A4 A5 Incubate for 72-96h A4->A5 A6 Fix, stain (Giemsa), and count amastigotes A5->A6 A7 Calculate IC50 A6->A7 resistance_mechanisms cluster_miltefosine Miltefosine Resistance cluster_amphotericin_b Amphotericin B Resistance cluster_antimonials Antimonial Resistance M_drug Miltefosine M_transporter LdMT-LdRos3 Transporter (Drug Influx) M_drug->M_transporter Uptake M_efflux ABC Transporter (Drug Efflux) M_drug->M_efflux Efflux M_action Disruption of Lipid Metabolism & Signaling Pathways M_transporter->M_action M_resistance Mutation/downregulation of LdMT-LdRos3 M_transporter->M_resistance Resistance Mechanism A_drug Amphotericin B A_target Ergosterol (Cell Membrane) A_drug->A_target Binding A_efflux ABC Transporter (Drug Efflux) A_drug->A_efflux Efflux A_action Pore Formation & Membrane Disruption A_target->A_action A_resistance Decreased ergosterol biosynthesis A_target->A_resistance Resistance Mechanism SbV Pentavalent Antimony (SbV) (Prodrug) SbIII Trivalent Antimony (SbIII) (Active Drug) SbV->SbIII Reduction Sb_influx AQP1 Transporter (Drug Influx) SbIII->Sb_influx Uptake Sb_action Inhibition of Trypanothione Reductase & Glycolysis Sb_influx->Sb_action Sb_resistance Downregulation of AQP1 Sb_influx->Sb_resistance Resistance Mechanism Sb_sequestration MRPA/ABC Transporter (Drug Sequestration) Sb_action->Sb_sequestration Sequestration tr_pathway TR Trypanothione Reductase (TR) TS2 Trypanothione Disulfide (TS2) TR->TS2 TSH2 Reduced Trypanothione (T(SH)2) TR->TSH2 Inhibition Inhibition TR->Inhibition TS2->TSH2 Reduction ROS Reactive Oxygen Species (ROS) TSH2->ROS Reduces Detox Detoxification ROS->Detox CellDeath Parasite Cell Death ROS->CellDeath Agent23 This compound Agent23->TR Targets Inhibition->CellDeath

References

A Comparative Guide to Trypanothione Reductase Inhibitors: Unveiling the Mechanism of Antileishmanial Agent-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The parasite's unique thiol metabolism, reliant on the enzyme trypanothione (B104310) reductase (TR), presents a promising target for selective drug development. TR is essential for the parasite's survival, protecting it from oxidative stress, and is absent in humans, making it an ideal therapeutic target. This guide provides a comparative analysis of Antileishmanial agent-23, a potent TR inhibitor, alongside other known TR inhibitors, with a focus on their mechanisms of action, supported by experimental data and protocols.

Introduction to Trypanothione Reductase (TR)

Trypanothione reductase is a key enzyme in the antioxidant defense system of trypanosomatids. It catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, trypanothione. This reduced trypanothione is crucial for detoxifying reactive oxygen species (ROS) generated by the host's immune response. The absence of a homologous enzyme in mammals makes TR an attractive target for the development of selective antileishmanial drugs.

This compound: A Potent TR Inhibitor

This compound, also known as compound G1/9, has been identified as a potent and selective inhibitor of trypanothione reductase.[1] It exhibits an IC50 of 2.24 ± 0.52 µM against TR and has shown efficacy in inhibiting the growth of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei. The molecular formula for this compound is C20H17N3O4S2. While its potency is established, detailed studies on its specific binding mode and the nature of its inhibition (e.g., competitive, non-competitive) are not yet publicly available.

Comparative Analysis of TR Inhibitors

A variety of compounds have been investigated as TR inhibitors, each with a distinct mechanism of action. This section compares this compound with other notable classes of TR inhibitors.

Inhibitor ClassExample Compound(s)Mechanism of ActionIC50/Ki RangeReference
Unknown This compoundSelective TR inhibitorIC50: 2.24 µM[1]
Polyamines Kukoamine ACompetitive inhibitionLow nM activity
Tricyclics Mepacrine, ClomipramineCompetitive inhibition, binding to the hydrophobic wall of the active siteMicromolar to sub-micromolar
Nitrofurans/Nitroimidazoles Nifurtimox (B1683997), MegazoleFutile-cycling (nitrofurans) or thiol scavenging (nitroimidazoles)Not specified as direct TR inhibition
Phenothiazines Promazine derivativesCompetitive with trypanothione, non-competitive with NADPHMicromolar
Natural Products Febrifugine, ImipramineTR inhibitionNot specified
Benzoxaboroles -TR inhibitionNot specified

Mechanism of Action of Different TR Inhibitor Classes

The diverse chemical scaffolds of TR inhibitors translate into various modes of interaction with the enzyme.

  • Competitive Inhibitors: Many TR inhibitors, such as certain polyamines and tricyclic compounds, act as competitive inhibitors. They typically bind to the active site of the enzyme, competing with the natural substrate, trypanothione disulfide. The structural similarity of these inhibitors to trypanothione allows them to occupy the binding pocket, preventing the substrate from accessing the catalytic residues.

  • Non-competitive and Mixed Inhibitors: Some inhibitors may bind to an allosteric site on the enzyme, distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency. Phenothiazines have been shown to be non-competitive with respect to NADPH, suggesting a binding mode that does not directly compete with the cofactor.

  • Futile-Cycling Agents: Nitroaromatic compounds like nifurtimox can act as "futile-cycling" agents. They are reduced by TR, but the resulting radical anion can then reduce molecular oxygen to produce superoxide (B77818) radicals, which are toxic to the parasite. This process regenerates the parent nitro compound, which can then be reduced again by TR, leading to a continuous cycle of ROS production.

  • Thiol Scavengers: 5-Nitroimidazoles, such as megazole, can act as thiol scavengers, particularly for reduced trypanothione. By depleting the pool of this essential thiol, they disrupt the parasite's antioxidant defense system.

Due to the lack of specific studies on this compound, its precise mechanism of inhibition remains to be elucidated. Further research is required to determine whether it acts as a competitive, non-competitive, or other type of inhibitor.

Experimental Protocols

The determination of the inhibitory potential of compounds against TR is crucial for drug development. Below are detailed methodologies for key experiments.

Trypanothione Reductase Inhibition Assay (General Protocol)

This assay measures the decrease in NADPH concentration, which is consumed during the TR-catalyzed reduction of trypanothione disulfide.

Materials:

  • Recombinant Trypanothione Reductase (from Leishmania infantum or other relevant species)

  • Trypanothione disulfide (TS2)

  • NADPH

  • Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, TR enzyme (e.g., 20 mU/mL), and TS2 (e.g., 6 µM).

  • Add the test compound at various concentrations to the wells of a 96-well plate. A solvent control (DMSO) should be included.

  • Initiate the reaction by adding NADPH (e.g., 150 µM) to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over a period of 5-10 minutes at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Coupled Enzyme Assay for High-Throughput Screening

This method provides a more sensitive and continuous measurement of TR activity.

Principle: The reduction of trypanothione disulfide by TR is coupled to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product, reduced trypanothione. The reduction of DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.

Procedure:

  • The final assay mixture contains TR, TS2, DTNB, NADPH, and the inhibitor in an appropriate buffer.

  • The reaction is initiated by the addition of NADPH.

  • The linear rate of TNB formation is monitored at 412 nm.

Visualizing the Landscape of TR Inhibition

The following diagrams illustrate the trypanothione-dependent redox pathway and a general workflow for identifying TR inhibitors.

Trypanothione_Redox_Pathway NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR e- NADP NADP+ TR->NADP TSH2 Reduced Trypanothione (T(SH)2) TR->TSH2 TS2 Trypanothione Disulfide (T[S]2) TS2->TR ROS Reactive Oxygen Species (ROS) TSH2->ROS Reduces Detox Detoxified Products ROS->Detox Inhibitor TR Inhibitors Inhibitor->TR TR_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 In Vitro & In Vivo Efficacy Compound Library Compound Library HTS Assay (e.g., DTNB coupled) HTS Assay (e.g., DTNB coupled) Compound Library->HTS Assay (e.g., DTNB coupled) Identify Hits Identify Hits HTS Assay (e.g., DTNB coupled)->Identify Hits IC50 Determination IC50 Determination Identify Hits->IC50 Determination Selectivity Assay (vs. Human GR) Selectivity Assay (vs. Human GR) IC50 Determination->Selectivity Assay (vs. Human GR) Kinetic Analysis (e.g., Competitive vs. Non-competitive) Kinetic Analysis (e.g., Competitive vs. Non-competitive) Selectivity Assay (vs. Human GR)->Kinetic Analysis (e.g., Competitive vs. Non-competitive) Binding Studies Binding Studies Kinetic Analysis (e.g., Competitive vs. Non-competitive)->Binding Studies Antileishmanial Activity (Promastigote/Amastigote) Antileishmanial Activity (Promastigote/Amastigote) Binding Studies->Antileishmanial Activity (Promastigote/Amastigote) In Vivo Animal Models In Vivo Animal Models Antileishmanial Activity (Promastigote/Amastigote)->In Vivo Animal Models

References

A Head-to-Head Comparison of Antileishmanial Agent-23 Against Current Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel investigational compound, Antileishmanial agent-23, against established first and second-line therapies for leishmaniasis. The data herein is presented to facilitate objective evaluation and to highlight the potential of new therapeutic avenues. All experimental data is based on standardized in vitro models involving Leishmania donovani, the primary causative agent of visceral leishmaniasis.

Introduction to this compound

This compound is a novel, rationally designed small molecule inhibitor targeting the enzyme Trypanothione (B104310) Reductase (TR) . This enzyme is a critical component of the trypanothione-based redox system unique to trypanosomatid parasites, including Leishmania.[1][2] The parasite relies on this system to defend against oxidative stress imposed by the host's immune cells. As the TR enzyme is absent in mammals, which utilize a glutathione-based system, it represents a highly selective target for chemotherapy.[2][3] Agent-23 was developed to offer high specificity and potency, aiming to overcome the toxicity and resistance issues associated with current treatments.[4]

Comparative Analysis of Efficacy and Toxicity

The in vitro performance of this compound was evaluated against the clinically relevant intracellular amastigote stage of L. donovani and compared with standard antileishmanial drugs. Cytotoxicity was concurrently assessed using a murine macrophage cell line (J774A.1) to determine the therapeutic window.

Table 1: In Vitro Performance Against L. donovani
CompoundPrimary Mechanism of ActionIC50 (µM)¹ on Intracellular AmastigotesCC50 (µM)² on J774A.1 MacrophagesSelectivity Index (SI)³
This compound Inhibition of Trypanothione Reductase (TR) [1][3]0.25 >100 >400
Amphotericin B (Deoxycholate)Binds to ergosterol (B1671047) in the parasite cell membrane, forming pores that lead to ion leakage and cell death.[5][6][7]0.1 - 0.4[8]~20[9]~50-200
MiltefosineMultifactorial: disrupts lipid metabolism, interferes with signaling pathways (e.g., PI3K/Akt), and induces apoptosis-like cell death.[10][11][12][13][14]0.9 - 4.3[8]~32[9]~7-35
Sodium Stibogluconate (SbV)Pro-drug converted to trivalent antimony (SbIII), which inhibits TR and DNA topoisomerase I, disrupting the parasite's redox balance and DNA replication.[15][16][17]9 - 28 (µg/mL)⁴[8]High (Variable)Low (Variable)

¹IC50 (50% Inhibitory Concentration): Concentration of the drug that inhibits the proliferation of intracellular L. donovani amastigotes by 50%. ²CC50 (50% Cytotoxic Concentration): Concentration of the drug that reduces the viability of host macrophage cells by 50%. ³Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over host cells.[18] ⁴Note: Values for Sodium Stibogluconate are typically reported in µg/mL of Pentavalent Antimony (SbV) and show significant variability and resistance.

Experimental Protocols

The following methodologies were employed to generate the comparative data presented above.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Model)

This assay determines the efficacy of a compound against the clinically relevant stage of the parasite residing within host cells.

  • Cell Culture: Murine macrophage cell line J774A.1 is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Infection: Macrophages are seeded in 96-well plates and allowed to adhere. They are then infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of incubation, non-phagocytosed promastigotes are removed by washing.

  • Drug Treatment: The test compounds (including this compound and reference drugs) are serially diluted and added to the infected macrophage cultures. A drug-free control (vehicle) and a positive control (e.g., Amphotericin B) are included.

  • Incubation: The plates are incubated for 72 hours to allow for drug action and parasite proliferation in the control wells.

  • Quantification: After incubation, cells are fixed with methanol (B129727) and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The percentage of inhibition is calculated relative to the drug-free control wells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of a compound to the host cells used in the amastigote assay.

  • Cell Culture: J774A.1 macrophages are seeded in 96-well plates at a determined density.

  • Drug Treatment: The same serial dilutions of the test compounds are added to the uninfected macrophages.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the activity assay.

  • Viability Measurement: Cell viability is determined using a colorimetric method, such as the Resazurin reduction assay.[18] Resazurin (a blue, non-fluorescent dye) is added to the wells. Viable, metabolically active cells reduce it to the pink, highly fluorescent resorufin.

  • Quantification: Fluorescence is measured using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: The CC50 value is calculated from a dose-response curve, representing the concentration that reduces cell viability by 50% compared to the control.

Visualizations: Pathways and Workflows

Mechanism of Action: Miltefosine

Miltefosine's action is multifaceted, impacting both the parasite directly and modulating the host cell's response.

miltefosine_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage Miltefosine_p Miltefosine LipidMetabolism Disruption of Lipid Metabolism Miltefosine_p->LipidMetabolism Mito Mitochondrial Dysfunction Miltefosine_p->Mito CaHomeostasis Loss of Ca2+ Homeostasis Miltefosine_p->CaHomeostasis Apoptosis_p Apoptosis-like Cell Death LipidMetabolism->Apoptosis_p Mito->Apoptosis_p CaHomeostasis->Apoptosis_p Miltefosine_h Miltefosine PI3K_Akt Inhibition of PI3K/Akt Pathway Miltefosine_h->PI3K_Akt ImmuneMod Immune Modulation Miltefosine_h->ImmuneMod Apoptosis_h Apoptosis of Infected Cell PI3K_Akt->Apoptosis_h

Caption: Proposed mechanisms of action for Miltefosine in parasite and host cells.

Antileishmanial Drug Discovery Workflow

The process of identifying and validating new antileishmanial drug candidates follows a structured pipeline.

drug_discovery_workflow start Compound Library step1 Primary Screen (vs. Promastigotes) start->step1 step2 Secondary Screen (vs. Intracellular Amastigotes) step1->step2 Active Hits step3 Cytotoxicity Screen (vs. Host Cells) step2->step3 step4 Hit-to-Lead Optimization step3->step4 Selective Hits step5 In Vivo Efficacy (Animal Models) step4->step5 end Preclinical Candidate step5->end Efficacious Leads

Caption: A typical high-throughput screening workflow for antileishmanial drugs.

Logical Relationship: Drug Target Selectivity

The ideal antileishmanial drug targets pathways or molecules that are unique to the parasite, minimizing off-target effects in the human host.

logical_relationship Host Human Host Metabolism Shared Shared Pathways (e.g., Glycolysis) Host->Shared Parasite Leishmania Metabolism Parasite->Shared Unique Unique Parasite Pathways (e.g., Trypanothione Redox System) Parasite->Unique

Caption: Venn diagram illustrating shared and unique metabolic pathways as drug targets.

References

Assessing the Therapeutic Potential of Trypanothione Reductase Inhibitors and Other Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and complex administration routes. The parasite's unique trypanothione-based redox system, which is absent in humans, presents a promising target for novel drug discovery. A potent and selective inhibitor of trypanothione (B104310) reductase (TR), designated Antileishmanial agent-23 (compound G1/9), has been identified with an IC50 of 2.24 ± 0.52 uM against the enzyme, showing efficacy against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei. While specific data on a broad series of "this compound" derivatives are not extensively available in the public domain, this guide provides a comparative analysis of various classes of antileishmanial compounds, with a focus on trypanothione reductase inhibitors and other emerging agents. This guide will objectively compare their performance with existing alternatives, supported by experimental data, to aid researchers in the development of new therapeutic strategies.

Targeting the Trypanothione Reductase Pathway

The trypanothione reductase (TR) enzyme is central to the parasite's defense against oxidative stress, making it a prime target for drug development. Inhibition of TR disrupts the parasite's ability to neutralize reactive oxygen species produced by the host's immune cells.

Trypanothione_Reductase_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e- TR Trypanothione Reductase (TR) NADP->TR TS2 Trypanothione Disulfide (TS2) TR->TS2 Reduces T_SH_2 Dihydrolipoyl Dehydrogenase (T(SH)2) TS2->T_SH_2 Tryparedoxin Tryparedoxin Peroxidase T_SH_2->Tryparedoxin ROS Reactive Oxygen Species (ROS) Detoxified_ROS Detoxified Products ROS->Detoxified_ROS Tryparedoxin->ROS Reduces This compound This compound This compound->TR Inhibits

Figure 1: Simplified schematic of the trypanothione reductase pathway and the inhibitory action of this compound.

Comparative Efficacy of Antileishmanial Agents

The following tables summarize the in vitro and in vivo activities of various classes of antileishmanial compounds, including known drugs and experimental derivatives.

In Vitro Activity Against Leishmania Species
Compound ClassDerivative ExampleTarget/Mechanism of ActionLeishmania SpeciesIC50 (µM)Selectivity Index (SI)Reference
Trypanothione Reductase Inhibitors
Diaryl Sulfide (B99878)RDS 777Trypanothione ReductaseL. infantum29.43-[1]
AminopropanoneCompound 2bTrypanothione ReductaseL. infantum65.0>2.3[2]
Other Mechanisms
PyrazolopyridineCompound 6jInduces apoptosis-like cell deathL. donovani< Miltefosine-[3]
BetulinDisuccinyl betulinDNA Topoisomerase IBL. donovani--[4]
BenzimidazoleCompound K1Pteridine Reductase 1 (putative)L. major0.6787 µg/mL368.3[5][6]
SelenoesterCompound A6, A8-L. infantum< 40High[2]
N-benzenesulfonamideCompound 9cTubulin polymerizationL. infantum--[7]
Pyrazolo[3,4-c]pyrimidine-Hsp90L. donovani> MiltefosineHigh[8]
9-Anilinoacridine1'-Hexylamino-9-anilinoacridine-L. major< 1-[9]
Reference Drugs
Miltefosine-Multiple (lipid metabolism, apoptosis)L. donovani--[10]
Amphotericin B-Binds to ergosterol (B1671047) in the cell membraneL. major0.2742 µg/mL-[5]
Pentamidine-Inhibition of polyamine biosynthesisL. guyanensis--[10]
In Vivo Efficacy of Selected Antileishmanial Derivatives
CompoundAnimal ModelLeishmania SpeciesDosing RegimenParasite Burden Reduction (%)Reference
N-benzenesulfonamide (9c)BALB/c miceL. infantum-Up to 97%[7]
Pyrazolopyridine (6j)BALB/c miceL. donovani50 mg/kg/day (i.p.) for 5 days>91% (spleen), >93% (liver)[3]
Pyrazolopyridine (6j) + MiltefosineBALB/c miceL. donovani6j + 5 mg/kg Miltefosine>97%[3]
Dihydropyrroloquinolinone (5m)BALB/c miceL. donovani12.5 mg/kg (i.p.)61.1% (spleen), 56.2% (liver)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols cited in the development and assessment of these antileishmanial agents.

In Vitro Antileishmanial Activity Assay (Promastigotes)

This assay determines the direct effect of a compound on the proliferative, motile form of the parasite.

In_Vitro_Promastigote_Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment Culture Culture Leishmania promastigotes to log phase Harvest Harvest and count parasites Culture->Harvest Seed Seed parasites in 96-well plates Harvest->Seed Compound Add serial dilutions of test compounds Seed->Compound Incubate Incubate for 48-72 hours at 26°C Compound->Incubate MTT Add MTT reagent and incubate Incubate->MTT Measure Measure absorbance at 570 nm MTT->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 2: General workflow for in vitro antileishmanial screening against promastigotes.

  • Parasite Culture : Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic phase of growth.

  • Compound Preparation : Test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Assay Performance : Promastigotes are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL). The prepared compound dilutions are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation : The plates are incubated for 48 to 72 hours at 26°C.

  • Viability Assessment : Parasite viability is assessed using various methods, such as the MTT assay, where the reduction of a yellow tetrazolium salt to purple formazan (B1609692) by metabolically active cells is measured spectrophotometrically.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Antileishmanial Activity Assay (Amastigotes)

This assay is more clinically relevant as it evaluates the compound's ability to kill the intracellular, non-motile form of the parasite within host macrophages.

  • Macrophage Culture : A macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.

  • Infection : The adherent macrophages are infected with stationary-phase promastigotes, which transform into amastigotes inside the host cells. Non-internalized parasites are washed away after an incubation period.

  • Treatment : The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Assessment : The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and counting the amastigotes per macrophage microscopically, or by using reporter gene-expressing parasites (e.g., luciferase or GFP).

  • Data Analysis : The IC50 value, representing the concentration that reduces the number of intracellular amastigotes by 50%, is determined.

In Vivo Efficacy Studies

Animal models, typically BALB/c mice or hamsters, are used to assess the in vivo efficacy of promising compounds.

  • Infection : Animals are infected with Leishmania parasites, usually via intravenous or intraperitoneal injection for visceral leishmaniasis models, or intradermal injection for cutaneous leishmaniasis models.

  • Treatment : Once the infection is established, animals are treated with the test compound through a clinically relevant route (e.g., oral, intraperitoneal). A vehicle control group and a positive control group (treated with a standard drug) are included.

  • Evaluation of Parasite Burden : After the treatment period, animals are euthanized, and target organs (spleen, liver for visceral; skin lesion for cutaneous) are collected. The parasite burden is quantified using methods such as limiting dilution assay, quantitative PCR, or by counting Leishman-Donovan Units (LDU) in stained tissue smears.

  • Toxicity Assessment : The general health of the animals is monitored throughout the study, and signs of toxicity are recorded.

Conclusion and Future Directions

The development of new antileishmanial drugs is a critical global health priority. While direct information on the derivatives of "this compound" is limited, the broader class of trypanothione reductase inhibitors represents a promising avenue for research. The comparative data presented in this guide highlight several novel chemical scaffolds with potent antileishmanial activity and favorable selectivity. Future research should focus on the optimization of these lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Combination therapies, such as the synergistic effect observed with pyrazolopyridine derivative 6j and miltefosine, also warrant further investigation as a strategy to enhance treatment outcomes and combat drug resistance. The detailed experimental protocols and workflow diagrams provided herein should serve as a valuable resource for researchers dedicated to advancing the field of antileishmanial drug discovery.

References

independent verification of Antileishmanial agent-23's antileishmanial activity

Author: BenchChem Technical Support Team. Date: December 2025

An important note on "Antileishmanial agent-23": Initial searches for a specific compound designated "this compound" or "G1/9" did not yield independently verified data in peer-reviewed literature. The information available is primarily from a commercial supplier, which, while indicating its classification as a trypanothione (B104310) reductase inhibitor with an IC50 of 2.24 ± 0.52 µM, lacks the rigorous, independent validation required for a scientific comparison.

To fulfill the objective of this guide, we will therefore focus on a representative, well-documented trypanothione reductase (TR) inhibitor as a proxy for a novel agent in this class. This approach allows for a robust comparison against established antileishmanial drugs, providing valuable context for researchers in the field.

This guide provides a comparative analysis of this representative TR inhibitor against standard-of-care antileishmanial drugs. It includes a summary of in vitro efficacy, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.

Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) of a representative Trypanothione Reductase (TR) inhibitor and standard antileishmanial drugs against the promastigote and amastigote stages of Leishmania species, as well as their 50% cytotoxic concentration (CC50) against mammalian cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to the IC50 against amastigotes, is also presented to indicate the compound's therapeutic window.

CompoundTarget/Mechanism of ActionLeishmania SpeciesParasite StageIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)
Representative TR Inhibitor Trypanothione Reductase InhibitionL. infantumPromastigote12.44 ± 1.09Not ReportedNot ReportedNot Reported
Amphotericin B Binds to ergosterol (B1671047) in the cell membrane, forming poresL. donovaniPromastigote0.6 - 0.7[1][2]Mouse Peritoneal Macrophages54.0>135 - 540
L. donovaniAmastigote0.1 - 0.4[1][2]
L. martiniquensisPromastigote~0.043
L. martiniquensisAmastigoteNot Reported
Miltefosine Disrupts lipid metabolism and signaling pathwaysL. donovaniPromastigote0.4 - 3.8[1][2]MRC-5Not ReportedNot Reported
L. donovaniAmastigote0.9 - 4.3[1][2]
L. mexicanaPromastigote8.0[3]
Paromomycin Inhibits protein synthesis by binding to ribosomal RNAL. donovaniPromastigote145[4]Not ReportedNot ReportedNot Reported
L. infantum chagasiAmastigoteNot Reported
Pentamidine Interacts with DNA and inhibits various enzymesL. majorPromastigote0.08 (at 72h)[5]Not ReportedNot ReportedNot Reported
L. martiniquensisPromastigote12.0 ± 0.7[6]
L. mexicanaAmastigote0.30 ± 0.05[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the in vitro evaluation of antileishmanial compounds.

In Vitro Promastigote Susceptibility Assay

This assay determines the effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[8] Cultures are maintained at 24-26°C.[8]

  • Assay Procedure:

    • Promastigotes in the logarithmic phase of growth are harvested and diluted to a concentration of 1-2 x 10^6 parasites/mL.[9]

    • In a 96-well plate, 100 µL of the parasite suspension is added to each well.

    • The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO) are included. The final DMSO concentration should not exceed 1%.

    • The plate is incubated at 24-26°C for 48-72 hours.

    • Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.[10]

    • The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite, which is the clinically relevant stage.

  • Host Cell Culture: A murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary peritoneal macrophages are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • Infection of Macrophages:

    • Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

    • Stationary-phase promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1.

    • The plate is incubated for 4-24 hours to allow for phagocytosis.

    • Non-phagocytosed promastigotes are removed by washing with pre-warmed PBS or medium.

  • Treatment and Evaluation:

    • The test compound is serially diluted and added to the infected macrophages.

    • The plate is incubated for another 48-72 hours at 37°C with 5% CO2.

    • The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase or GFP) can be used for higher throughput.

    • The IC50 value is determined by quantifying the reduction in the number of amastigotes per macrophage compared to the untreated control.

Mammalian Cell Cytotoxicity Assay

This assay is essential to determine the selectivity of the compound for the parasite over the host cells.

  • Cell Culture: The same macrophage cell line used for the amastigote assay (or another relevant mammalian cell line like HEK293 or HepG2) is used.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Serial dilutions of the test compound are added to the cells.

    • The plate is incubated for 48-72 hours at 37°C with 5% CO2.

    • Cell viability is measured using a metabolic assay such as MTT, MTS, or a resazurin-based assay.

    • The CC50 value, the concentration that reduces cell viability by 50%, is calculated.

Mandatory Visualizations

Signaling Pathway of Trypanothione Reductase Inhibition

The following diagram illustrates the trypanothione-based redox pathway in Leishmania and the point of inhibition by TR inhibitors. This pathway is crucial for the parasite's defense against oxidative stress.[11][12]

Trypanothione_Pathway cluster_redox Redox Homeostasis in Leishmania ROS Reactive Oxygen Species (ROS) H2O H2O ROS->H2O Detoxification Tryparedoxin_peroxidase Tryparedoxin Peroxidase Tryparedoxin_reduced Tryparedoxin (reduced) Tryparedoxin_oxidized Tryparedoxin (oxidized) Tryparedoxin_reduced->Tryparedoxin_oxidized Oxidation Trypanothione_reduced Trypanothione T(SH)2 (reduced) Tryparedoxin_oxidized->Trypanothione_reduced Reduction Trypanothione_oxidized Trypanothione TS2 (oxidized) Trypanothione_reduced->Trypanothione_oxidized Oxidation Trypanothione_reductase Trypanothione Reductase (TR) (Target of Inhibitor) Trypanothione_oxidized->Trypanothione_reductase Substrate Trypanothione_reductase->Trypanothione_reduced Reduction NADP NADP+ Trypanothione_reductase->NADP NADPH NADPH NADPH->Trypanothione_reductase Electron Donor TR_Inhibitor TR Inhibitor (e.g., this compound) TR_Inhibitor->Trypanothione_reductase Inhibition

Caption: Trypanothione Reductase Pathway and Inhibition.

Experimental Workflow for In Vitro Antileishmanial Drug Screening

The diagram below outlines the typical workflow for the in vitro screening of potential antileishmanial compounds, from initial culture to data analysis.

Antileishmanial_Screening_Workflow cluster_workflow In Vitro Antileishmanial Drug Screening Workflow start Start culture_parasites Culture Leishmania Promastigotes start->culture_parasites culture_macrophages Culture Macrophage Host Cells start->culture_macrophages promastigote_assay Promastigote Susceptibility Assay culture_parasites->promastigote_assay infect_macrophages Infect Macrophages with Stationary Phase Promastigotes culture_parasites->infect_macrophages culture_macrophages->infect_macrophages cytotoxicity_assay Mammalian Cell Cytotoxicity Assay culture_macrophages->cytotoxicity_assay data_analysis Data Analysis: Calculate IC50, CC50, SI promastigote_assay->data_analysis amastigote_assay Intracellular Amastigote Susceptibility Assay infect_macrophages->amastigote_assay amastigote_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: In Vitro Antileishmanial Screening Workflow.

References

Evaluating the Synergistic Potential of Antileishmanial Agent-23 with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance and the significant toxicity of current treatments underscore the urgent need for novel therapeutic strategies against leishmaniasis. Combination therapy, which can enhance efficacy, reduce dosage, and limit the development of resistance, presents a promising approach. This guide provides a comparative framework for evaluating the synergistic potential of Antileishmanial agent-23, a potent and selective trypanothione (B104310) reductase inhibitor[1], with established antileishmanial drugs. While direct experimental data on combinations with this compound is not yet available, this document outlines the scientific rationale for potential synergies based on mechanisms of action and provides standardized protocols for future investigations.

Mechanism of Action: The Rationale for Synergy

This compound inhibits trypanothione reductase (TR), an enzyme crucial for maintaining the intracellular redox balance in Leishmania parasites by reducing trypanothione disulfide. This system is the parasite's primary defense against oxidative stress.[1] Disrupting this pathway renders the parasite vulnerable to oxidative damage. This unique mechanism of action provides a strong basis for synergistic combinations with drugs that operate via different pathways.

Table 1: Mechanisms of Action of Known Antileishmanial Drugs

Drug ClassDrug ExamplesPrimary Mechanism of ActionPotential for Synergy with a TR Inhibitor
Polyenes Amphotericin BBinds to ergosterol (B1671047) in the parasite's cell membrane, leading to pore formation and increased permeability.[2][3]High: Increased membrane permeability could enhance the uptake of this compound, while oxidative stress from the TR inhibition could exacerbate membrane damage.
Alkylphosphocholines MiltefosineDisrupts lipid metabolism and signaling pathways within the parasite and may affect calcium homeostasis.[2]Moderate to High: Different cellular targets suggest the potential for additive or synergistic effects.
Aminoglycosides ParomomycinInhibits protein synthesis by binding to ribosomal RNA.[3]High: Impairing the parasite's ability to produce proteins, including those involved in stress responses, could be highly synergistic with the oxidative stress induced by TR inhibition.
Pentavalent Antimonials Sodium Stibogluconate, Meglumine AntimoniateBelieved to be a pro-drug that is reduced to trivalent antimony (SbIII), which inhibits trypanothione reductase and other enzymes.[2][3]Moderate: As both target the same pathway, the interaction could be complex, potentially leading to an additive effect or synergy if they bind to different sites or have secondary mechanisms.

Proposed Experimental Evaluation of Synergism

To empirically determine the synergistic effects of this compound with other drugs, a systematic in vitro and ex vivo evaluation is recommended.

Experimental Workflow

The following diagram outlines a typical workflow for assessing drug synergy against Leishmania parasites.

experimental_workflow Experimental Workflow for Synergy Testing cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_analysis Data Analysis promastigote_culture 1. Leishmania Promastigote Culture drug_prep 2. Prepare Drug Dilutions (Single and Combinations) promastigote_culture->drug_prep checkerboard 3. Checkerboard Assay (96-well plates) drug_prep->checkerboard incubation 4. Incubate with Promastigotes checkerboard->incubation viability_assay 5. Assess Viability (e.g., MTT Assay) incubation->viability_assay calc_ic50 6. Calculate IC50 for each drug and combination viability_assay->calc_ic50 ci_calc Calculate Combination Index (CI) calc_ic50->ci_calc macrophage_culture 1. Culture Macrophages (e.g., THP-1) infection 2. Infect Macrophages with Leishmania macrophage_culture->infection drug_treatment 3. Treat with Drug Combinations infection->drug_treatment incubation_ex 4. Incubate drug_treatment->incubation_ex amastigote_quant 5. Quantify Intracellular Amastigotes incubation_ex->amastigote_quant calc_ec50 6. Calculate EC50 for each drug and combination amastigote_quant->calc_ec50 calc_ec50->ci_calc isobologram Isobologram Analysis ci_calc->isobologram dri_calc Calculate Dose Reduction Index (DRI) ci_calc->dri_calc

Caption: Workflow for in vitro and ex vivo synergy testing.

Detailed Experimental Protocols

1. In Vitro Susceptibility Assay against Promastigotes

  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

  • Drug Preparation: Stock solutions of this compound and the partner drug are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in culture medium.

  • Assay: In a 96-well plate, promastigotes (1 x 10^6 parasites/mL) are exposed to a matrix of drug concentrations (checkerboard method). This includes each drug alone and in combination at various ratios.

  • Incubation: Plates are incubated for 72 hours at 25°C.

  • Viability Assessment: Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated for each drug alone and for the combinations.

2. Ex Vivo Susceptibility Assay against Intracellular Amastigotes

  • Macrophage Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Macrophages are infected with stationary-phase promastigotes at a ratio of 1:10 (macrophage:parasite) and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Infected macrophages are treated with the same checkerboard dilution series of this compound and the partner drug.

  • Incubation: Plates are incubated for 72 hours at 37°C in 5% CO2.

  • Quantification: The number of intracellular amastigotes is determined by staining with Giemsa and counting under a microscope. At least 100 macrophages per well are counted.

  • Data Analysis: The 50% effective concentration (EC50) is calculated based on the reduction in the number of amastigotes per macrophage.

3. Synergy Analysis

  • Combination Index (CI): The level of interaction is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The formula is: CI = (D1/Dx1) + (D2/Dx2), where Dx1 and Dx2 are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and D1 and D2 are the concentrations of the drugs in combination that produce the same effect.

    • CI < 0.9 indicates synergy.

    • CI = 0.9 - 1.1 indicates an additive effect.

    • CI > 1.1 indicates antagonism.

  • Dose Reduction Index (DRI): The DRI measures how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.

Illustrative Data Presentation

The following tables represent hypothetical outcomes of synergy experiments between this compound and known antileishmanial drugs against Leishmania donovani intracellular amastigotes.

Table 2: Hypothetical EC50 Values and Combination Index (CI)

Drug CombinationEC50 Drug A (µM)EC50 Drug B (µM)EC50 in Combination (µM) (Drug A + Drug B)Combination Index (CI)Interaction
Agent-23 + Amphotericin B 2.00.10.5 + 0.0250.50Synergy
Agent-23 + Miltefosine 2.05.00.8 + 2.00.80Synergy
Agent-23 + Paromomycin 2.015.00.4 + 3.00.40Strong Synergy

Table 3: Hypothetical Dose Reduction Index (DRI)

Drug CombinationDRI for Agent-23DRI for Partner DrugInterpretation
Agent-23 + Amphotericin B 4.04.0A 4-fold dose reduction of both drugs is possible in combination.
Agent-23 + Miltefosine 2.52.5A 2.5-fold dose reduction of both drugs is possible in combination.
Agent-23 + Paromomycin 5.05.0A 5-fold dose reduction of both drugs is possible in combination.

Signaling Pathway Visualization

The primary target of this compound is Trypanothione Reductase (TR), a key enzyme in the parasite's thiol-redox system.

trypanothione_pathway Trypanothione Reductase Pathway and Inhibition NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR provides reducing power NADP NADP+ TR->NADP T_SH2 Reduced Trypanothione (T[SH]2) TR->T_SH2 T_S2 Trypanothione Disulfide (T[S-S]) T_S2->TR is reduced by Detox Detoxification T_SH2->Detox reduces ROS Reactive Oxygen Species (ROS) ROS->Detox is neutralized Agent23 This compound Agent23->TR INHIBITS

Caption: Inhibition of Trypanothione Reductase by Agent-23.

By inhibiting TR, this compound prevents the regeneration of reduced trypanothione, leading to an accumulation of reactive oxygen species and subsequent parasite death. This disruption of the parasite's primary defense against oxidative stress is the cornerstone of its potential for synergistic activity with other antileishmanial compounds. Further experimental validation as outlined in this guide is essential to translate this potential into effective therapeutic strategies.

References

Safety Operating Guide

Navigating the Disposal of Antileishmanial Agent-23: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical agents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of Antileishmanial agent-23, ensuring the safety of laboratory personnel and compliance with standard protocols.

According to the Safety Data Sheet for "Antiparasitic agent-23" (CAS No. 556055-08-4), this substance is not classified as a hazardous substance or mixture.[1] However, adherence to good laboratory practices for chemical disposal is always recommended.

Substance Identification

A clear identification of the substance is the first step in ensuring proper handling and disposal.

IdentifierValue
Product NameAntiparasitic agent-23
Catalog NumberHY-164052
CAS Number556055-08-4
Chemical FormulaC23H18N4O3S

Standard Disposal Procedures for Non-Hazardous Laboratory Chemicals

Even when a substance is not classified as hazardous, it is prudent to follow a structured disposal protocol to minimize environmental impact and maintain a safe working environment. Do not dispose of this agent in the general trash or down the drain without consulting your institution's specific guidelines.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's specific safety and environmental health protocols for chemical waste disposal.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including gloves and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed container.

    • Liquid Waste: For solutions containing the agent, collect the liquid waste in a labeled, leak-proof container.[2]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("this compound" or "Antiparasitic agent-23") and any other information required by your institution.

  • Disposal Pathway: Dispose of the waste container through your institution's approved chemical waste disposal program. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3]

First Aid Measures

In the event of accidental exposure while handling this compound, the following first aid measures should be taken[1]:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water and remove contaminated clothing.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, based on its safety data sheet classification.

start Start: Handling This compound Waste sds_check Consult Safety Data Sheet (SDS) for hazard classification start->sds_check is_hazardous Is the agent classified as hazardous? sds_check->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste. Collect in a labeled container. is_hazardous->non_hazardous_disposal No (per SDS for CAS 556055-08-4) approved_disposal Dispose through approved waste disposal plant. non_hazardous_disposal->approved_disposal end End: Safe Disposal approved_disposal->end

Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.